Product packaging for Butenachlor(Cat. No.:CAS No. 87310-56-3)

Butenachlor

Cat. No.: B1668092
CAS No.: 87310-56-3
M. Wt: 309.8 g/mol
InChI Key: HZDIJTXDRLNTIS-DAXSKMNVSA-N
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Description

Butenachlor is a pesticide, specifically a selective, soil-applied herbicide used for control of grass and some broad-leaved weeds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24ClNO2 B1668092 Butenachlor CAS No. 87310-56-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[[(Z)-but-2-enoxy]methyl]-2-chloro-N-(2,6-diethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO2/c1-4-7-11-21-13-19(16(20)12-18)17-14(5-2)9-8-10-15(17)6-3/h4,7-10H,5-6,11-13H2,1-3H3/b7-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDIJTXDRLNTIS-DAXSKMNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N(COCC=CC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=CC=C1)CC)N(COC/C=C\C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058206
Record name Butenachlor
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Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87310-56-3
Record name Butenachlor
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URL https://commonchemistry.cas.org/detail?cas_rn=87310-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butenachlor
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butenachlor
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTENACHLOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0EV45W87P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Butenachlor in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butachlor, a pre-emergent herbicide belonging to the chloroacetamide class, is widely utilized for the control of annual grasses and certain broadleaf weeds, particularly in rice cultivation. Its efficacy stems from its ability to disrupt fundamental physiological and biochemical processes within susceptible plants. This technical guide provides a comprehensive overview of the molecular mechanisms underlying butachlor's herbicidal activity. The primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for plant development. This primary effect triggers a cascade of secondary consequences, including the inhibition of protein and RNA synthesis, and the disruption of cell division. This document details these mechanisms, presents quantitative data on butachlor's inhibitory effects, and provides methodologies for key experiments used to elucidate its mode of action.

Introduction to Butachlor

Butachlor (N-(butoxymethyl)-2-chloro-2',6'-diethylacetanilide) is a selective, systemic herbicide.[1][2] It is primarily absorbed by the germinating shoots of emerging seedlings and, to a lesser extent, by the roots.[1][2] Following absorption, it is translocated throughout the plant, accumulating at higher concentrations in vegetative parts compared to reproductive tissues.[1] Butachlor's selectivity allows for its use in various crops, including rice, wheat, barley, and peanuts, where it effectively manages weed competition during the critical early stages of crop growth.

Core Mechanism of Action

The herbicidal properties of butachlor are attributed to its multifaceted impact on plant cellular processes. While the inhibition of VLCFA synthesis is the primary target, subsequent effects on protein synthesis and cell division contribute significantly to its overall phytotoxicity.

Primary Mechanism: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The principal mode of action of butachlor is the inhibition of the synthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are essential components of various lipids crucial for plant function, including cuticular waxes, suberin, and certain membrane lipids. The inhibition of VLCFA synthesis disrupts the formation of these critical components, leading to a cascade of detrimental effects on plant growth and development. This mode of action places butachlor in the HRAC (Herbicide Resistance Action Committee) Group K3.

Secondary Mechanisms of Action

Butachlor is a potent inhibitor of protein synthesis in susceptible plants. This inhibition has been observed to be more pronounced in the roots than in the shoots. For instance, at a concentration of 50 µM, butachlor has been shown to inhibit protein synthesis by 81-90% in the roots of rice and barnyardgrass, and by 55-65% in the shoots. The disruption of protein synthesis can have widespread consequences, as proteins are essential for all cellular functions, including enzymatic activity, structural integrity, and signaling.

Butachlor also interferes with RNA synthesis, although this process appears to be less sensitive to the herbicide than protein and lipid synthesis. In studies with isolated bean cells, significant inhibition of RNA synthesis was observed at a butachlor concentration of 100 µM. The inhibition of RNA synthesis further contributes to the overall disruption of cellular processes by limiting the availability of templates for protein synthesis.

A significant cytological effect of butachlor is the disruption of mitosis. Studies have demonstrated that butachlor can significantly decrease the mitotic index in the root tip cells of plants like wheat. Furthermore, it induces a range of chromosomal abnormalities, including sticky chromatin, chromosomal bridges, and fragmented chromosomes. This disruption of cell division is a likely consequence of the inhibition of VLCFA and protein synthesis, both of which are vital for the formation of new cell membranes and other components required for successful mitosis.

Quantitative Data on Butachlor's Inhibitory Effects

The following tables summarize the quantitative data on the inhibitory effects of butachlor on various metabolic processes in different plant systems.

Table 1: Effect of Butachlor on Metabolic Processes in Isolated Red Kidney Bean Leaf Cells (2-hour incubation)

Butachlor Concentration (µM)Inhibition of Photosynthesis (%)Inhibition of Protein Synthesis (%)Inhibition of RNA Synthesis (%)Inhibition of Lipid Synthesis (%)
100191740
10099999681

Table 2: Effect of Butachlor (50 µM) on Protein and RNA Synthesis in Rice and Barnyardgrass Seedlings

Plant SpeciesOrganInhibition of Protein Synthesis (%)Inhibition of RNA Synthesis (%)
RiceShoot55Not Significant
RiceRoot81Not Significant
BarnyardgrassShoot65Not Significant
BarnyardgrassRoot9033

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of butachlor and a general workflow for investigating its effects.

Butachlor_Mechanism_of_Action Butachlor Butachlor Application (Pre-emergent) Uptake Uptake by Germinating Shoots and Roots Butachlor->Uptake Translocation Systemic Translocation Uptake->Translocation VLCFA Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis (Primary Target) Translocation->VLCFA Protein_Synth Inhibition of Protein Synthesis Translocation->Protein_Synth RNA_Synth Inhibition of RNA Synthesis Translocation->RNA_Synth Membrane_Disruption Disruption of Membrane and Cuticle Formation VLCFA->Membrane_Disruption Cell_Division Disruption of Cell Division Protein_Synth->Cell_Division RNA_Synth->Protein_Synth Plant_Death Weed Death Cell_Division->Plant_Death Membrane_Disruption->Cell_Division

Caption: The proposed mechanism of action of butachlor in plants.

Experimental_Workflow start Start: Plant Material (e.g., Seeds, Seedlings, Cell Culture) treatment Treatment with Varying Concentrations of Butachlor start->treatment incubation Incubation under Controlled Conditions treatment->incubation lipid_assay Lipid Synthesis Assay (e.g., ¹⁴C-acetate incorporation) incubation->lipid_assay protein_assay Protein Synthesis Assay (e.g., ¹⁴C-leucine incorporation) incubation->protein_assay rna_assay RNA Synthesis Assay (e.g., ³H-uridine incorporation) incubation->rna_assay mitosis_assay Cytological Analysis (Mitotic Index & Chromosomal Aberrations) incubation->mitosis_assay data_analysis Data Analysis and Comparison to Control lipid_assay->data_analysis protein_assay->data_analysis rna_assay->data_analysis mitosis_assay->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Caption: A generalized experimental workflow for studying butachlor's effects.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanism of action of butachlor.

Protocol for Mitotic Index and Chromosomal Aberration Analysis using Allium cepa (Onion Root Tip) Assay

This protocol is adapted from standard methods for cytological analysis of herbicide effects.

1. Materials:

  • Healthy onion bulbs (Allium cepa)
  • Butachlor solutions of varying concentrations (e.g., 0.15, 0.25, 0.50, 1.0 ppm) and a control (distilled water)
  • Beakers or small jars
  • Fixative: Carnoy's fixative (Ethanol: Chloroform: Acetic Acid, 6:3:1 v/v/v)
  • 1N HCl
  • 2% Aceto-orcein stain
  • Microscope slides and coverslips
  • Microscope with camera

2. Procedure:

  • Root Growth: Suspend onion bulbs in beakers filled with the different butachlor concentrations and the control, ensuring the base of the bulb is in contact with the solution. Allow roots to grow for 48-72 hours in the dark.
  • Root Tip Fixation: Excise the terminal 1-2 cm of the roots and immediately place them in Carnoy's fixative for 24 hours.
  • Hydrolysis: Transfer the fixed root tips to 1N HCl at 60°C for 5-10 minutes.
  • Staining: Wash the root tips thoroughly with distilled water and then place them in 2% aceto-orcein stain for 1-2 hours.
  • Slide Preparation: Place a single stained root tip on a clean microscope slide, add a drop of 45% acetic acid, and gently squash it with a coverslip.
  • Microscopic Analysis: Observe the slides under a microscope. For each concentration, score at least 1000 cells to determine the mitotic index (MI) using the formula: MI = (Number of dividing cells / Total number of cells observed) x 100
  • Examine cells in different stages of mitosis for chromosomal aberrations such as bridges, fragments, and stickiness.

Protocol for Quantifying Inhibition of Macromolecule Synthesis in Isolated Plant Cells

This protocol provides a general framework for measuring the impact of butachlor on lipid, protein, and RNA synthesis using radiolabeled precursors.

1. Materials:

  • Isolated plant cells (e.g., from red kidney bean leaves)
  • Butachlor solutions of desired concentrations
  • Incubation medium
  • Radiolabeled precursors:
  • For lipid synthesis: [¹⁴C]-acetate
  • For protein synthesis: [¹⁴C]-leucine
  • For RNA synthesis: [³H]-uridine
  • Scintillation vials and scintillation cocktail
  • Liquid scintillation counter
  • Filtration apparatus

2. Procedure:

  • Cell Preparation and Treatment: Prepare a suspension of isolated plant cells in the incubation medium. Aliquot the cell suspension into treatment groups, including a control and various butachlor concentrations.
  • Pre-incubation: Pre-incubate the cell suspensions with butachlor for a specified time (e.g., 15, 30, 60, 120 minutes).
  • Radiolabeling: Add the respective radiolabeled precursor to each treatment group and incubate for a defined period to allow for incorporation.
  • Termination and Macromolecule Precipitation: Stop the reaction (e.g., by adding trichloroacetic acid).
  • Filtration and Washing: Filter the cell suspension to collect the precipitated macromolecules. Wash the precipitate to remove any unincorporated radiolabeled precursor.
  • Quantification: Place the filter paper in a scintillation vial with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
  • Data Analysis: Express the results as a percentage of the control (untreated cells) to determine the percent inhibition of synthesis for each macromolecule at different butachlor concentrations and incubation times.

Conclusion

Butachlor's herbicidal activity is a result of a multi-pronged attack on the fundamental cellular machinery of susceptible plants. Its primary action of inhibiting very-long-chain fatty acid synthesis is the critical initiating event that leads to a cascade of secondary effects, including the cessation of protein and RNA synthesis and the disruption of cell division. This comprehensive disruption of essential metabolic and cellular processes ultimately results in weed mortality. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the intricate details of butachlor's mechanism of action and to explore the potential for developing new herbicidal compounds with similar or novel modes of action.

References

Synthesis of N-(butoxymethyl)-2-chloro-2',6'-diethylacetanilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(butoxymethyl)-2-chloro-2',6'-diethylacetanilide, commercially known as Butachlor, is a widely used pre-emergent herbicide belonging to the chloroacetanilide class. It is effective in controlling annual grasses and certain broadleaf weeds in various crops, particularly rice. This technical guide provides a comprehensive overview of the synthesis of Butachlor, detailing the reaction pathways, experimental protocols, and relevant quantitative data. This document is intended for researchers, scientists, and professionals involved in drug development and agrochemical synthesis.

Synthesis Pathway

The synthesis of Butachlor is a multi-step process that primarily involves two key routes. Both pathways begin with the acylation of 2,6-diethylaniline.

Route 1: Two-Step Synthesis via N-alkoxymethylation

This is a common and established method for the synthesis of Butachlor.

  • Step 1: Synthesis of 2-chloro-N-(2,6-diethylphenyl)acetamide: This initial step involves the reaction of 2,6-diethylaniline with chloroacetyl chloride. This reaction forms the crucial acetamide intermediate.

  • Step 2: N-alkoxymethylation: The intermediate, 2-chloro-N-(2,6-diethylphenyl)acetamide, is then reacted with formaldehyde and n-butanol in the presence of an acid catalyst to yield the final product, N-(butoxymethyl)-2-chloro-2',6'-diethylacetanilide.

Route 2: Synthesis via N-chloromethylation followed by etherification

This alternative route also starts with the formation of an intermediate from 2,6-diethylaniline.

  • Step 1: Synthesis of N-methylene-2,6-diethylaniline: 2,6-diethylaniline is first reacted with paraformaldehyde to form N-methylene-2,6-diethylaniline.

  • Step 2: Acylation to form N-(chloromethyl) intermediate: The N-methylene-2,6-diethylaniline is then reacted with chloroacetyl chloride to produce N-(2,6-diethylphenyl)-N-chloromethylchloroacetamide.

  • Step 3: Etherification: Finally, this intermediate is reacted with n-butanol to yield Butachlor.[1]

Below is a Graphviz diagram illustrating the primary synthesis pathway (Route 1).

Synthesis_Pathway A 2,6-Diethylaniline C 2-chloro-N-(2,6-diethylphenyl)acetamide A->C Acylation B Chloroacetyl Chloride B->C F N-(butoxymethyl)-2-chloro-2',6'-diethylacetanilide (Butachlor) C->F N-alkoxymethylation D Formaldehyde D->F E n-Butanol E->F

Caption: Synthesis Pathway of N-(butoxymethyl)-2-chloro-2',6'-diethylacetanilide.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of Butachlor via Route 1.

Table 1: Reactants and Molar Ratios for the Synthesis of 2-chloro-N-(2,6-diethylphenyl)acetamide

ReactantMolecular Weight ( g/mol )Molar Ratio
2,6-Diethylaniline149.241
Chloroacetyl Chloride112.941.0 - 1.5
Triethylamine (Base)101.191.0 - 3.0

Table 2: Reaction Conditions and Yield for the Synthesis of 2-chloro-N-(2,6-diethylphenyl)acetamide

ParameterValue
SolventDichloromethane, Toluene or Xylene
Temperature0 - 20 °C
Reaction Time6 hours
Yield82 - 95%

Table 3: Reactants and Molar Ratios for the Synthesis of N-(butoxymethyl)-2-chloro-2',6'-diethylacetanilide

ReactantMolecular Weight ( g/mol )Molar Ratio
2-chloro-N-(2,6-diethylphenyl)acetamide225.711
Formaldehyde30.031.5
n-Butanol74.125.5

Table 4: Reaction Conditions and Yield for the Synthesis of N-(butoxymethyl)-2-chloro-2',6'-diethylacetanilide

ParameterValue
Temperature30 - 50 °C
Reaction Time1 - 5 hours
Yield> 90%

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Butachlor.

Experiment 1: Synthesis of 2-chloro-N-(2,6-diethylphenyl)acetamide (Intermediate)

Materials:

  • 2,6-Diethylaniline

  • Chloroacetyl chloride

  • Triethylamine

  • Dichloromethane (or Toluene/Xylene)

  • Water

  • Ethyl acetate

  • Sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-diethylaniline (1 mmol) and triethylamine (3 mmol) in dichloromethane (20 mL).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add chloroacetyl chloride (1.5 mmol) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the dichloromethane using a rotary evaporator.

  • Add water to the residue and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate-petroleum ether eluent system. The expected yield is approximately 82.72%.[2]

Experiment 2: Synthesis of N-(butoxymethyl)-2-chloro-2',6'-diethylacetanilide (Butachlor)

Materials:

  • 2-chloro-N-(2,6-diethylphenyl)acetamide

  • Formaldehyde (as paraformaldehyde)

  • n-Butanol

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloro-N-(2,6-diethylphenyl)acetamide, paraformaldehyde, and a molar excess of n-butanol.

  • Add a catalytic amount of a suitable acid catalyst.

  • Heat the reaction mixture to a temperature of 50 °C and stir for approximately 5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).

  • Remove the excess n-butanol under reduced pressure.

  • The resulting crude product can be purified by distillation or crystallization to obtain high-purity Butachlor. The expected yield is typically over 90%.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow from starting materials to the final purified product.

Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis A Mixing Reactants (2,6-Diethylaniline, Chloroacetyl Chloride, Base) B Reaction at 0-20°C A->B C Work-up & Extraction B->C D Purification (Chromatography) C->D E Mixing Intermediate, Formaldehyde, n-Butanol D->E Intermediate F Reaction at 50°C E->F G Neutralization & Purification F->G H N-(butoxymethyl)-2-chloro- 2',6'-diethylacetanilide G->H Final Product

Caption: Logical workflow for the synthesis of Butachlor.

Disclaimer: The provided experimental protocols are for informational purposes only and should be carried out by qualified professionals in a well-equipped laboratory, following all necessary safety precautions.

References

In-Depth Toxicological Profile of Butenachlor in Aquatic Invertebrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butenachlor, a chloroacetanilide herbicide widely used in agriculture, poses a significant ecotoxicological risk to non-target aquatic organisms. This technical guide provides a comprehensive overview of the toxicological profile of this compound in aquatic invertebrates. It synthesizes acute and chronic toxicity data, details experimental methodologies, and elucidates the known mechanisms of toxicity, with a focus on oxidative stress induction. This document is intended to serve as a critical resource for researchers and professionals engaged in environmental risk assessment and the development of safer agricultural chemicals.

Acute and Chronic Toxicity Data

The toxicity of this compound to aquatic invertebrates varies across species and exposure durations. The following tables summarize the available quantitative data for key indicator species.

Table 1: Acute Toxicity of this compound to Aquatic Invertebrates

SpeciesTest Duration (hours)EndpointConcentration (mg/L)Reference
Daphnia magna48EC50 (Immobilisation)> 2.4[1]
Daphnia magna24EC50 (Immobilisation)2.55[2]
Daphnia carinata48LC503.40[3]
Moina mongolica24LC501.88
Moina mongolica48LC501.35
Zooplankton-Total Mortality-[4][5]

Table 2: Chronic Toxicity of this compound to Aquatic Invertebrates

SpeciesTest Duration (days)EndpointNOEC (mg/L)LOEC (mg/L)Reference
Moina mongolica7Survival0.250.50
Moina mongolica7Reproduction0.1250.25

Experimental Protocols

The methodologies employed in aquatic invertebrate toxicity testing are critical for the generation of reliable and comparable data. Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are widely adopted.

Acute Immobilisation Test (Daphnia sp.) - Based on OECD Guideline 202

This test assesses the acute toxicity of a substance by determining its effect on the mobility of Daphnia.

  • Test Organism: Young daphnids, less than 24 hours old at the start of the test.

  • Test Duration: 48 hours.

  • Procedure:

    • A series of test solutions with varying concentrations of this compound are prepared. A control group with no test substance is also included.

    • At least 20 daphnids, divided into four groups of five, are introduced into each test concentration and the control.

    • The daphnids are observed at 24 and 48 hours, and the number of immobile individuals is recorded. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

    • Water quality parameters such as pH, dissolved oxygen, and temperature are monitored throughout the test.

  • Endpoint: The primary endpoint is the EC50, the concentration of the test substance that causes immobilisation in 50% of the daphnids after 48 hours.

G cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment A Prepare this compound Stock Solution B Prepare Serial Dilutions A->B E Introduce Daphnia to Test Concentrations B->E C Culture Daphnia sp. D Select Neonates (<24h old) C->D D->E F Incubate for 48h E->F G Observe Immobilisation at 24h & 48h F->G H Record Data G->H I Calculate EC50 H->I

Acute Immobilisation Test Workflow

Chronic Reproduction Test (Daphnia magna) - Based on OECD Guideline 211

This test evaluates the sublethal effects of a substance on the reproductive output of Daphnia magna.

  • Test Organism: Young female daphnids, less than 24 hours old at the start of the test.

  • Test Duration: 21 days.

  • Procedure:

    • Daphnids are exposed to a range of this compound concentrations in a semi-static or flow-through system.

    • The test medium is renewed regularly to maintain the test concentrations.

    • The daphnids are fed daily.

    • The number of live offspring produced by each parent animal is counted at least every other day.

    • Parental mortality and any other signs of toxicity are recorded.

  • Endpoints: The primary endpoints are the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) for reproduction. The ECx (e.g., EC10, EC20, EC50) for reproductive effects can also be determined.

Mechanism of Toxicity: Oxidative Stress

A primary mechanism of this compound toxicity in aquatic invertebrates is the induction of oxidative stress. This compound exposure leads to an overproduction of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.

The cellular response to oxidative stress involves a complex signaling pathway. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes.

G cluster_cell Cellular Environment cluster_nucleus Nuclear Events This compound This compound Exposure ROS Increased ROS Production This compound->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Cellular_Damage Cellular Damage (Lipid Peroxidation, etc.) ROS->Cellular_Damage Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Gene Transcription (e.g., SOD, CAT, GST) ARE->Antioxidant_Genes Activates Antioxidant_Genes->ROS Mitigates

References

The Environmental Fate and Transport of Butenachlor in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butenachlor, a pre-emergence herbicide from the chloroacetamide class, is widely used in agriculture, particularly in rice paddies, to control annual grasses and certain broadleaf weeds.[1] Its extensive application, however, raises concerns about its persistence, mobility, and potential impact on soil ecosystems and non-target organisms.[2][3] This technical guide provides a comprehensive overview of the environmental fate and transport of this compound in soil, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing important processes and workflows.

Core Concepts in Environmental Fate and Transport

The environmental behavior of this compound in soil is governed by a combination of physical, chemical, and biological processes. These include:

  • Adsorption: The binding of this compound to soil particles, which influences its availability for degradation and transport.

  • Degradation: The breakdown of the this compound molecule into simpler compounds, primarily through microbial activity.

  • Dissipation: The overall decline of this compound concentration in the soil over time, encompassing both degradation and transport processes.

  • Mobility: The movement of this compound through the soil profile, primarily through leaching with soil water.

Quantitative Data Summary

The following tables summarize key quantitative data on the environmental fate and transport of this compound in soil from various studies.

Table 1: Degradation Half-Life (DT50) of this compound in Soil

Soil TypeApplication RateConditionsDT50 (days)Reference
Alluvial Soil1.0 kg/ha Field12.5 - 17.7[4]
Alluvial Soil2.0 kg/ha Field17.7 - 21.5[4]
Rice SoilNot SpecifiedField15.2 - 19.29
Rice SoilNot SpecifiedLaboratory25.94 - 29.79
Paddy Soil200 µg/gLaboratory (Sterile)26.87
Paddy Soil200 µg/gLaboratory (Non-sterile)15.17
Paddy Soil200 µg/gLaboratory (Non-sterile, Inoculated)8.03
Not SpecifiedRecommended DosageLaboratory (1st application)12.5
Not SpecifiedRecommended DosageLaboratory (2nd application)4.5
Not SpecifiedRecommended DosageLaboratory (3rd application)3.2

Table 2: Adsorption Coefficients of this compound in Soil

Soil TypeOrganic Carbon (%)Clay Content (%)Kd (L/kg)Koc (L/kg)Reference
Silty Clay Loam4.593629.07633.3
Clay Loam3.873424.15624.0
Loam2.562216.95662.1
Silt Loam1.02165.05495.1
Krasnozem3.54--430
Fluvo-aquic soil1.28--250
Phaeozem5.21--560

Experimental Protocols

This section details the methodologies for key experiments used to assess the environmental fate and transport of this compound in soil.

Determination of this compound Residues in Soil by High-Performance Liquid Chromatography (HPLC)

This protocol describes a common method for extracting and quantifying this compound from soil samples.

a. Sample Preparation and Extraction:

  • Collect representative soil samples from the field or laboratory microcosm.

  • Air-dry the soil samples and sieve them through a 2 mm mesh to remove large debris.

  • Weigh 50 g of the prepared soil into a flask.

  • Add 100 mL of methanol to the flask.

  • Shake the flask on a mechanical shaker for a specified time (e.g., 2 hours) to extract this compound.

  • Filter the extract through a Büchner funnel with filter paper.

  • Transfer the filtrate to a separatory funnel and add an equal volume of n-hexane.

  • Shake vigorously and allow the layers to separate.

  • Collect the n-hexane layer (upper layer) containing this compound.

  • Evaporate the n-hexane to dryness using a rotary evaporator.

  • Re-dissolve the residue in a known volume of methanol (e.g., 5 mL) for HPLC analysis.

b. HPLC Analysis:

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and water (e.g., 75:25 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 215 nm.

  • Quantification: Compare the peak area of the sample to a calibration curve prepared from standard solutions of this compound.

Batch Equilibrium Study for this compound Adsorption

This experiment determines the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) of this compound in soil.

a. Procedure:

  • Prepare a stock solution of this compound in a 0.01 M CaCl2 solution. The CaCl2 solution helps to maintain a constant ionic strength and mimics the soil solution.

  • Weigh a known amount of air-dried, sieved soil (e.g., 5 g) into a series of centrifuge tubes.

  • Add a known volume of the this compound stock solution to each tube to achieve a range of initial concentrations.

  • Include control tubes without soil to account for any potential adsorption to the container walls.

  • Shake the tubes on a shaker at a constant temperature (e.g., 25°C) for a predetermined equilibrium time (e.g., 24 hours).

  • After shaking, centrifuge the tubes at a high speed (e.g., 4000 rpm) for 15 minutes to separate the soil from the solution.

  • Carefully collect the supernatant and analyze the concentration of this compound remaining in the solution using HPLC (as described in the previous protocol).

b. Data Analysis:

  • Calculate the amount of this compound adsorbed to the soil (Cs) using the following equation:

    • Cs = (C0 - Ce) * V / M

    • Where:

      • C0 is the initial concentration of this compound.

      • Ce is the equilibrium concentration of this compound in the solution.

      • V is the volume of the solution.

      • M is the mass of the soil.

  • Plot the amount of adsorbed this compound (Cs) against the equilibrium concentration (Ce) to obtain the adsorption isotherm.

  • The adsorption coefficient (Kd) can be calculated from the slope of the linear adsorption isotherm.

  • The organic carbon-normalized adsorption coefficient (Koc) is calculated as:

    • Koc = (Kd / % Organic Carbon) * 100

Soil Dissipation Study

This experiment investigates the rate at which this compound disappears from the soil under controlled laboratory or field conditions.

a. Laboratory Study:

  • Treat a known mass of sieved soil with a solution of this compound to achieve a desired concentration.

  • Thoroughly mix the soil to ensure uniform distribution of the herbicide.

  • Place the treated soil in incubation containers (e.g., glass jars).

  • Maintain the soil moisture and temperature at constant, controlled levels.

  • At regular time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), collect soil samples from the containers.

  • Extract and analyze the concentration of this compound in the soil samples using HPLC or GC-MS.

b. Field Study:

  • Establish experimental plots in a field with a known soil type.

  • Apply this compound to the plots at a specified application rate.

  • At various time points after application, collect soil cores from different depths within the plots.

  • Process and analyze the soil samples for this compound residues as described above.

c. Data Analysis:

  • Plot the concentration of this compound remaining in the soil against time.

  • The data is often fitted to a first-order kinetics model:

    • Ct = C0 * e^(-kt)

    • Where:

      • Ct is the concentration at time t.

      • C0 is the initial concentration.

      • k is the dissipation rate constant.

  • The dissipation half-life (DT50) is calculated as:

    • DT50 = 0.693 / k

Visualizations

This compound Degradation Pathway in Soil

The microbial degradation of this compound in soil proceeds through several steps, leading to the formation of various metabolites. The primary degradation pathways involve the cleavage of the ether linkage and the dehalogenation of the chloroacetyl group.

Butenachlor_Degradation This compound This compound Metabolite1 2-chloro-N-(2,6-diethylphenyl) -N-(hydroxymethyl)acetamide This compound->Metabolite1 O-debutoxymethylation Metabolite2 2-hydroxy-N-(2,6-diethylphenyl) -N-(butoxymethyl)acetamide This compound->Metabolite2 Dehalogenation Metabolite3 2-chloro-N-(2,6-diethylphenyl) acetamide Metabolite1->Metabolite3 Metabolite2->Metabolite3 Metabolite4 2,6-diethylaniline Metabolite3->Metabolite4 Amide hydrolysis Mineralization Mineralization (CO2, H2O, Cl-) Metabolite4->Mineralization

Caption: Proposed microbial degradation pathway of this compound in soil.

Experimental Workflow for a Soil Dissipation Study

The following diagram illustrates the typical workflow for conducting a laboratory-based soil dissipation study of this compound.

Dissipation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis Soil_Collection Soil Collection & Sieving (2mm) Butenachlor_Spiking This compound Spiking Soil_Collection->Butenachlor_Spiking Homogenization Homogenization Butenachlor_Spiking->Homogenization Incubation Incubation at Controlled Conditions (Temperature, Moisture) Homogenization->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC or GC-MS Analysis Extraction->Analysis Data_Processing Data Processing Analysis->Data_Processing Kinetics Kinetic Modeling (First-order) Data_Processing->Kinetics DT50 DT50 Calculation Kinetics->DT50

References

Butachlor: A Technical Examination of Genotoxicity and Carcinogenic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Butachlor (N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide) is a selective, pre-emergent herbicide from the chloroacetanilide class, widely used in agriculture, particularly in rice cultivation, to control annual grasses and certain broad-leaved weeds.[1] Given its widespread environmental presence, a thorough understanding of its toxicological profile, specifically its potential to cause genetic damage (genotoxicity) and cancer (carcinogenicity), is of paramount importance for risk assessment. This technical guide provides a comprehensive review of the available scientific data, detailing the experimental protocols of key studies and summarizing the evidence regarding butachlor's genotoxic and carcinogenic potential. The weight of evidence from an extensive battery of tests suggests that butachlor does not pose a significant genotoxic risk to mammals.[2] While it has been shown to induce stomach tumors in rats, these are considered to occur through a non-genotoxic, threshold-based mechanism that is of doubtful relevance to humans.[2][3]

Genotoxicity Assessment

The genotoxic potential of butachlor has been evaluated in a wide range of in vitro (test tube) and in vivo (living organism) assays. These tests examine the ability of a substance to directly or indirectly damage DNA and chromosomes.

Summary of Genotoxicity Data

Overall, while some in vitro assays have shown positive results, particularly in bacterial systems, the consensus from a comprehensive evaluation of in vivo mammalian studies is that butachlor does not have significant genotoxic potential.[2]

  • In Vitro Studies: Early studies reported that butachlor can act as an indirect mutagen in various in vitro systems. In the Salmonella typhimurium reverse mutation assay (Ames test), increased revertant colonies were observed, but this effect was less than three-fold above control values and occurred only in the TA-100 strain at high doses. In contrast, tests in mammalian cell lines, such as the CHO/HGPRT forward gene mutation assay and an in vitro cytogenetics assay in CHO cells, were negative for mutagenic and clastogenic effects, respectively. However, a study using cultured human peripheral blood lymphocytes indicated a dose-dependent increase in chromosomal aberrations after treatment with butachlor, although it did not induce sister chromatid exchanges. Research also suggests butachlor can induce oxidative DNA damage, mitochondrial dysfunction, and necrosis in human peripheral blood mononuclear cells.

  • In Vivo Studies: Four key in vivo mammalian tests have been conducted, all of which were negative for genotoxicity. These include a bone marrow cytogenetics study in Sprague-Dawley rats, a micronucleus test in Swiss-Webster mice, a dominant lethal effects study in CD-1 male mice, and an in vivo/in vitro DNA repair (Unscheduled DNA Synthesis - UDS) assay in F-344 rats. Despite signs of general toxicity at higher doses in some of these studies, there was no evidence of adverse chromosomal effects or DNA damage.

Data Presentation: Genotoxicity Studies
Test SystemOrganism / Cell LineDose / Concentration LevelsMetabolic Activation (S9)ResultReference(s)
IN VITRO ASSAYS
Ames Reverse Mutation AssaySalmonella typhimurium (TA-100)0.5 to 10 mg/plateWith S9Weakly Positive
Gene Mutation Assay (HGPRT)Chinese Hamster Ovary (CHO) cellsNot SpecifiedWith and Without S9Negative
Chromosomal Aberration AssayChinese Hamster Ovary (CHO) cellsNot SpecifiedWith and Without S9Negative
Chromosomal Aberration AssayHuman Peripheral Blood Lymphocytes5, 10, 20 µg/mLNot ApplicablePositive
Sister Chromatid ExchangeHuman Peripheral Blood Lymphocytes5, 10, 20 µg/mLNot ApplicableNegative
Micronucleus FormationHuman PBMN cellsNot SpecifiedNot ApplicablePositive
IN VIVO ASSAYS
Bone Marrow CytogeneticsSprague-Dawley Rats75, 250, 750 mg/kg (i.p.)Not ApplicableNegative
Micronucleus TestSwiss-Webster Mice250, 500, 1000 mg/kg/day (i.p.)Not ApplicableNegative
Dominant Lethal TestCD-1 Mice100, 1000, 5000 ppm (dietary)Not ApplicableNegative
DNA Repair (UDS) AssayF-344 Rats50, 200, 1000 mg/kg (oral)Not ApplicableNegative
Experimental Protocols

The Ames test is a widely used method to assess a chemical's potential to produce genetic mutations.

  • Test Strains: Several strains of Salmonella typhimurium (e.g., TA97, TA98, TA100, TA102) are used, each carrying a different mutation in the histidine operon, rendering them unable to synthesize histidine (his-).

  • Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer. This mimics mammalian metabolism.

  • Exposure: The tester strains are exposed to various concentrations of butachlor on a minimal agar plate lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Scoring: Only bacteria that revert to a his+ state (able to synthesize histidine) can grow and form colonies. The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to a negative control.

This assay identifies agents that cause structural changes to chromosomes (clastogenicity).

  • Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

  • Exposure: Actively dividing cells are exposed to at least three concentrations of butachlor for a short period (e.g., 3-4 hours) with and without S9 metabolic activation, and for a longer period (e.g., 21 hours) without S9.

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in the metaphase stage of mitosis.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The chromosomes are then stained (e.g., with Giemsa).

  • Microscopic Analysis: At least 200 metaphase spreads per concentration are analyzed for structural aberrations, such as chromosome breaks, chromatid breaks, and exchanges. A positive result is a dose-dependent, statistically significant increase in the percentage of cells with aberrations.

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in newly formed erythrocytes.

  • Animal Dosing: Typically, mice or rats are administered butachlor, usually via two or more exposures (e.g., intraperitoneal injection or oral gavage) over a period of 24 hours. A range of doses is used, up to the maximum tolerated dose.

  • Tissue Sampling: Bone marrow is collected from the animals at specific time points after the final dose (e.g., 24 and 48 hours).

  • Slide Preparation: The bone marrow is flushed from the femurs, and smears are prepared on microscope slides. The slides are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

  • Scoring: At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei—small, membrane-bound DNA fragments in the cytoplasm. The ratio of PCEs to total erythrocytes is also calculated to assess bone marrow toxicity.

  • Analysis: A positive result is a statistically significant, dose-related increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group.

Visualization: Genotoxicity Testing Workflow

Genotoxicity_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Confirmation cluster_result Final Assessment Ames Ames Test (Bacterial Mutation) Micronucleus Micronucleus Test (Rodent Bone Marrow) Ames->Micronucleus If Positive/Equivocal Conclusion Weight of Evidence Conclusion: Genotoxic Potential Assessment Ames->Conclusion Aberration Chromosomal Aberration (Mammalian Cells) Aberration->Micronucleus GeneMut Gene Mutation (e.g., HGPRT) GeneMut->Micronucleus UDS DNA Repair (UDS) (Rodent Liver) Micronucleus->UDS Further Investigation DominantLethal Dominant Lethal Test (Rodent Germ Cells) Micronucleus->DominantLethal Micronucleus->Conclusion UDS->Conclusion DominantLethal->Conclusion TestCompound Test Compound: Butachlor TestCompound->Ames Initial Screen TestCompound->Aberration TestCompound->GeneMut

Caption: A generalized workflow for assessing the genotoxicity of a chemical compound.

Carcinogenic Potential

Long-term carcinogenicity bioassays, primarily in rats, have been conducted to evaluate the potential of butachlor to cause cancer.

Summary of Carcinogenicity Data

Chronic exposure studies have shown that butachlor can induce stomach tumors in Sprague-Dawley rats. However, these tumors were observed only at high dose levels (e.g., 3000 ppm) that exceeded the Maximum Tolerated Dose (MTD). This high dose was associated with excessive body weight loss, hepatocellular necrosis, and decreased survival, indicating significant systemic toxicity. The production of tumors under such extreme exposure conditions is considered to be of questionable relevance for human risk assessment. Studies in dogs and mice did not show evidence of carcinogenicity.

Crucially, mechanistic studies have demonstrated that butachlor acts as a tumor promoter, not an initiator. This means it does not directly cause the initial genetic mutations that lead to cancer but can promote the growth of already initiated cells. This finding supports a non-genotoxic mode of action for its carcinogenicity in the rat stomach.

Data Presentation: Carcinogenicity Studies
Species / StrainDose Levels (in diet)DurationKey FindingsConclusionReference(s)
Sprague-Dawley Rat100, 1000, 3000 ppm2 yearsIncreased incidence of stomach tumors (fundic region) at 3000 ppm.Carcinogenic at doses exceeding the MTD.
Sprague-Dawley RatNot specifiedNot specifiedButachlor acts as a tumor promoter, not an initiator.Supports a non-genotoxic mechanism.
Dog100, 300, 1000 ppm2 yearsNo evidence of chronic toxicity or carcinogenicity.Not carcinogenic in this study.
Mouse100, 1000, 5000 ppm7 weeksNo evidence of dominant lethal effects (related to germ cell mutation).Not mutagenic to germ cells.
Mouse500 to 2000 ppm104 weeksIncreased incidence of non-neoplastic lesions (retinochoroidal degeneration, cataracts). No evidence of carcinogenicity.Not carcinogenic in this study.
Experimental Protocol: Chronic Rodent Carcinogenicity Bioassay
  • Animal Selection: A rodent species, typically Sprague-Dawley rats, is selected. Animals are young adults at the start of the study.

  • Dose Selection: At least three dose levels plus a concurrent control group are used. The highest dose is chosen to be the Maximum Tolerated Dose (MTD), which should induce minimal toxicity (e.g., no more than a 10% decrease in body weight) without shortening the natural lifespan from effects other than tumors.

  • Administration: Butachlor is mixed into the diet and administered to the animals for the majority of their natural lifespan (typically 24 months for rats).

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly for the first few months and then periodically thereafter.

  • Pathology: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals (including those that die during the study). All organs and tissues are examined macroscopically, and a comprehensive list of tissues is collected and preserved for histopathological examination by a pathologist.

  • Data Analysis: The incidence of tumors in each dose group is compared to the control group using appropriate statistical methods. The analysis considers the type, location, and malignancy of the tumors.

Mechanism of Carcinogenicity

The stomach tumors observed in rats are not caused by direct DNA damage. Instead, they arise from a well-understood, non-genotoxic mechanism involving a sequence of secondary physiological events triggered by high, chronic doses of butachlor.

  • Mucosal Atrophy: High concentrations of butachlor in the stomach lead to progressive atrophy of the gastric mucosa.

  • Hypochlorhydria: The mucosal damage results in reduced acid secretion (hypochlorhydria), leading to an increase in stomach pH.

  • Compensatory Hypergastrinemia: The body responds to the high pH by increasing the production of the hormone gastrin.

  • Cell Proliferation: This excessive and sustained secretion of gastrin, combined with the ongoing mucosal atrophy, drives a proliferative response in the stomach lining.

  • Tumor Formation: This chronic stimulation and cell proliferation ultimately culminates in the formation of tumors.

This mechanism is considered to be threshold-based, meaning it only occurs above a certain dose level. At lower, non-oncogenic doses, butachlor did not produce the initial mucosal atrophy. This entire pathway is considered specific to the rat and not relevant to humans under normal exposure scenarios.

Visualization: Proposed Mechanism of Butachlor-Induced Stomach Tumors

Butachlor_Carcinogenicity_Mechanism cluster_info Mechanism Attributes A High-Dose Chronic Butachlor Exposure (in Rats) B Progressive Gastric Mucosal Atrophy A->B C Reduced Acid Secretion (Hypochlorhydria) B->C F Sustained Proliferative Response in Gastric Mucosa B->F D Increased Stomach pH C->D E Compensatory Increase in Gastrin Production (Hypergastrinemia) D->E Feedback Loop E->F G Stomach Tumor Formation F->G H Non-Genotoxic Pathway

Caption: Proposed non-genotoxic mechanism for butachlor-induced stomach tumors in rats.

Conclusion and Human Relevance

  • Genotoxicity: The weight of evidence from a broad suite of in vitro and in vivo assays indicates that butachlor does not possess significant genotoxic potential in mammals. Positive findings in some in vitro assays were not replicated in whole-animal studies.

  • Carcinogenicity: Butachlor has been shown to cause stomach tumors in rats, but only at doses that exceed the MTD and cause significant systemic toxicity.

  • Mechanism: The mechanism of tumor formation in the rat stomach is non-genotoxic, involving a threshold-sensitive process of mucosal atrophy, hormonal imbalance, and subsequent cell proliferation. This mechanism is considered species-specific and of doubtful relevance to humans under anticipated exposure levels.

Therefore, based on the available scientific evidence, the tumors observed in the rat carcinogenicity studies are not considered indicative of a human cancer risk. The overall toxicological profile suggests that butachlor's carcinogenic effects are a high-dose phenomenon in a specific species, driven by a non-genotoxic pathway.

References

An In-depth Technical Guide on the Acute Oral and Dermal Toxicity of Butenachlor in Mammals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute oral and dermal toxicity of Butenachlor, a chloroacetanilide herbicide. The information presented herein is synthesized from various toxicological studies and safety data sheets to support research and development activities.

Core Data Presentation: Acute Toxicity of this compound

The acute toxicity of a substance is typically evaluated by determining the median lethal dose (LD50), which is the dose required to cause mortality in 50% of a test population. The following table summarizes the quantitative data on the acute oral and dermal LD50 of this compound in various mammalian species.

Species Route of Administration LD50 (mg/kg body weight) Reference
RatOral>5000[1]
RatOral1740[2]
Rat (similar product)Oral2500[3]
RatDermal>5000[1]
Rat (similar product)Dermal>2000[3]
RabbitDermalPractically non-irritating

Note: Variations in LD50 values can be attributed to differences in the formulation of the tested this compound product (e.g., technical grade vs. emulsifiable concentrate) and the specific strain and sex of the test animals.

Experimental Protocols

The methodologies for determining acute oral and dermal toxicity generally follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). While specific details may vary between studies, the core protocols are outlined below.

Acute Oral Toxicity Testing

A standard acute oral toxicity study for a substance like this compound typically involves the following steps:

  • Test Animals: Healthy, young adult laboratory animals, most commonly rats (e.g., Sprague-Dawley or Wistar strains), are used. Both males and females are typically included in the study.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least five days prior to the study.

  • Fasting: Animals are fasted overnight prior to the administration of the test substance.

  • Dose Administration: this compound, usually dissolved or suspended in a suitable vehicle, is administered as a single dose by gavage directly into the stomach.

  • Dose Levels: Multiple dose levels are typically used to determine the dose-response relationship.

  • Observation Period: Animals are observed for clinical signs of toxicity and mortality for a period of 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.

  • Data Collection: Data collected includes changes in body weight, food and water consumption, clinical signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior pattern), and mortality.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Acute Dermal Toxicity Testing

The protocol for acute dermal toxicity testing shares similarities with the oral toxicity protocol but focuses on exposure through the skin:

  • Test Animals: Young adult rats or rabbits are the preferred species for this test.

  • Preparation of the Skin: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

  • Application of Test Substance: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape.

  • Exposure Duration: The exposure period is typically 24 hours.

  • Observation Period: Similar to the oral toxicity study, animals are observed for 14 days for signs of toxicity and mortality.

  • Data Collection: The same parameters as in the oral toxicity study are recorded, with special attention to any skin reactions at the site of application.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for an acute toxicity study.

Acute_Toxicity_Workflow cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase Animal_Selection Test Animal Selection (e.g., Rats, Rabbits) Acclimatization Acclimatization (>= 5 days) Animal_Selection->Acclimatization Fasting Fasting (Oral Study) Acclimatization->Fasting Dose_Admin Single Dose Administration (Oral or Dermal) Fasting->Dose_Admin Observation Observation Period (14 days) Dose_Admin->Observation Data_Collection Data Collection (Clinical Signs, Body Weight, Mortality) Observation->Data_Collection Necropsy Gross Necropsy Data_Collection->Necropsy Data_Analysis Data Analysis & LD50 Calculation Necropsy->Data_Analysis

Caption: Workflow of a typical acute toxicity study.

Signaling Pathways and Logical Relationships

While acute toxicity studies primarily focus on lethality and overt signs of toxicity rather than specific signaling pathways, the observed clinical signs can provide clues to the potential target organs and systems. For instance, signs of neurotoxicity might suggest interference with neurotransmitter signaling, while liver or kidney abnormalities observed during necropsy could point towards metabolic disruption or direct organ damage. However, detailed mechanistic studies are required to elucidate the specific signaling pathways involved in this compound's acute toxicity.

The logical relationship in an acute toxicity assessment follows a clear progression from dose to effect, as illustrated in the workflow diagram. The fundamental principle is to establish a dose-response relationship, which is crucial for hazard classification and risk assessment.

References

The Impact of Butachlor on Non-Target Soil Microorganisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The extensive use of the pre-emergent herbicide butachlor in agriculture raises significant concerns about its collateral effects on the intricate ecosystem of non-target soil microorganisms. This technical guide provides a comprehensive overview of the current scientific understanding of these impacts, focusing on quantitative data, detailed experimental methodologies, and the underlying biological pathways.

Executive Summary

Butachlor, a chloroacetanilide herbicide, exerts a multifaceted influence on soil microbial communities. Its effects are not uniformly inhibitory; rather, they manifest as a complex interplay of stimulation and suppression, contingent on the microbial group, the concentration of the herbicide, and the duration of exposure. While certain microbial populations and enzymatic activities are adversely affected, others exhibit tolerance or even utilize butachlor as a carbon source, leading to its degradation. This guide synthesizes key findings to provide a nuanced understanding of these interactions.

Data Presentation: Quantitative Effects of Butachlor

The following tables summarize the quantitative data from various studies on the impact of butachlor on soil microbial populations and enzyme activities.

Table 1: Effects of Butachlor on Soil Microbial Populations

Microbial GroupButachlor Concentration (µg/g soil)Incubation TimeObserved EffectReference
Bacteria 5.5 - 22.0-Increased population[1]
100 mg/kg-Significant decrease in number[2]
Fungi 5.5 - 22.0-Increased population (retarded at higher conc.)[1]
Actinomycetes 5.5 - 22.0-Significant decline in number[1]
Anaerobic Hydrolytic Fermentative Bacteria --Stimulated growth[1]
Sulfate-Reducing Bacteria (SRB) 5.5 - 22.0-Stimulated growth (higher numbers with increased conc.)
Denitrifying Bacteria --Stimulated growth
Hydrogen-Producing Acetogenic Bacteria --Inhibited growth
Methane-Producing Bacteria (MPB) ≤ 1.0-Accelerated growth
22.0-Inhibited growth

Table 2: Effects of Butachlor on Soil Enzyme Activities

EnzymeButachlor ConcentrationIncubation TimeObserved EffectReference
Dehydrogenase 5.5, 11.0, 22.0 µg/g16 daysEnhanced activity (highest at 22.0 µg/g)
Hydrogen Peroxidase --Stimulated activity
Urease -Later stagesImproved activity
Low concentrations1 and 7 daysStimulated activity, then inhibited
High concentrations-Continuous inhibition
Sucrase -7 days18.31% decrease in activity
Nitrogen Fixation (Acetylene Reduction) -Shortly after applicationSuppressed
-After 37 daysAugmented
Nitrification -InitiallyStimulated
-AfterwardsGreatly reduced
Soil Respiration 5.5, 11.0, 22.0 µg/gSeveral days to >20 daysDepressed
Acidic Phosphatase 5% v/v to 75.9% v/v-Continuous decrease in activity

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for reproducible research in this area.

Soil Microcosm Incubation Study

This protocol is designed to assess the impact of butachlor on soil microbial communities and their functions under controlled laboratory conditions.

Materials:

  • Fresh soil samples, sieved (2 mm)

  • Butachlor stock solution of known concentration

  • Incubation vessels (e.g., Mason jars)

  • Apparatus for maintaining constant temperature and moisture

Procedure:

  • Soil Preparation: Collect fresh soil from the field, removing large debris and roots. Sieve the soil through a 2 mm mesh to ensure homogeneity.

  • Moisture Adjustment: Determine the water-holding capacity (WHC) of the soil and adjust the moisture content to a predetermined level (e.g., 60% WHC).

  • Butachlor Application: Prepare different concentrations of butachlor solution. Add the solutions to the soil samples to achieve the desired final concentrations (e.g., 0, 5, 10, 50, 100 µg/g soil). A control group with no butachlor application is essential.

  • Incubation: Place the treated soil samples into incubation vessels. The vessels should be sealed but allow for gas exchange if monitoring respiration. Incubate at a constant temperature (e.g., 25°C) in the dark for a specified period (e.g., 30-60 days).

  • Sampling: Collect soil subsamples at different time intervals (e.g., 0, 7, 14, 30, 60 days) for various analyses, including microbial population counts, enzyme activity assays, and DNA extraction.

Soil Enzyme Activity Assays

a) Dehydrogenase Activity Assay (TTC Method)

Dehydrogenase activity is a reliable indicator of overall microbial activity in the soil.

Reagents:

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (3%)

  • Tris-HCl buffer (pH 7.4)

  • Methanol

Procedure:

  • Incubate 5 g of soil with 5 ml of 0.5% TTC in a Tris-HCl buffer (pH 7.4).

  • Incubate the mixture at 37°C for 24 hours in the dark.

  • Stop the reaction by adding 10 ml of methanol.

  • Extract the triphenyl formazan (TPF) produced by shaking and centrifuging the sample.

  • Measure the absorbance of the supernatant at 485 nm using a spectrophotometer.

  • Calculate the amount of TPF formed, which is proportional to the dehydrogenase activity.

b) Urease Activity Assay

Urease activity reflects the capacity of the soil to hydrolyze urea, a key process in the nitrogen cycle.

Reagents:

  • Urea solution (10%)

  • Phosphate buffer (pH 6.7)

  • Potassium chloride (KCl) solution (2.5 M) containing a urease inhibitor (e.g., silver sulfate)

  • Nessler's reagent

Procedure:

  • Incubate 5 g of soil with 5 ml of urea solution in a phosphate buffer (pH 6.7) at 37°C for 2 hours.

  • Stop the reaction and extract the ammonium produced by adding 50 ml of KCl solution.

  • Filter the suspension and determine the ammonium concentration in the filtrate colorimetrically using Nessler's reagent at 410 nm.

  • Urease activity is expressed as the amount of ammonium released per unit of soil per unit of time.

Microbial Community Analysis using Denaturing Gradient Gel Electrophoresis (DGGE)

DGGE is a molecular biology technique used to profile the diversity of microbial communities based on the separation of PCR-amplified 16S rRNA gene fragments.

Procedure:

  • DNA Extraction: Extract total microbial DNA from soil samples using a suitable commercial kit or a standardized protocol.

  • PCR Amplification: Amplify the V3 region of the bacterial 16S rRNA gene using specific primers (e.g., 341f-GC and 534r). The forward primer should have a GC-clamp attached to its 5' end.

  • DGGE: Perform electrophoresis of the PCR products on a polyacrylamide gel containing a linear gradient of denaturants (e.g., urea and formamide).

  • Visualization: Stain the gel with a fluorescent dye (e.g., SYBR Green I) and visualize the DNA bands under UV light. Each band theoretically represents a different bacterial species.

  • Analysis: Analyze the banding patterns to assess the changes in the microbial community structure in response to butachlor treatment.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key processes and workflows related to the effects of butachlor on soil microorganisms.

Butachlor_Degradation_Pathway Butachlor Butachlor (N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide) Metabolite1 2-chloro-N-(2,6-diethylphenyl)-N-methylacetamide Butachlor->Metabolite1 Debutoxylation (Dbo enzyme) Metabolite2 2-chloro-N-(2,6-diethylphenyl)acetamide Metabolite1->Metabolite2 N-demethylation Metabolite3 2,6-diethylaniline Metabolite2->Metabolite3 Dechlorination Mineralization CO2 + H2O (Mineralization) Metabolite3->Mineralization Further Degradation Soil_Microcosm_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Soil_Collection 1. Soil Collection (Sieving, Homogenization) Moisture_Adjustment 2. Moisture Adjustment (to 60% WHC) Soil_Collection->Moisture_Adjustment Butachlor_Treatment 3. Butachlor Application (Different Concentrations) Moisture_Adjustment->Butachlor_Treatment Incubation 4. Incubation (Controlled Temperature & Time) Butachlor_Treatment->Incubation Sampling 5. Periodic Sampling Incubation->Sampling Enzyme_Assays 6a. Enzyme Activity Assays (Dehydrogenase, Urease, etc.) Sampling->Enzyme_Assays Microbial_Counts 6b. Microbial Population Analysis (Plate Counts) Sampling->Microbial_Counts DNA_Extraction 6c. DNA Extraction Sampling->DNA_Extraction PCR_DGGE 7. PCR-DGGE (Community Profiling) DNA_Extraction->PCR_DGGE

References

The Neurotoxic Landscape of Butachlor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

[Shanghai, China – November 28, 2025] – Butachlor, a pre-emergent herbicide from the chloroacetanilide class, is widely used in agriculture to control annual grasses and certain broadleaf weeds. Its extensive use, however, raises significant concerns about its potential adverse effects on non-target terrestrial organisms. This technical guide provides a comprehensive overview of the current understanding of the neurotoxic effects of butachlor, with a focus on quantitative data, experimental methodologies, and the underlying molecular signaling pathways.

Executive Summary

Butachlor exhibits a range of neurotoxic effects on terrestrial organisms, primarily mediated through the induction of oxidative stress and potential disruption of neurotransmitter systems. In invertebrates such as earthworms, butachlor exposure leads to dose-dependent mortality, reduced growth and reproduction, and behavioral changes. In mammals, studies on rodents suggest that butachlor can induce central nervous system depression and developmental neurotoxicity. The primary mechanism of butachlor-induced neurotoxicity appears to be the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis. While direct inhibition of acetylcholinesterase (AChE) has been observed in some aquatic invertebrates, its role in terrestrial organisms is less clear.

Quantitative Neurotoxicity Data

The following tables summarize the key quantitative data on the neurotoxic effects of butachlor on various terrestrial organisms.

Table 1: Acute Toxicity of Butachlor in Terrestrial Invertebrates

OrganismTest TypeDurationLC50 (mg/kg soil)95% Confidence IntervalReference
Eisenia fetidaArtificial Soil14 daysVaries by soil compositionNot specified[1]
Eutyphoeus waltoniSandy Soil24 hours0.9520.689 - 2.071[2]
Eutyphoeus waltoniSandy Soil48 hours0.6520.486 - 0.852[2]
Eutyphoeus waltoniSandy Soil72 hours0.5430.346 - 0.724[2]
Eutyphoeus waltoniSandy Soil96 hours0.4490.246 - 0.602[2]
Eutyphoeus waltoniSandy Soil120 hours0.3880.127 - 0.533
Eutyphoeus waltoniSandy Soil240 hours0.2870.056 - 0.432

Table 2: Sublethal Effects of Butachlor on Earthworms (Eisenia fetida)

ParameterButachlor Concentration (mg/kg)DurationObservationReference
Biomass0.2575, 0.5150, 2.575060 daysDecreased with increasing concentration
Cocoon Production0.2575, 0.5150, 2.575060 daysReduced with increasing concentration
Clitellum Development0.2575, 0.5150, 2.575060 daysDecreased percentage of mature specimens

Table 3: Acute Oral Toxicity of Butachlor in Mammals

OrganismSexMedian Lethal Dose (LD50) (mg/kg)Reference
RatMale2620
RatFemale3050
MouseMale4140
MouseFemale5030

Table 4: Effects of Butachlor on Oxidative Stress Markers in Wistar Rats (262 mg/kg b.w./day for 28 days)

ParameterTissueChange from ControlReference
Malondialdehyde (MDA)Blood+41.35%
Malondialdehyde (MDA)Hepatic Tissue+35.16%
Malondialdehyde (MDA)Renal Tissue+34.32%
Glutathione Peroxidase (GPx)Blood-31.013%
Glutathione Peroxidase (GPx)Hepatic Tissue-29.019%
Glutathione Peroxidase (GPx)Renal Tissue-36.62%
Glutathione (GSH)Blood-37.25%
Glutathione (GSH)Hepatic Tissue-16.53%
Glutathione (GSH)Renal Tissue-51.16%

Signaling Pathways in Butachlor-Induced Neurotoxicity

The primary neurotoxic mechanism of butachlor appears to be the induction of oxidative stress. Exposure to butachlor leads to an overproduction of reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and DNA. This oxidative damage can trigger a cascade of events leading to apoptosis, or programmed cell death, in neuronal cells.

While the precise signaling pathways are still under investigation for butachlor's neurotoxicity in terrestrial organisms, studies on its effects in other tissues and on related chloroacetanilide herbicides suggest the involvement of several key pathways.

Butachlor_Oxidative_Stress_Pathway Butachlor Butachlor Exposure ROS Increased Reactive Oxygen Species (ROS) Butachlor->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria LipidPeroxidation Lipid Peroxidation (Increased MDA) ROS->LipidPeroxidation AntioxidantDepletion Depletion of Antioxidants (Decreased GSH, GPx) ROS->AntioxidantDepletion DNA_Damage Oxidative DNA Damage ROS->DNA_Damage Apoptosis Apoptosis Mitochondria->Apoptosis Release of pro-apoptotic factors Neurotoxicity Neurotoxicity LipidPeroxidation->Neurotoxicity Membrane Damage AntioxidantDepletion->Neurotoxicity Loss of Cellular Defense DNA_Damage->Apoptosis p53 activation Apoptosis->Neurotoxicity

Figure 1: Proposed pathway of butachlor-induced oxidative stress leading to neurotoxicity.

Studies on mice have shown that butachlor exposure can lead to the overexpression of pro-apoptotic proteins such as Bax, Caspase-3, Caspase-9, and p53, and a decrease in the anti-apoptotic protein Bcl-2 in liver tissue, suggesting a mitochondrial-mediated apoptotic pathway. It is plausible that a similar mechanism is at play in neuronal tissues.

While some organophosphate and carbamate pesticides exert their neurotoxicity primarily through the inhibition of acetylcholinesterase (AChE), the evidence for butachlor's direct and significant inhibition of AChE in terrestrial organisms is currently lacking. A study on the freshwater snail Pila globosa did show a dose-dependent decrease in AChE activity upon in vitro and in vivo exposure to butachlor. However, a study on the tadpoles of the frog Fejervarya limnocharis found no depression of cholinesterase activity. Further research is needed to clarify the role of AChE inhibition in butachlor's neurotoxicity in terrestrial species.

Experimental Protocols

This section outlines the general methodologies employed in the assessment of butachlor's neurotoxicity.

Acute Toxicity Testing in Earthworms (e.g., Eisenia fetida, Eutyphoeus waltoni)
  • Test Organisms: Adult earthworms with a well-developed clitellum are selected.

  • Test Substrate: Artificial soil is prepared according to OECD Guideline 207, typically consisting of sphagnum peat, kaolin clay, and industrial sand. For some studies, natural soil types (e.g., sandy, loamy, clay) are used.

  • Butachlor Application: Butachlor is dissolved in a suitable solvent (e.g., acetone) and thoroughly mixed into the soil to achieve the desired nominal concentrations. The solvent is allowed to evaporate before introducing the earthworms.

  • Exposure Conditions: The tests are conducted in controlled laboratory conditions, with specific temperature, humidity, and light/dark cycles.

  • Endpoint Measurement: Mortality is assessed at regular intervals (e.g., 24, 48, 72, 96, 120, and 240 hours). The LC50 (lethal concentration for 50% of the population) is calculated using probit analysis.

  • Reference:

Earthworm_Toxicity_Workflow start Start prepare_soil Prepare Artificial Soil (OECD 207) start->prepare_soil spike_soil Spike Soil with Butachlor Concentrations prepare_soil->spike_soil introduce_worms Introduce Adult Earthworms spike_soil->introduce_worms incubate Incubate under Controlled Conditions introduce_worms->incubate assess_mortality Assess Mortality at Defined Timepoints incubate->assess_mortality calculate_lc50 Calculate LC50 (Probit Analysis) assess_mortality->calculate_lc50 end End calculate_lc50->end

Figure 2: General workflow for acute toxicity testing of butachlor in earthworms.
Sublethal Effects Assessment in Earthworms

  • Methodology: Similar to acute toxicity testing, but using sublethal concentrations of butachlor.

  • Endpoints:

    • Biomass: Individual earthworm weight is measured at the beginning and end of the exposure period.

    • Reproduction: The number of cocoons produced per worm is counted over a defined period.

    • Development: The time to clitellum development in juvenile worms can be monitored.

  • Reference:

Neurobehavioral Assessment in Rodents

Developmental neurotoxicity (DNT) studies in rats are conducted to evaluate the potential for butachlor to affect the developing nervous system.

  • Test Animals: Pregnant female rats are dosed with butachlor during gestation and lactation.

  • Exposure: Butachlor is typically administered via oral gavage or in the diet.

  • Offspring Evaluation: The offspring are subjected to a battery of behavioral and neurological tests at various developmental stages, including:

    • Motor Activity: Spontaneous activity in an open field is measured.

    • Auditory Startle Response: The reflex response to a sudden loud noise is assessed.

    • Learning and Memory: Tests such as the Morris water maze or passive avoidance tasks are used to evaluate cognitive function.

    • Neuropathology: Brain tissue is examined for any structural abnormalities.

  • Reference:

DNT_Study_Workflow start Start dose_dams Dose Pregnant Rats with Butachlor (Gestation & Lactation) start->dose_dams wean_pups Wean Offspring dose_dams->wean_pups behavioral_testing Conduct Neurobehavioral Tests (Motor Activity, Startle Response, Learning & Memory) wean_pups->behavioral_testing neuropathology Perform Neuropathological Examination wean_pups->neuropathology analyze_data Analyze Data for Neurotoxic Effects behavioral_testing->analyze_data neuropathology->analyze_data end End analyze_data->end

Figure 3: Simplified workflow for a developmental neurotoxicity (DNT) study in rats.
Oxidative Stress Parameter Measurement

  • Sample Collection: Blood and tissue samples (e.g., brain, liver, kidney) are collected from control and butachlor-exposed animals.

  • Lipid Peroxidation Assay: The level of malondialdehyde (MDA), a marker of lipid peroxidation, is measured using methods such as the thiobarbituric acid reactive substances (TBARS) assay.

  • Antioxidant Enzyme Assays: The activities of antioxidant enzymes like glutathione peroxidase (GPx), superoxide dismutase (SOD), and catalase (CAT) are determined using spectrophotometric methods.

  • Reduced Glutathione (GSH) Assay: The concentration of GSH, a key non-enzymatic antioxidant, is measured.

  • Reference:

Discussion and Future Directions

The available evidence clearly indicates that butachlor poses a neurotoxic risk to terrestrial organisms. The primary mechanism appears to be the induction of oxidative stress, leading to cellular damage and apoptosis. However, several knowledge gaps remain that warrant further investigation:

  • Acetylcholinesterase Inhibition: The role of AChE inhibition in the neurotoxicity of butachlor in terrestrial organisms needs to be definitively established through targeted studies on a wider range of species.

  • Neurotransmitter Systems: Research is needed to investigate the effects of butachlor on key neurotransmitter systems, including the dopaminergic, serotonergic, and GABAergic systems, to better understand its impact on behavior and neurological function.

  • Signaling Pathways: More detailed studies are required to elucidate the specific molecular signaling pathways involved in butachlor-induced neurotoxicity, particularly the upstream and downstream effectors of oxidative stress.

  • Developmental Neurotoxicity: Further DNT studies with a focus on long-term behavioral outcomes are needed to fully characterize the risks associated with early-life exposure to butachlor.

A deeper understanding of these areas will be crucial for accurate risk assessment and the development of potential therapeutic or preventative strategies to mitigate the neurotoxic effects of butachlor. Professionals in drug development may also find these mechanistic insights valuable for identifying potential targets for neuroprotective agents.

References

An In-depth Technical Guide to the Biochemical Pathways of Butenachlor Metabolism in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical mechanisms underlying the metabolism of Butenachlor, a widely used chloroacetanilide herbicide, in plant systems. Understanding these detoxification pathways is critical for developing herbicide-resistant crops, managing weed resistance, and assessing the environmental fate of this agrochemical.

Core Metabolic Pathways

The detoxification of this compound in plants is a multi-phase process, generally categorized into Phase I (transformation), Phase II (conjugation), and Phase III (sequestration). This cascade of reactions systematically transforms the lipophilic this compound molecule into more water-soluble, less toxic, and readily sequestered conjugates.

Phase I: Transformation Reactions

The initial phase of this compound metabolism involves the modification of the parent molecule to introduce or expose functional groups, rendering it more reactive for subsequent conjugation. These reactions are primarily catalyzed by the Cytochrome P450 (CYP450) monooxygenase superfamily of enzymes[1][2][3]. Key transformation reactions include:

  • Dealkylation: This involves the removal of alkyl groups. Both C-dealkylation and N-dealkylation processes can occur, breaking down the butoxymethyl side chain[4].

  • Hydroxylation: The addition of hydroxyl (-OH) groups to the molecule increases its polarity.

  • Dechlorination: The removal of the chlorine atom is a critical detoxification step, as the chloroacetyl group is associated with herbicidal activity.

These initial modifications result in a variety of intermediate metabolites. One of the key metabolites identified in rice plants is 2,6-diethylaniline [5]. In total, studies have characterized numerous this compound derivatives in plants, including 16 distinct metabolites from Phase I and subsequent reactions.

Phase II: Conjugation Pathways

Following Phase I transformation, the activated metabolites are conjugated with endogenous, hydrophilic molecules. This process further increases water solubility and significantly reduces phytotoxicity. Two primary conjugation pathways are crucial for this compound detoxification.

  • Glutathione Conjugation: This is a major detoxification route for chloroacetanilide herbicides. Glutathione S-transferases (GSTs) catalyze the conjugation of the thiol group of glutathione (GSH) to the electrophilic center of this compound or its metabolites. This reaction effectively neutralizes the herbicide's reactive components. The resulting glutathione conjugate is then targeted for vacuolar sequestration.

  • Glycosylation (Sugar Conjugation): Glycosyltransferases (GTs) mediate the attachment of sugar moieties, such as glucose, to the this compound metabolites. In rice, a specific glycosyltransferase, OsGT1 , has been identified as playing a critical role in this process. Overexpression of the OsGT1 gene in rice has been shown to significantly accelerate the removal of this compound residues.

The diagram below illustrates the primary metabolic transformations of this compound in plants, encompassing both Phase I and Phase II pathways.

Butenachlor_Metabolism This compound This compound Phase1 Phase I Metabolites (e.g., 2,6-diethylaniline, hydroxylated intermediates) This compound->Phase1 GSH_Conj Glutathione Conjugate Phase1->GSH_Conj GSTs + Glutathione Glc_Conj Glycoside Conjugate Phase1->Glc_Conj GTs (e.g., OsGT1) + Sugar Vacuole Vacuolar Sequestration (Phase III) GSH_Conj->Vacuole Glc_Conj->Vacuole

Figure 1: Core metabolic pathways of this compound in plants.
Phase III: Sequestration

In the final phase, the water-soluble and non-toxic glutathione and glycoside conjugates formed in Phase II are actively transported from the cytoplasm and compartmentalized. These conjugates are typically sequestered into the plant cell's vacuole by specific membrane transporters, effectively removing them from metabolically active regions of the cell and completing the detoxification process.

Quantitative Data Summary

Quantitative analysis reveals how effectively plants metabolize this compound. The distribution of residues varies significantly between plant tissues, and genetic modifications can enhance detoxification rates.

Table 1: Distribution of ¹⁴C-Butenachlor Derived Residues in Rice Plants (126 Days After Treatment)

Plant Part Total Radioactive Residues (mg/kg) % of Applied Radioactivity
Straw 4.0421 7.3%
Root 1.4595 2.4%
Husk 0.7257 0.1%
Brown Rice 0.1020 0.1%

Data sourced from a study using ¹⁴C-labeled this compound applied at a rate of 1.5 kg a.i./ha.

Table 2: Impact of Genetic Modification and Application Rate on this compound Residues

Plant & Condition Tissue Finding Reference
Rice (Overexpressing OsGT1) Shoots 14.1 - 30.7% reduction in this compound concentration vs. Wild Type.
Rice (Overexpressing OsGT1) Roots 37.8 - 47.7% reduction in this compound concentration vs. Wild Type.
Bean (Phaseolus vulgaris) Leaves Bioaccumulation of 0.10 ppm at recommended application rate (260 mg/m²).

| Bean (Phaseolus vulgaris) | Leaves | Bioaccumulation increased to 0.20 ppm at a 24% higher application rate (320 mg/m²). | |

Experimental Protocols

Investigating this compound metabolism requires precise methodologies to track the herbicide's fate in planta and to characterize the activity of detoxifying enzymes.

Protocol 1: In Vivo Metabolism Study using ¹⁴C-Butenachlor in Rice

This protocol outlines a method for studying the absorption, translocation, and metabolism of this compound in whole plants, based on OECD Test Guideline 501.

Objective: To determine the distribution and metabolic fate of this compound in rice.

Materials:

  • ¹⁴C-labeled this compound (uniformly labeled on the phenyl ring)

  • Rice seedlings (3-4 leaf stage)

  • Pots with representative soil (e.g., loam)

  • Solvents for extraction (acetonitrile, methanol, water)

  • Liquid Scintillation Counter (LSC)

  • Radio-HPLC system

Procedure:

  • Plant Cultivation: Grow rice seedlings in pots under controlled greenhouse conditions.

  • Treatment: Prepare a granular formulation of ¹⁴C-Butenachlor and apply it to the paddy water at a standard agronomic rate (e.g., 1.5 kg a.i./ha).

  • Sampling: Harvest plants at specified time intervals (e.g., 85 and 126 days after treatment). Separate the plants into different parts: roots, foliage (leaves/stems), and, at final harvest, straw, husk, brown rice, and panicles.

  • Homogenization and Combustion: Homogenize a sub-sample of each plant part. Determine the total radioactive residues (TRR) via combustion analysis followed by LSC.

  • Extraction: Extract the remaining homogenized tissue sequentially with a series of solvents of decreasing polarity (e.g., acetonitrile/water, methanol/water, and water) to isolate parent this compound and its metabolites.

  • Analysis of Bound Residues: The non-extractable plant tissue (bound residue) can be further analyzed using techniques like acid/base hydrolysis.

  • Chromatographic Separation: Concentrate the solvent extracts and analyze them using a radio-HPLC system to separate the parent compound from its various metabolites.

  • Quantification: Quantify the radioactivity in each separated peak using an in-line radioactivity detector to determine the percentage of each metabolite relative to the TRR in that tissue.

protocol_1 start_node start_node process_node process_node analysis_node analysis_node end_node end_node start Start: Rice Seedlings treat Treat with ¹⁴C-Butenachlor start->treat grow Incubate (e.g., 85-126 days) treat->grow harvest Harvest & Dissect Plant (Roots, Straw, Grain, etc.) grow->harvest homogenize Homogenize Tissues harvest->homogenize extract Solvent Extraction (Acetonitrile/Water) homogenize->extract separate Separate Extractables from Bound Residues (Centrifuge) extract->separate analyze_extract Analyze Extractables (Radio-HPLC) separate->analyze_extract analyze_bound Analyze Bound Residues (Combustion/LSC) separate->analyze_bound end End: Quantify Metabolites analyze_extract->end analyze_bound->end

Figure 2: Experimental workflow for in vivo ¹⁴C-Butenachlor metabolism.
Protocol 2: Metabolite Identification using LC-MS/MS

Objective: To identify the chemical structures of this compound metabolites extracted from plant tissues.

Materials:

  • Plant extracts from Protocol 1 (non-radiolabeled or ¹⁴C-labeled)

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction salts

  • Dispersive solid-phase extraction (d-SPE) cleanup tubes

  • LC-MS/MS system (e.g., LC-Q-TOF-HRMS/MS)

  • Analytical standards for this compound and suspected metabolites (if available)

Procedure:

  • Sample Preparation (QuEChERS):

    • Weigh 10 g of homogenized plant sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and 10 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., MgSO₄, NaCl). Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (d-SPE):

    • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing cleanup sorbents (e.g., PSA, C18).

    • Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • LC-MS/MS Analysis:

    • Filter the cleaned-up extract through a 0.22 µm filter.

    • Inject the sample into the LC-MS/MS system.

    • Use a suitable C18 column with a gradient elution program (e.g., mobile phases of water with formic acid and acetonitrile).

    • Operate the mass spectrometer in both positive and negative ion modes to capture a wide range of metabolites.

    • Use data-dependent acquisition to trigger MS/MS fragmentation scans for ions of interest.

  • Data Analysis:

    • Compare the retention times and mass spectra of peaks in the sample to analytical standards.

    • For unknown metabolites, use the high-resolution mass data to predict elemental composition.

    • Analyze the MS/MS fragmentation patterns to elucidate the chemical structure of the novel metabolites.

Protocol 3: In Vitro GST-Mediated Detoxification Assay

This protocol measures the activity of GST enzymes from plant extracts in conjugating this compound (or a model substrate) with glutathione.

Objective: To quantify GST activity relevant to this compound detoxification.

Materials:

  • Plant tissue (e.g., rice shoots)

  • Extraction buffer (e.g., phosphate buffer, pH 7.0, with PVPP and protease inhibitors)

  • Substrates: 1-chloro-2,4-dinitrobenzene (CDNB, a general GST substrate) and reduced L-glutathione (GSH)

  • Spectrophotometer or 96-well plate reader capable of reading at 340 nm

  • Protein quantification assay kit (e.g., Bradford)

Procedure:

  • Enzyme Extraction:

    • Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

    • Grind the tissue to a fine powder using a mortar and pestle.

    • Homogenize the powder in ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris. The supernatant contains the cytosolic proteins, including GSTs.

  • Protein Quantification: Determine the total protein concentration in the supernatant using a Bradford assay to normalize enzyme activity.

  • GST Activity Assay:

    • Prepare a reaction master mix containing phosphate buffer, GSH solution, and CDNB solution.

    • In a cuvette or 96-well plate, add the reaction mix and equilibrate to 25°C.

    • Initiate the reaction by adding a small volume of the plant protein extract.

    • Immediately measure the increase in absorbance at 340 nm over time (e.g., every minute for 5 minutes). The product of the CDNB-glutathione conjugation, GS-DNB, absorbs light at this wavelength.

  • Calculation: Calculate the rate of change in absorbance (ΔA340/min). Use the molar extinction coefficient of the GS-DNB conjugate to convert this rate into specific activity (e.g., µmol/min/mg protein).

protocol_3 cluster_analysis Analysis start_node start_node process_node process_node analysis_node analysis_node end_node end_node start Start: Plant Tissue grind Grind in Liquid N₂ start->grind extract Homogenize in Buffer & Centrifuge grind->extract supernatant Collect Supernatant (Crude Enzyme Extract) extract->supernatant protein_assay Quantify Total Protein (Bradford Assay) supernatant->protein_assay run_reaction Add Enzyme Extract to Mix supernatant->run_reaction end End: Calculate Specific Activity protein_assay->end for normalization reaction_setup Prepare Reaction Mix (Buffer, GSH, CDNB) reaction_setup->run_reaction measure Measure Absorbance at 340 nm Over Time run_reaction->measure measure->end

Figure 3: Workflow for in vitro Glutathione S-Transferase (GST) activity assay.

Conclusion

The metabolism of this compound in plants is a sophisticated detoxification process involving a sequential, three-phase pathway. Initial transformation by CYP450 enzymes (Phase I) prepares the molecule for conjugation with glutathione or sugars by GSTs and GTs, respectively (Phase II). These conjugates are then safely sequestered in the vacuole (Phase III). The efficiency of these pathways, particularly the activity of GST and GT enzymes, is a key determinant of a plant's tolerance to this compound. A thorough understanding of these biochemical mechanisms, supported by robust quantitative and analytical protocols, is essential for advancing agricultural biotechnology and ensuring environmental safety.

References

Butenachlor's Disruption of Very-Long-Chain Fatty Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butenachlor, a chloroacetamide herbicide, effectively controls a wide range of weeds by targeting a fundamental biochemical process in plants: the synthesis of very-long-chain fatty acids (VLCFAs). This technical guide provides an in-depth examination of the molecular mode of action of this compound, focusing on its inhibitory effects on the VLCFA elongase complex. Detailed experimental protocols for assessing this inhibition, quantitative data on its efficacy, and visual representations of the involved pathways are presented to support research and development in herbicide science and related fields.

Introduction: The Role of Very-Long-Chain Fatty Acids in Plants

Very-long-chain fatty acids are aliphatic hydrocarbon chains with 20 or more carbon atoms. In plants, VLCFAs are crucial components of various lipids, including cuticular waxes, suberin, and seed storage oils. These lipids play vital roles in plant development, forming protective barriers against environmental stress, preventing water loss, and serving as energy reserves.

The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a multi-enzyme complex known as the VLCFA elongase. This complex sequentially adds two-carbon units from malonyl-CoA to an existing long-chain acyl-CoA primer, typically C16 or C18. The elongation cycle involves four key enzymatic reactions: condensation, reduction, dehydration, and a second reduction.

Mode of Action: this compound's Inhibition of VLCFA Elongase

This compound, as a member of the chloroacetamide herbicide family, exerts its phytotoxic effects by potently inhibiting the VLCFA elongase complex. The primary molecular target of this compound is the first and rate-limiting enzyme in the elongation cycle: 3-ketoacyl-CoA synthase (KCS) , also referred to as the condensing enzyme.

By binding to and inactivating KCS, this compound prevents the initial condensation of malonyl-CoA with the acyl-CoA primer. This blockage halts the entire VLCFA synthesis pathway, leading to a depletion of these essential fatty acids. The resulting deficiency in VLCFAs disrupts the formation of critical cellular structures, ultimately leading to growth inhibition and death of susceptible plants.[1]

Quantitative Data: Inhibitory Effects of this compound and Related Compounds

Herbicide/CompoundPlant/SystemParameter MeasuredConcentration% InhibitionIncubation TimeReference
This compoundIsolated leaf cells (Red Kidney Bean)Lipid Synthesis10 µM24%30 min[2]
10 µM31%60 min[2]
10 µM40%120 min[2]
100 µM48%30 min[2]
100 µM62%60 min
100 µM81%120 min
Metazachlor (related chloroacetamide)Cucumber and BarleyVLCFA Formation10 - 100 nM50%Not Specified
Chloroacetamides (general)Cucumber and BarleyVLCFA Formation1 µMup to 100%2 hours

Experimental Protocols

In Vivo Assay for VLCFA Synthesis Inhibition in Plant Tissues

This protocol outlines a method for determining the effect of this compound on VLCFA synthesis in plant seedlings using radiolabeled precursors.

4.1.1. Materials

  • Seeds of a susceptible plant species (e.g., cucumber, Cucumis sativus, or barley, Hordeum vulgare)

  • This compound stock solution (in a suitable solvent like ethanol)

  • Radioactive precursor: [2-¹⁴C]-malonic acid, [1-¹⁴C]-stearic acid, or [1-¹⁴C]-acetate

  • Incubation buffer (e.g., 20 mM KNO₃, 0.2 mM CaSO₄)

  • Saponification solution (e.g., 10% KOH in methanol)

  • Hexane

  • Scintillation cocktail

  • Liquid scintillation counter

  • HPLC or GC-MS system for fatty acid analysis

4.1.2. Procedure

  • Plant Growth: Germinate and grow seedlings under controlled conditions until they reach the desired stage (e.g., fully developed cotyledons for cucumber).

  • Tissue Preparation: Excise leaf discs or segments of uniform size.

  • Herbicide Treatment and Radiolabeling:

    • Pre-incubate the plant tissue in the incubation buffer containing various concentrations of this compound for a specified time (e.g., 30 minutes).

    • Add the radiolabeled precursor to the incubation medium at a final concentration of, for example, 5 µM.

    • Incubate for a defined period (e.g., 2-6 hours) under light and controlled temperature.

  • Lipid Extraction and Saponification:

    • Harvest the plant tissue, rinse thoroughly, and immediately stop the reaction (e.g., by flash-freezing in liquid nitrogen).

    • Extract the total lipids from the tissue using a suitable solvent system (e.g., chloroform:methanol).

    • Saponify the lipid extract by heating with the saponification solution (e.g., 60 minutes at 65°C) to release the fatty acids.

  • Fatty Acid Analysis:

    • Acidify the saponified sample and extract the free fatty acids with hexane.

    • Analyze the fatty acid profile using radio-HPLC or by converting the fatty acids to their methyl esters (FAMEs) for GC-MS analysis.

  • Data Analysis:

    • Quantify the amount of radioactivity incorporated into individual fatty acids (C16, C18, C20, C22, C24, etc.).

    • Calculate the percentage inhibition of VLCFA (C20 and longer) synthesis at each this compound concentration compared to the untreated control.

Visualizations: Pathways and Workflows

VLCFA Synthesis Pathway and this compound's Point of Inhibition

VLCFA_Synthesis_Inhibition cluster_ER Endoplasmic Reticulum Acyl_CoA Acyl-CoA (C16/C18) KCS 3-Ketoacyl-CoA Synthase (KCS) Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA 3-Ketoacyl-CoA KCS->Ketoacyl_CoA Condensation KCR 3-Ketoacyl-CoA Reductase Ketoacyl_CoA->KCR Reduction Hydroxyacyl_CoA 3-Hydroxyacyl-CoA KCR->Hydroxyacyl_CoA HCD 3-Hydroxyacyl-CoA Dehydratase Hydroxyacyl_CoA->HCD Dehydration Enoyl_CoA trans-2,3-Enoyl-CoA HCD->Enoyl_CoA ECR Enoyl-CoA Reductase Enoyl_CoA->ECR Reduction VLCFA_CoA Elongated Acyl-CoA (Cn+2) ECR->VLCFA_CoA Cuticular_Waxes Cuticular Waxes, Suberin, etc. VLCFA_CoA->Cuticular_Waxes -> Further Processing This compound This compound This compound->KCS Inhibition

Caption: Inhibition of the VLCFA synthesis pathway by this compound.

Experimental Workflow for Assessing this compound's Effect on VLCFA Synthesis

Experimental_Workflow cluster_Preparation 1. Preparation cluster_Treatment 2. Treatment & Labeling cluster_Analysis 3. Analysis cluster_Data 4. Data Interpretation Plant_Growth Plant Seedling Growth (e.g., Cucumber, Barley) Tissue_Excision Tissue Excision (Leaf Discs/Segments) Plant_Growth->Tissue_Excision Herbicide_Incubation Incubation with this compound (Concentration Gradient) Tissue_Excision->Herbicide_Incubation Radiolabeling Addition of Radiolabeled Precursor ([14C]-Malonic Acid) Herbicide_Incubation->Radiolabeling Lipid_Extraction Total Lipid Extraction Radiolabeling->Lipid_Extraction Saponification Saponification to Free Fatty Acids Lipid_Extraction->Saponification FA_Analysis Fatty Acid Separation & Quantification (Radio-HPLC or GC-MS) Saponification->FA_Analysis Data_Processing Calculation of Radioactivity Incorporation FA_Analysis->Data_Processing Inhibition_Calculation Determination of % Inhibition of VLCFA Synthesis Data_Processing->Inhibition_Calculation

References

Methodological & Application

Application Notes and Protocols for the Analysis of Butachlor Residue in Water

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Butachlor is a selective, pre-emergent herbicide belonging to the chloroacetamide class, widely used in agriculture to control annual grasses and certain broadleaf weeds, particularly in rice cultivation. Due to its application in fields, there is a significant risk of butachlor residues leaching into surface and groundwater sources. Monitoring these residues is crucial for environmental protection and ensuring water quality, as butachlor can be toxic to aquatic life and may pose risks to human health. This document provides detailed protocols for the extraction, cleanup, and quantification of butachlor residues in water samples using various established analytical techniques.

Application Note 1: Determination of Butachlor by Gas Chromatography-Mass Spectrometry (GC-MS) with Liquid-Liquid Extraction (LLE)

This method is a robust and widely used technique for the sensitive and selective determination of butachlor in water samples. Liquid-liquid extraction is a conventional and effective technique for isolating analytes from a water matrix into an organic solvent.

Experimental Protocol

1. Principle: Butachlor is extracted from the water sample into an immiscible organic solvent (n-hexane). The extract is then concentrated and analyzed by Gas Chromatography (GC) for separation, followed by Mass Spectrometry (MS) for detection and quantification. GC-MS provides high selectivity and sensitivity, making it a standard method for pesticide residue analysis.[1][2]

2. Reagents and Materials:

  • Butachlor analytical standard (purity >98%)

  • n-Hexane (pesticide residue or HPLC grade)

  • Dichloromethane (HPLC grade)[3]

  • Acetone (HPLC grade)

  • Anhydrous sodium sulfate (analytical grade, baked at 400°C for 4 hours)

  • High-purity water (HPLC grade)

  • Sample collection bottles (1 L, amber glass)

  • Separatory funnel (2 L)

  • Rotary evaporator

  • Centrifuge tubes (50 mL)

  • GC-MS system with an appropriate capillary column (e.g., DB-5ms)

3. Sample Collection and Preparation (Liquid-Liquid Extraction):

  • Collect 1 L of water sample in an amber glass bottle.

  • Transfer the 1 L sample to a 2 L separatory funnel.

  • Add 60 mL of n-hexane or dichloromethane to the separatory funnel.[4]

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate for 10 minutes.

  • Drain the lower aqueous layer back into the sample bottle and collect the organic layer in a flask.

  • Repeat the extraction two more times with fresh 60 mL portions of organic solvent, combining all organic extracts.[4]

  • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator at 40°C.

  • Transfer the concentrated extract to a GC vial for analysis.

4. GC-MS Instrumental Parameters:

  • Injector: Splitless mode, 250°C

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Oven Temperature Program: Initial temperature 70°C for 2 min, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, hold for 10 minutes.

  • MS Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C

  • Detection Mode: Selected Ion Monitoring (SIM). Key ions for butachlor can be m/z 176 and 146.

Workflow Diagram: LLE-GC-MS Analysis

LLE_GCMS_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis Instrumental Analysis Sample 1L Water Sample AddSolvent Add 60mL n-Hexane (x3) Sample->AddSolvent Shake Shake & Separate Layers AddSolvent->Shake Collect Collect Organic Layer Shake->Collect Dry Dry with Na₂SO₄ Collect->Dry Concentrate Concentrate to 1mL Dry->Concentrate GC_Vial Transfer to GC Vial Concentrate->GC_Vial GCMS GC-MS Analysis (SIM Mode) GC_Vial->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for Butachlor analysis using LLE and GC-MS.

Application Note 2: Determination of Butachlor by HPLC-UV with Solid-Phase Extraction (SPE)

This method provides an alternative to GC-based analysis and is suitable for laboratories equipped with HPLC systems. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers high recovery and cleaner extracts compared to LLE, while using smaller solvent volumes.

Experimental Protocol

1. Principle: The water sample is passed through an SPE cartridge containing a solid sorbent (e.g., C18) that retains butachlor. Interfering compounds are washed away, and the retained butachlor is then eluted with a small volume of organic solvent. The eluate is analyzed by High-Performance Liquid Chromatography (HPLC) with a UV detector for quantification.

2. Reagents and Materials:

  • Butachlor analytical standard (purity >98%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • High-purity water (HPLC grade)

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • SPE vacuum manifold

  • Sample collection bottles (1 L, amber glass)

  • HPLC system with UV detector and C18 analytical column

3. Sample Collection and Preparation (Solid-Phase Extraction):

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water through the sorbent. Do not allow the cartridge to go dry.

  • Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 5 mL of HPLC-grade water to remove polar interferences.

  • Cartridge Drying: Dry the cartridge thoroughly by applying a vacuum for 15-20 minutes to remove all residual water.

  • Analyte Elution: Elute the retained butachlor by passing 5 mL of acetonitrile through the cartridge into a collection tube.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

4. HPLC-UV Instrumental Parameters:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 220 nm

Workflow Diagram: SPE-HPLC-UV Analysis

SPE_HPLC_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis Instrumental Analysis Condition 1. Condition C18 Cartridge (MeOH, H₂O) Load 2. Load 500mL Water Sample Condition->Load Wash 3. Wash Cartridge (H₂O) Load->Wash Dry 4. Dry Cartridge (Vacuum) Wash->Dry Elute 5. Elute Butachlor (Acetonitrile) Dry->Elute Reconstitute 6. Evaporate & Reconstitute in 1mL Elute->Reconstitute HPLC_Vial Transfer to HPLC Vial Reconstitute->HPLC_Vial HPLC HPLC-UV Analysis (220 nm) HPLC_Vial->HPLC Data Data Processing & Quantification HPLC->Data

Caption: Workflow for Butachlor analysis using SPE and HPLC-UV.

Application Note 3: QuEChERS Sample Preparation for Butachlor Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that combines extraction and cleanup into a few simple steps. Originally developed for food matrices, it has been successfully adapted for water analysis.

Experimental Protocol

1. Principle: The method involves an initial extraction and partitioning step using acetonitrile and salting out. This is followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove matrix interferences. The final extract can be analyzed by either GC-MS or LC-MS/MS.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Sodium citrate

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes (50 mL and 15 mL)

  • High-speed centrifuge

3. Sample Preparation (QuEChERS Protocol):

  • Extraction:

    • Place 10 mL of the water sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Cap the tube tightly and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube.

    • The d-SPE tube should contain a mixture of sorbents, such as 900 mg MgSO₄, 150 mg PSA, and 150 mg C18, to remove residual water and interferences.

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Final Extract:

    • The supernatant is the final extract. Transfer it to an autosampler vial for analysis by GC-MS or LC-MS/MS.

Workflow Diagram: QuEChERS Sample Preparation

QuEChERS_Workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup Sample 10mL Water Sample in 50mL tube AddACN Add 10mL Acetonitrile Sample->AddACN AddSalts Add QuEChERS Extraction Salts (MgSO₄, NaCl) AddACN->AddSalts Shake Vortex 1 min AddSalts->Shake Centrifuge1 Centrifuge 5 min Shake->Centrifuge1 Transfer Transfer Supernatant to 15mL d-SPE Tube Centrifuge1->Transfer Vortex2 Vortex 30 sec Transfer->Vortex2 Centrifuge2 Centrifuge 5 min Vortex2->Centrifuge2 Final Collect Supernatant for Analysis (GC-MS or LC-MS/MS) Centrifuge2->Final

Caption: Workflow for QuEChERS sample preparation for water analysis.

Summary of Method Performance

The selection of an appropriate analytical method depends on factors such as required sensitivity, available instrumentation, sample throughput, and cost. The following table summarizes quantitative data for various butachlor analysis methods reported in the literature.

ParameterGC-ECDGC-MSHPLC-UVQuEChERS-GC-MS
Sample Prep LLELLESPEQuEChERS
LOD (µg/L) 1 - 15--< 3
LOQ (µg/L) -50--
Recovery (%) 79.4 - 104.6%81.5 - 102.7%97.6 - 101.5%63 - 116%
RSD (%) -0.6 - 7.7%< 1%< 12%
Pros Good sensitivityHigh selectivity, definitive identificationSimple, robustHigh throughput, low solvent use
Cons Less selective than MSHigher instrument costLower sensitivity than MSMatrix effects can be an issue

References

Application Note: High-Sensitivity Detection and Quantification of Butenachlor in Environmental Samples by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butenachlor is a pre-emergent chloroacetamide herbicide widely used in agriculture to control annual grasses and certain broadleaf weeds in rice and other crops. Due to its potential for environmental contamination of soil and water resources, sensitive and reliable analytical methods are required for its detection and quantification. This application note provides a detailed protocol for the analysis of this compound in various environmental matrices using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and highly specific analytical technique. The methodologies described herein are based on established sample preparation techniques, including QuEChERS, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by GC-MS analysis in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and accurate quantification.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are detailed protocols for water and soil samples.

1.1. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Soil and Agricultural Products

The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps, making it ideal for multi-residue pesticide analysis.[1]

Protocol:

  • Sample Homogenization: Weigh 10 g of a homogenized soil or agricultural product sample into a 50 mL centrifuge tube. For dry samples like soil, add a specific volume of water to achieve a total water content that facilitates extraction.[1]

  • Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salts (e.g., 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride) to the tube.[2] Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes to separate the acetonitrile layer from the aqueous and solid phases.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) and C18) and anhydrous magnesium sulfate.[3]

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 5 minutes.

  • Sample for GC-MS: The resulting supernatant is ready for direct injection into the GC-MS system or can be further concentrated and reconstituted in a suitable solvent like hexane if necessary.

1.2. Liquid-Liquid Extraction (LLE) for Water Samples

LLE is a classic and effective method for extracting nonpolar to moderately polar analytes from aqueous matrices.

Protocol:

  • Sample Collection: Collect a 500 mL water sample in a clean glass container.

  • pH Adjustment and Spiking (Optional): Adjust the pH of the water sample as needed (e.g., to pH 2.5 with HCl) to improve the extraction efficiency of certain analytes. If required, spike the sample with a known concentration of a surrogate or internal standard.

  • Extraction: Transfer the water sample to a 1 L separatory funnel. Add 60 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the funnel to release pressure. Allow the layers to separate.

  • Combine Extracts: Drain the lower organic layer into a flask. Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining all organic extracts.

  • Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator. Further concentrate to the final volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Solvent Exchange: If necessary, exchange the solvent to one more compatible with the GC-MS system, such as hexane.

1.3. Solid-Phase Extraction (SPE) for Water Samples

SPE is a more modern and often more efficient alternative to LLE, using a solid sorbent to trap the analyte of interest from the liquid sample.

Protocol:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Drying: After the entire sample has passed through, dry the cartridge by drawing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the trapped this compound from the cartridge with a small volume of a suitable organic solvent, such as 10 mL of a mixture of acetone and n-hexane.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of this compound. Optimization may be required based on the specific instrument and column used.

Gas Chromatograph (GC) Parameters:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenylmethyl siloxane capillary column.

  • Injection Mode: Splitless injection.

  • Injector Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1.5 minutes.

    • Ramp 1: 30 °C/min to 210 °C.

    • Ramp 2: 20 °C/min to 320 °C, hold for 2 minutes.

Mass Spectrometer (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 260 °C.

  • Transfer Line Temperature: 280 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor:

    • Quantification Ion: m/z 176

    • Qualifier Ions: m/z 146, 238

Data Presentation

The following tables summarize the quantitative performance data for this compound analysis in various matrices, compiled from multiple studies.

Table 1: Quantitative Performance Data for this compound Analysis

MatrixMethodLOD (mg/kg or mg/L)LOQ (mg/kg or mg/L)Linearity (R²)Average Recovery (%)RSD (%)Reference
WaterGC/MS-0.05>0.9981.5 - 102.70.6 - 7.7
SoilGC/MS-0.01>0.9981.5 - 102.70.6 - 7.7
Rice PlantGC/MS-0.05>0.9981.5 - 102.70.6 - 7.7
Rice StrawGC/MS-0.01>0.9981.5 - 102.70.6 - 7.7
Rice HullGC/MS-0.01>0.9981.5 - 102.70.6 - 7.7
Husked RiceGC/MS-0.01>0.9981.5 - 102.70.6 - 7.7
Chinese ChivesLC-MS/MS0.00150.005>0.999--

Mandatory Visualization

Butenachlor_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Environmental Sample (Water, Soil, etc.) Extraction Extraction (QuEChERS, LLE, or SPE) Sample->Extraction Matrix-specific protocol Cleanup Cleanup & Concentration Extraction->Cleanup GC_MS GC-MS System Cleanup->GC_MS Injection Data_Acquisition Data Acquisition (SIM Mode) GC_MS->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing

Figure 1. General workflow for this compound analysis by GC-MS.

Butenachlor_Fragmentation This compound This compound Molecular Ion [M]+ m/z = 311 frag1 [M - C4H9O]+ m/z = 238 This compound->frag1 - C4H9O frag2 [M - C4H9OCH2Cl]+ m/z = 176 This compound->frag2 - C4H9OCH2Cl frag3 [M - C4H9OCH2Cl - C2H4]+ m/z = 146 frag2->frag3 - C2H4

Figure 2. Proposed fragmentation pathway of this compound in EI-MS.

Conclusion

The methods detailed in this application note provide a robust framework for the sensitive and accurate determination of this compound in environmental samples. The combination of efficient sample preparation techniques like QuEChERS, LLE, or SPE with the high selectivity and sensitivity of GC-MS in SIM mode allows for the detection of this compound at levels relevant for environmental monitoring and food safety assessment. The provided protocols and performance data serve as a valuable resource for laboratories involved in pesticide residue analysis.

References

Solid-phase extraction (SPE) protocol for Butenachlor in soil samples

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Solid-Phase Extraction (SPE) Protocol for Butachlor in Soil Samples

This application note provides a detailed protocol for the extraction and cleanup of the herbicide butachlor from soil samples using solid-phase extraction (SPE). The methodology is intended for researchers, scientists, and professionals in analytical chemistry and environmental science.

Introduction

Butachlor, a chloroacetanilide herbicide, is widely used in agriculture, particularly for pre-emergence weed control in rice fields.[1] Its persistence and potential mobility in soil necessitate reliable analytical methods for monitoring its presence in the environment. Solid-phase extraction is a robust and efficient technique for the cleanup and concentration of butachlor from complex soil matrices prior to chromatographic analysis.[2] This protocol outlines a comprehensive procedure, including sample preparation, extraction, SPE cleanup, and analysis.

Experimental Protocol

This protocol is a composite of established methods for butachlor extraction from soil.[2][3][4]

1. Soil Sample Preparation:

Proper sample preparation is crucial for obtaining reproducible results.

  • Drying: Air-dry the soil samples or use an oven at a temperature below 50°C to avoid degradation of the analyte.

  • Homogenization: Grind the dried soil using a mortar and pestle to ensure a homogenous mixture.

  • Sieving: Pass the ground soil through a 2 mm sieve to remove large debris and particles.

2. Extraction:

The initial extraction step isolates butachlor from the solid soil matrix.

  • Weighing: Accurately weigh 10 g of the prepared soil sample into a centrifuge tube or flask.

  • Solvent Addition: Add 20 mL of methanol to the soil sample. Other solvents like acetone-water mixtures have also been used effectively.

  • Extraction: Shake the mixture vigorously for 30 minutes on a mechanical shaker. Alternatively, use an ultrasonic bath for 15-20 minutes to enhance extraction efficiency.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the soil particles from the supernatant.

  • Collection: Carefully decant the supernatant into a clean collection tube.

  • Repeat: Repeat the extraction process on the soil pellet with another 20 mL of methanol to ensure complete recovery. Combine the supernatants.

3. Solid-Phase Extraction (SPE) Cleanup:

The SPE step is critical for removing interfering co-extractives from the soil extract. A C18 cartridge is commonly used for non-polar to moderately polar compounds like butachlor.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through a C18 SPE cartridge.

    • Follow with 5 mL of deionized water to equilibrate the stationary phase. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Dilute the combined methanol extract with deionized water to a final methanol concentration of approximately 10% to ensure proper retention on the C18 sorbent.

    • Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the retained butachlor from the cartridge using 5 mL of methanol or ethyl acetate. Collect the eluate in a clean tube.

    • Ensure a slow flow rate (approx. 1 mL/min) to allow for complete elution.

4. Final Concentration and Analysis:

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase used for the chromatographic analysis (e.g., acetonitrile:water).

  • Analysis: The sample is now ready for analysis by High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector, or by Gas Chromatography (GC).

Quantitative Data Summary

The following table summarizes the performance data from various methods for butachlor analysis in soil.

ParameterValueMatrixAnalytical MethodReference
Recovery 84.0% - 93.2%SoilGC and HPLC
87.5% - 90.7%SoilLC-UV
79.4% - 104.6%SoilGC-ECD
81.5% - 102.7%SoilGC/MS
77% (± 8%)Soil/WaterCSIA
Limit of Quantification (LOQ) 0.008 to 0.09 μg/mLSoilHPLC and LC-MS/MS
0.01 mg/kgSoilGC/MS
Limit of Detection (LOD) 0.037 mg/kgSoilLC-UV
0.001 - 0.015 mg/kgSoilGC-ECD

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the solid-phase extraction of butachlor from soil samples.

SPE_Protocol_for_Butachlor_in_Soil cluster_prep 1. Sample Preparation cluster_extraction 2. Solvent Extraction cluster_spe 3. Solid-Phase Extraction (SPE) Cleanup cluster_analysis 4. Final Analysis soil_sample Soil Sample Collection drying Drying (< 50°C) soil_sample->drying grinding Grinding drying->grinding sieving Sieving (2 mm) grinding->sieving weighing Weigh 10g of Soil sieving->weighing add_methanol Add 20 mL Methanol weighing->add_methanol shake Shake / Sonicate add_methanol->shake centrifuge Centrifuge (4000 rpm) shake->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant repeat_extraction Repeat Extraction & Combine collect_supernatant->repeat_extraction condition Condition C18 Cartridge (Methanol & Water) repeat_extraction->condition load Load Diluted Extract condition->load wash Wash with Water & Dry load->wash elute Elute with Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject for HPLC/GC Analysis reconstitute->analysis

Caption: Workflow for Butachlor Extraction from Soil.

References

Application Notes and Protocols for Voltammetric Detection of Butachlor

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed overview and experimental protocols for the electrochemical detection of the herbicide Butachlor using various voltammetric sensors. This document is intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

Butachlor, a widely used chloroacetanilide herbicide, poses potential risks to environmental and human health due to its persistence and bioaccumulation.[1][2] Consequently, the development of sensitive, selective, and rapid analytical methods for its detection is of significant importance. Electrochemical sensors offer a compelling alternative to traditional chromatographic techniques, providing advantages such as portability, cost-effectiveness, and high sensitivity.[3] This document outlines the principles and protocols for the voltammetric determination of Butachlor using modified glassy carbon electrodes (GCE).

Principle of Detection

The electrochemical detection of Butachlor is typically based on its reduction at the surface of a modified electrode. The process involves an irreversible, two-electron, two-proton reduction of the carbonyl group (>C=O) within the Butachlor molecule.[4][5] The modification of the working electrode with nanomaterials, such as palladium nanoparticles supported on multi-walled carbon nanotubes (Pd@MWCNTs), or with molecularly imprinted polymers (MIPs), enhances the electrocatalytic activity, increases the surface area, and improves the sensitivity and selectivity of the detection. Differential Pulse Voltammetry (DPV) is a commonly employed technique for quantitative analysis due to its ability to discriminate between faradaic and capacitive currents, leading to improved signal-to-noise ratios.

Data Presentation

The performance of different voltammetric sensors for Butachlor detection is summarized in the table below, allowing for a direct comparison of their analytical capabilities.

Sensor TypeLinear RangeLimit of Detection (LOD)TechniqueReference
Pd@MWCNTs/GCE0.10 - 32.0 µg/mL0.044 µg/mLDPV
MIP/GCE0.107 - 500 ng/L0.0491 ng/LDPV
CuO-NPs/SPE1 - 5 mM0.05 mMNot specified

Table 1: Performance Characteristics of Voltammetric Sensors for Butachlor Detection.

Experimental Protocols

Protocol 1: Fabrication of Pd@MWCNTs Modified Glassy Carbon Electrode (GCE)

This protocol describes the preparation of a palladium-decorated multi-walled carbon nanotube modified glassy carbon electrode.

Materials:

  • Glassy Carbon Electrode (GCE)

  • Multi-walled carbon nanotubes (MWCNTs)

  • Palladium chloride (PdCl₂) or Hexachloropalladic acid (H₂PdCl₄)

  • Sodium borohydride (NaBH₄)

  • Sulfuric acid (H₂SO₄)

  • Nitric acid (HNO₃)

  • N,N-Dimethylformamide (DMF) or other suitable solvent

  • Alumina powder (for polishing)

  • Ultrapure water

Procedure:

  • GCE Pre-treatment:

    • Polish the bare GCE with alumina slurry on a polishing cloth.

    • Rinse thoroughly with ultrapure water.

    • Sonicate in ultrapure water and then in ethanol for 5 minutes each to remove any residual alumina.

    • Allow the electrode to air dry.

  • MWCNT Functionalization:

    • Treat raw MWCNTs with a 3:1 mixture of concentrated H₂SO₄ and HNO₃.

    • Sonicate the mixture for several hours to introduce carboxyl groups on the surface of the MWCNTs.

    • Wash the functionalized MWCNTs repeatedly with ultrapure water until the pH is neutral.

    • Dry the functionalized MWCNTs in an oven.

  • Preparation of Pd@MWCNTs Nanocomposite:

    • Disperse a known amount of functionalized MWCNTs in a suitable solvent (e.g., DMF) with the aid of ultrasonication to form a stable suspension.

    • Add a solution of a palladium precursor (e.g., H₂PdCl₄).

    • Add a reducing agent, such as sodium borohydride (NaBH₄), dropwise while stirring to facilitate the in-situ synthesis of palladium nanoparticles on the MWCNT surface.

    • Continue stirring for several hours to ensure complete reduction.

    • Collect the resulting Pd@MWCNTs nanocomposite by centrifugation or filtration, wash with ultrapure water, and dry.

  • Electrode Modification:

    • Disperse a small amount of the Pd@MWCNTs nanocomposite in a solvent to form a stable ink.

    • Drop-cast a few microliters of the ink onto the pre-treated GCE surface.

    • Allow the solvent to evaporate completely, leaving a uniform film of the nanocomposite on the electrode surface.

    • The modified electrode (Pd@MWCNTs/GCE) is now ready for use.

Protocol 2: Electrochemical Detection of Butachlor using DPV

This protocol details the procedure for the quantitative analysis of Butachlor in a sample solution using Differential Pulse Voltammetry.

Materials and Equipment:

  • Pd@MWCNTs/GCE (working electrode)

  • Ag/AgCl electrode (reference electrode)

  • Platinum wire (counter electrode)

  • Potentiostat/Galvanostat electrochemical workstation

  • Electrochemical cell

  • Phosphate buffer solution (PBS), 0.1 M, pH 6.0

  • Butachlor stock solution (e.g., 1000 mg/L in acetone)

  • Nitrogen gas (for deoxygenation)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of Butachlor standard solutions with concentrations within the expected linear range (e.g., 0.10 to 32.0 µg/mL) by diluting the stock solution with the supporting electrolyte (0.1 M PBS, pH 6.0).

  • Electrochemical Measurement:

    • Assemble the three-electrode system in the electrochemical cell containing a known volume of the supporting electrolyte (0.1 M PBS, pH 6.0).

    • Deoxygenate the solution by purging with high-purity nitrogen gas for at least 10-15 minutes prior to each measurement.

    • Perform a DPV scan in the potential range of -0.20 V to -1.60 V.

    • Record the background DPV response of the supporting electrolyte.

    • Add a known volume of a Butachlor standard solution to the electrochemical cell.

    • Stir the solution for a defined accumulation time (e.g., 80 seconds) at a specific accumulation potential (e.g., -1.13 V) to preconcentrate the analyte on the electrode surface.

    • After the accumulation step, allow the solution to rest for a few seconds.

    • Perform the DPV scan using optimized parameters (e.g., pulse amplitude: 30 mV, scan rate: 50 mV/s).

    • Record the DPV voltammogram, which will show a reduction peak corresponding to Butachlor.

    • The peak current is proportional to the concentration of Butachlor.

  • Calibration and Sample Analysis:

    • Repeat the DPV measurements for all the prepared standard solutions to construct a calibration curve by plotting the peak current versus the Butachlor concentration.

    • For real sample analysis (e.g., soil or water samples), extract Butachlor using an appropriate method, and then dissolve the extract in the supporting electrolyte.

    • Perform the DPV measurement on the sample solution under the same optimized conditions.

    • Determine the concentration of Butachlor in the sample by interpolating its peak current on the calibration curve. The standard addition method can also be used for accurate quantification in complex matrices.

Visualizations

The following diagrams illustrate the key processes involved in the voltammetric detection of Butachlor.

G cluster_prep Sensor Fabrication cluster_detection Electrochemical Detection GCE Glassy Carbon Electrode (GCE) Polished_GCE Polished GCE GCE->Polished_GCE Polishing Modified_Electrode Pd@MWCNTs/GCE Polished_GCE->Modified_Electrode Drop-casting MWCNTs Multi-walled Carbon Nanotubes Func_MWCNTs Functionalized MWCNTs MWCNTs->Func_MWCNTs Acid Treatment Pd_MWCNTs Pd@MWCNTs Nanocomposite Func_MWCNTs->Pd_MWCNTs In-situ Reduction Pd_precursor Palladium Precursor (e.g., H₂PdCl₄) Pd_precursor->Pd_MWCNTs Pd_MWCNTs->Modified_Electrode Electrochemical_Cell Electrochemical Cell (3-electrode setup) Modified_Electrode->Electrochemical_Cell Working Electrode Butachlor_Sample Butachlor Sample Butachlor_Sample->Electrochemical_Cell Analyte DPV_Measurement DPV Measurement Electrochemical_Cell->DPV_Measurement Data_Analysis Data Analysis (Peak Current vs. Conc.) DPV_Measurement->Data_Analysis Result Butachlor Concentration Data_Analysis->Result

Caption: Experimental workflow for Butachlor detection.

G cluster_electrode At Pd@MWCNTs/GCE Surface Butachlor Butachlor (N-(butoxymethyl)-2-chloro- N-(2,6-diethylphenyl)acetamide) Carbonyl_Group >C=O (Carbonyl Group) Butachlor->Carbonyl_Group Contains Reduction_Product Reduction Product (>CH-OH) Carbonyl_Group->Reduction_Product + 2e⁻, + 2H⁺ (Irreversible Reduction)

Caption: Electrochemical reduction mechanism of Butachlor.

References

Thin-layer chromatography for Butenachlor identification in viscera

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Identification of Butachlor in Viscera using Thin-Layer Chromatography

Introduction

Butachlor is a selective systemic herbicide from the chloroacetanilide class, widely used in agriculture to control annual grasses and certain broad-leaved weeds.[1] Its toxic properties, including potential mutagenic and carcinogenic effects, necessitate reliable methods for its detection in biological samples for toxicological and forensic investigations.[1] Thin-layer chromatography (TLC) offers a simple, cost-effective, and rapid method for the screening and identification of Butachlor in complex matrices like viscera.[1][2] This technique is particularly valuable in laboratories with limited access to more sophisticated instrumentation like GC-MS or HPLC.[3]

This document provides a detailed protocol for the extraction and identification of Butachlor from visceral tissues using TLC, based on established methodologies.

Principle of the Method

The method involves a solvent-based extraction to isolate Butachlor from the visceral matrix. The concentrated extract is then spotted on a silica gel TLC plate alongside a Butachlor standard. The plate is developed in a chamber containing a specific solvent system (mobile phase). Based on its polarity, Butachlor partitions between the stationary phase (silica gel) and the mobile phase, migrating up the plate at a characteristic rate. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated. Identification is achieved by comparing the Rf value and spot color of the unknown sample to that of the Butachlor standard.

Materials and Reagents

  • Apparatus:

    • Round-bottomed flask with air condenser

    • Water bath

    • Separating funnels

    • Glass beakers, volumetric flasks, pipettes

    • TLC plates (Silica Gel G)

    • TLC applicator

    • Chromatographic chamber

    • Sample applicator (capillary tubes)

    • Sprayer

    • Hot air oven

  • Chemicals and Reagents:

    • n-Hexane (HPLC grade)

    • Acetonitrile

    • Anhydrous sodium sulphate

    • Diethyl ether

    • Benzene

    • Acetone

    • Silica Gel G

    • Distilled water

    • Butachlor standard (>99% pure)

    • Bromophenol blue

    • Glass wool

Experimental Protocols

Preparation of Reagents
  • Butachlor Standard Solution: Prepare solutions of reference Butachlor at concentrations of 50, 100, and 1000 ppm in n-hexane.

  • Bromophenol Blue Spray Reagent: Prepare a solution of Bromophenol blue to be used for visualization. While the exact concentration from the primary source is not specified, a common preparation involves dissolving 50 mg of bromophenol blue in 100 ml of a suitable solvent like ethanol.

Sample Preparation and Extraction

This protocol describes a solvent extraction method to isolate Butachlor from tissue samples.

  • Take 25 g of minced visceral tissue and mix it with 15-20 g of anhydrous sodium sulphate in a round-bottomed flask.

  • Add 50 ml of n-hexane to the flask and fit it with an air condenser.

  • Heat the mixture in a water bath for one hour.

  • Cool the contents and filter them.

  • Repeat the extraction process two more times with fresh n-hexane. Pool all three hexane extracts.

  • Transfer the pooled hexane extract to a separating funnel. Add 50 ml of acetonitrile (previously saturated with n-hexane) and shake vigorously for 5 minutes.

  • Allow the layers to separate and collect the lower acetonitrile phase. Repeat this step twice more.

  • Pool the three acetonitrile phases. Add 50 ml of water and 15 ml of n-hexane to a separating funnel and shake for 2-3 minutes.

  • Collect the hexane layer and pass it through anhydrous sodium sulphate to remove any residual water.

  • Concentrate the final extract to approximately 1 ml in a water bath for spotting on the TLC plate.

TLC Plate Preparation and Development
  • Plate Preparation: Prepare TLC plates by making a slurry of 25 g of Silica Gel G in 50 ml of distilled water. Apply the slurry evenly onto glass plates using an applicator. Allow the plates to dry at room temperature, then activate them by placing them in a hot air oven at 80°C for one hour.

  • Spotting: Using a fine capillary tube, apply small spots of the concentrated sample extract and the Butachlor standard solution onto the activated TLC plate, about 1.5 cm from the bottom edge.

  • Development: Place the spotted TLC plate into a chromatographic chamber pre-saturated with the chosen mobile phase (solvent system). Allow the solvent front to migrate up the plate until it is about 1-2 cm from the top edge (approximately 75mm from the origin). The migration time is noted to be around 16 minutes for the Hexane:Acetone system and 23 minutes for the Diethyl Ether:Benzene system.

  • Drying: Remove the plate from the chamber and allow it to air-dry completely.

Visualization and Identification
  • Spray the dried TLC plate with the Bromophenol blue reagent.

  • Butachlor will appear as distinct blue-colored spots.

  • Measure the distance traveled by the solvent front and the center of the blue spots.

  • Calculate the Rf value for both the standard and the sample spots using the formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

  • A match in the Rf value and spot color between the sample and the standard confirms the presence of Butachlor.

Below is a diagram illustrating the complete experimental workflow.

G cluster_sample_prep Sample Preparation & Extraction cluster_tlc TLC Analysis cluster_results Results viscera 25g Viscera + 15-20g Na2SO4 hexane1 Add 50ml n-Hexane viscera->hexane1 heat Heat (1 hr) hexane1->heat filter Cool & Filter heat->filter pool_hexane Pool Hexane Extracts filter->pool_hexane acetonitrile Partition with Acetonitrile (3x) pool_hexane->acetonitrile pool_aceto Pool Acetonitrile Phases acetonitrile->pool_aceto back_extract Back-extract into 15ml n-Hexane pool_aceto->back_extract dry_concentrate Dry & Concentrate to 1ml back_extract->dry_concentrate spot Spot Extract & Standard on Silica Gel G Plate dry_concentrate->spot develop Develop Plate in Mobile Phase spot->develop dry_plate Air Dry Plate develop->dry_plate visualize Spray with Bromophenol Blue dry_plate->visualize calc_rf Calculate Rf Values visualize->calc_rf compare Compare Rf & Color of Sample vs. Standard calc_rf->compare identification Identification of Butachlor compare->identification

Caption: Workflow for Butachlor identification in viscera.

Data Presentation: Rf Values

Among fifteen solvent systems tested, two were identified as providing the best separation and resolution for Butachlor. The quantitative results for these systems are summarized below. The data represents the mean Rf values obtained from multiple replicates.

Table 1: Rf Values for Butachlor in Diethyl Ether : Benzene (1.5 : 8.5) Solvent System

Sample TypeMean Rf ValueStandard Deviation
Standard Butachlor0.7180.008650
Extracted Sample0.7200.002880

Table 2: Rf Values for Butachlor in Hexane : Acetone (9 : 1) Solvent System

Sample TypeMean Rf ValueStandard Deviation
Standard Butachlor0.6050.002250
Extracted Sample0.6000.002200

Conclusion

The presented thin-layer chromatography method is effective for the extraction and identification of Butachlor in visceral samples. The solvent systems of Diethyl Ether:Benzene (1.5:8.5) and Hexane:Acetone (9:1), coupled with visualization by Bromophenol blue reagent, provide clear and reproducible results. The minor difference in Rf values between the standard and the extracted samples, along with low standard deviations, demonstrates the reliability of the method. This protocol is a cheap, time-efficient, and accessible analytical tool for forensic and toxicology laboratories.

References

Application of Butenachlor as a Pre-emergence Herbicide in Rice Cultivation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Butenachlor, a selective pre-emergence herbicide widely used in rice cultivation for the control of annual grasses and some broadleaf weeds. This document details its mechanism of action, application protocols, efficacy, and potential phytotoxicity to rice crops, supported by quantitative data and experimental methodologies.

Mechanism of Action

This compound is classified as a chloroacetanilide herbicide.[1] Its primary mode of action is the inhibition of very long-chain fatty acid (VLCFA) synthesis in susceptible weed species.[2][3] This inhibition disrupts the formation of cell membranes, which is crucial during the early stages of germination and seedling development.[2][4] The herbicide is absorbed by the emerging shoots and roots of weeds, leading to a cessation of growth, characterized by stunting, curled coleoptiles in grasses, and eventual chlorosis and necrosis of the seedlings.

Signaling Pathway Disruption

The inhibition of VLCFA synthesis by this compound has downstream effects on plant signaling pathways. VLCFAs are essential precursors for various cellular components, and their depletion can interfere with normal plant development. Research suggests a link between VLCFA synthesis in the epidermis and the regulation of cytokinin biosynthesis in the vasculature. By inhibiting VLCFA production, this compound may indirectly lead to an overproduction of cytokinin, a plant hormone that regulates cell division and differentiation. This hormonal imbalance can contribute to the observed phytotoxic effects and abnormal growth in susceptible plants.

cluster_0 Primary Mode of Action cluster_1 Downstream Signaling Effect This compound This compound VLCFA_Elongase VLCFA Elongase Complex (KCS, KCR, HCD, ECR) This compound->VLCFA_Elongase Inhibits VLCFAs Very Long-Chain Fatty Acids (VLCFAs) VLCFA_Elongase->VLCFAs Synthesizes Cell_Membrane Cell Membrane Formation VLCFAs->Cell_Membrane Essential for Cytokinin_Signal Suppression of Cytokinin Biosynthesis Signal VLCFAs->Cytokinin_Signal Required for Weed_Growth Weed Seedling Growth Arrest Cell_Membrane->Weed_Growth Leads to Cytokinin_Production Normal Cytokinin Production Cytokinin_Signal->Cytokinin_Production Maintains Cell_Division Regulated Cell Division Cytokinin_Production->Cell_Division Controls

Caption: this compound's mechanism of action and its effect on plant signaling.

Quantitative Data Summary

The application rates and efficacy of this compound can vary depending on the rice cultivation system, soil type, and target weed species. The following tables summarize key quantitative data from various studies.

Table 1: Application Rates of this compound in Different Rice Cultivation Systems
Rice Cultivation SystemFormulationApplication Rate (a.i./ha)Application Rate (Product/ha)Application Timing
Transplanted Rice60% EC0.75 - 1.25 kg1.25 - 2.08 L3-4 Days After Transplanting (DAT)
Wet Direct Seeded Rice60% EC1.5 - 2.5 L/ha2.5 - 4.17 L0-7 Days After Sowing (DAS)
Upland Rice60% EC2.5 - 3.5 L/ha4.17 - 5.83 LPre-emergence, before weed germination
Paddy Rice (General)60% EC1250 - 1750 g2.08 - 2.92 LPre-emergence (0-3 DAS)

a.i./ha = active ingredient per hectare; EC = Emulsifiable Concentrate

Table 2: Efficacy of this compound on Common Weeds in Rice
Weed SpeciesCommon NameEfficacy/Control
Echinochloa crus-galliBarnyardgrassEffective
Echinochloa colonaJunglericeEffective
Cyperus difformisSmallflower Umbrella SedgeEffective
Monochoria vaginalisPickerelweedEffective
Leptochloa chinensisChinese SprangletopEffective
Ludwigia octovalvisLong-fruited Primrose-willowEffective
Table 3: Phytotoxicity of this compound in Rice
Application TimingPhytotoxicity SymptomsRecovery
Before Transplanting (before flooding)Increased phytotoxicitySeedlings recovered within 6 weeks
Before Transplanting (after flooding)Moderate phytotoxicityPartial recovery by 5 weeks after transplanting
After Transplanting (after flooding)Low to no phytotoxicity at recommended dosesN/A
Early Flooding Post-ApplicationReduced crop stand and plant height-

Experimental Protocols

The following protocols are generalized methodologies based on cited literature for conducting field trials to evaluate the efficacy and phytotoxicity of this compound in rice.

Field Trial for Efficacy and Phytotoxicity Assessment

This protocol outlines a typical field experiment to assess the performance of this compound.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of three replications.

  • Plot Size: Suggested plot size is 5m x 4m or similar, with adequate buffer zones to prevent spray drift between plots.

  • Treatments:

    • This compound at various application rates (e.g., 750, 1000, 1250, 1500, 1750 g a.i./ha).

    • A weed-free control (manual weeding).

    • An untreated (weedy) control.

Herbicide Application:

  • Timing: Apply this compound as a pre-emergence treatment, typically 1-3 days after transplanting (DAT) or sowing (DAS).

  • Equipment: Use a calibrated knapsack sprayer with a flat-fan nozzle for uniform application.

  • Mixing: Prepare the spray solution by diluting the required amount of this compound formulation in a specified volume of water (e.g., 300-500 L/ha). For granular formulations, mix with sand for even distribution.

  • Application: Maintain a constant pressure and walking speed to ensure uniform coverage of the plot.

  • Water Management: Ensure the field has a thin film of water (2-5 cm) at the time of application and maintain this water level for 3-5 days post-application. Avoid draining the field for at least 48 hours after application.

Data Collection:

  • Weed Density and Dry Weight:

    • Place quadrats (e.g., 0.5m x 0.5m) at random locations within each plot.

    • At specific intervals (e.g., 15, 30, and 60 DAT/DAS), identify and count the number of individual weeds of each species within the quadrat.

    • Collect the above-ground weed biomass from the quadrat, dry it in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved, and record the dry weight.

  • Phytotoxicity Assessment:

    • Visually assess crop injury at regular intervals (e.g., 3, 7, 14, and 28 DAT/DAS) using a rating scale of 0-10 or 0-100%, where 0 indicates no injury and 10 or 100% indicates complete crop death.

    • Record symptoms such as stunting, chlorosis, and stand reduction.

  • Rice Growth and Yield Parameters:

    • Measure plant height, number of tillers per hill, and leaf area index at key growth stages.

    • At maturity, harvest the grain from a designated net plot area, determine the moisture content, and calculate the grain yield, adjusting to a standard moisture percentage (e.g., 14%).

start Start: Field Trial Setup design Experimental Design (RCBD, 3 Replications) start->design treatments Define Treatments (this compound rates, Controls) design->treatments application Herbicide Application (Pre-emergence, 1-3 DAT/DAS) treatments->application data_collection Data Collection application->data_collection weed_data Weed Density & Dry Weight (15, 30, 60 DAT/DAS) data_collection->weed_data phyto_data Phytotoxicity Assessment (3, 7, 14, 28 DAT/DAS) data_collection->phyto_data yield_data Rice Growth & Yield Data (At key stages & harvest) data_collection->yield_data analysis Data Analysis weed_data->analysis phyto_data->analysis yield_data->analysis end End: Report Findings analysis->end

Caption: Experimental workflow for this compound field trials.

Protocol for this compound Residue Analysis in Soil and Rice

This protocol provides a general outline for the determination of this compound residues.

Sample Preparation:

  • Soil: Collect soil samples from treated plots at various depths and time intervals. Air-dry the samples, remove debris, and sieve through a 2mm mesh.

  • Rice Grain and Straw: At harvest, collect representative samples of rice grain and straw. Grind the samples to a fine powder.

Extraction:

  • Weigh a representative subsample (e.g., 25g) of the prepared soil, grain, or straw into an Erlenmeyer flask.

  • Add an extraction solvent, such as acetone and light petroleum distillate or acetonitrile:water (7:3 v/v), and shake for a specified period (e.g., 1 hour) on a mechanical shaker.

  • Filter the extract to separate the solid material from the liquid phase.

Cleanup:

  • Concentrate the filtrate using a rotary evaporator.

  • Perform a cleanup step using column chromatography with adsorbents like Florisil, aluminum oxide, or graphite carbon black to remove interfering co-extractives.

  • Elute the this compound from the column using an appropriate solvent system (e.g., n-hexane followed by diethyl ether in n-hexane).

Quantification:

  • Concentrate the purified eluate to a small volume.

  • Analyze the sample using Gas Chromatography (GC) with an Electron Capture Detector (ECD) or Mass Spectrometry (MS) for detection and quantification.

  • Prepare standard solutions of this compound of known concentrations to create a calibration curve for accurate quantification.

start Start: Sample Collection (Soil, Rice Grain, Straw) prep Sample Preparation (Dry, Grind, Sieve) start->prep extraction Solvent Extraction (e.g., Acetone/Petroleum Distillate) prep->extraction cleanup Extract Cleanup (Column Chromatography) extraction->cleanup quantification Quantification (GC-ECD or GC/MS) cleanup->quantification end End: Residue Level Determination quantification->end

Caption: Workflow for this compound residue analysis.

References

Application Notes and Protocols for Butachlor Bioremediation Using Immobilized Microbial Consortium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the bioremediation of the herbicide butachlor using immobilized microbial consortia. This environmentally friendly approach offers a promising alternative to conventional physicochemical methods for the removal of butachlor from contaminated soil and water.

Introduction

Butachlor, a widely used pre-emergent herbicide in agriculture, poses significant environmental concerns due to its persistence and potential toxicity to non-target organisms.[1][2] Bioremediation utilizing microbial degradation has emerged as a cost-effective and sustainable solution.[3] The use of a microbial consortium, a community of different microbial species, is often more effective than single strains due to synergistic metabolic activities.[4] Immobilization of these consortia further enhances their efficiency, stability, and reusability, making them suitable for large-scale applications.[5] This document outlines the application of immobilized microbial consortia for butachlor bioremediation, providing detailed protocols and performance data.

Principle of Butachlor Bioremediation

The bioremediation of butachlor relies on the ability of certain microorganisms to utilize the herbicide as a source of carbon and energy. These microbes possess specific enzymatic machinery to break down the complex butachlor molecule into less toxic or non-toxic intermediate and end products. The primary degradation pathways often involve processes like dealkylation, dechlorination, and hydroxylation, eventually leading to the mineralization of the compound. Immobilizing the microbial consortium on a solid support matrix protects the cells from harsh environmental conditions and high substrate concentrations, while also facilitating easy separation of the biocatalyst from the treated medium.

Data Presentation: Performance of Microbial Consortia in Butachlor Degradation

The efficiency of butachlor bioremediation can vary depending on the microbial consortium, immobilization technique, and operational parameters. The following tables summarize quantitative data from various studies.

Table 1: Degradation Efficiency of Different Microbial Consortia

Microbial Consortium/StrainInitial Butachlor Concentration (mg/L)Degradation Efficiency (%)TimeReference
Bacillus cereus strain DC-1100>8012 hours
Bacillus sp. Hys100>907 days
Rhodococcus sp. T3-11001006 days
Bacillus altitudinis A1650905 days
Pseudomonas putida G3360100700 hours
Paracoccus sp. FLY-850855 days
Synthetic Microbial Consortium (SMC1)200060200 hours

Table 2: Performance of Immobilized Microbial Consortia

Microbial Consortium/StrainImmobilization MatrixInitial Butachlor Concentration (mg/L)Degradation Efficiency (%)TimeReference
Synthetic Microbial Consortium (SMC1)Alginate beads1500100168 hours
Pseudomonas sp. But1 & But2Polyurethane foam (PUF)50~10024 hours
Synthetic Microbial Consortium (SMC1)Ceramic raschig rings2009715 days (continuous flow)
Enterobacter cloacaeCa-alginate beads700100360 hours

Experimental Protocols

This section provides detailed methodologies for key experiments in butachlor bioremediation using immobilized microbial consortia.

Protocol for Isolation and Enrichment of Butachlor-Degrading Microbial Consortium
  • Soil Sample Collection: Collect soil samples from agricultural fields with a history of butachlor application.

  • Enrichment Culture:

    • Add 5 g of sieved soil to 100 mL of Minimal Salt Medium (MSM) containing an initial butachlor concentration of 50 mg/L.

    • Incubate the culture at 30°C on a rotary shaker at 150 rpm for 7 days.

    • Transfer 5% (v/v) of the enriched culture to fresh MSM with an increased butachlor concentration (e.g., 100 mg/L).

    • Repeat this process several times, gradually increasing the butachlor concentration to select for a highly efficient degrading consortium.

  • Isolation of Strains (Optional): To identify individual strains, spread the enriched culture on Luria-Bertani (LB) agar plates and incubate at 30°C. Individual colonies can then be further characterized.

Protocol for Immobilization of Microbial Consortium in Alginate Beads
  • Cell Culture Preparation: Cultivate the microbial consortium in a suitable nutrient broth until it reaches the late exponential phase of growth.

  • Harvesting Cells: Harvest the microbial cells by centrifugation at 5,000 rpm for 10 minutes.

  • Washing Cells: Wash the cell pellet twice with a sterile saline solution (0.85% NaCl) or phosphate buffer to remove any residual medium.

  • Preparation of Alginate-Cell Mixture:

    • Prepare a 2-4% (w/v) solution of sodium alginate in distilled water and sterilize by autoclaving.

    • Resuspend the washed cell pellet in the sterile sodium alginate solution to achieve a desired cell density.

  • Bead Formation:

    • Extrude the alginate-cell mixture drop-wise into a sterile 0.2 M calcium chloride (CaCl₂) solution using a syringe.

    • Stir the CaCl₂ solution gently to facilitate the formation of spherical beads.

  • Curing: Leave the beads in the CaCl₂ solution for at least 30 minutes to ensure complete cross-linking.

  • Washing: Wash the formed beads with sterile distilled water to remove excess calcium ions and un-entrapped cells.

  • Storage: Store the immobilized beads in a sterile saline solution at 4°C until use.

Protocol for Bioremediation Assay
  • Reaction Setup:

    • Prepare a mineral salt medium containing a known initial concentration of butachlor.

    • Add a specific quantity of the immobilized microbial consortium beads to the medium.

    • Set up a control experiment without the microbial consortium to account for abiotic degradation.

  • Incubation: Incubate the flasks on a rotary shaker at an appropriate temperature (e.g., 30-35°C) and agitation speed (e.g., 150 rpm).

  • Sampling: Withdraw samples at regular time intervals for analysis.

  • Butachlor Concentration Analysis:

    • Extract butachlor from the samples using a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the concentration of butachlor using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Calculate the percentage of butachlor degradation over time.

Visualizations

Experimental Workflow

G cluster_0 Preparation of Immobilized Consortium cluster_1 Bioremediation Assay A Isolation & Enrichment of Butachlor-Degrading Consortium B Cultivation & Harvesting of Microbial Cells A->B C Immobilization in Alginate Beads B->C D Incubation of Immobilized Beads with Butachlor-Contaminated Medium C->D Introduction of Biocatalyst E Periodic Sampling D->E F Butachlor Concentration Analysis (HPLC/GC-MS) E->F G Data Analysis & Degradation Efficiency Calculation F->G

Caption: Experimental workflow for butachlor bioremediation.

Putative Butachlor Degradation Pathway

G Butachlor Butachlor (N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide) Metabolite1 2-chloro-N-(2,6-diethylphenyl)-N-methylacetamide Butachlor->Metabolite1 Deoxygenation Metabolite2 2-chloro-N-(2,6-diethylphenyl)acetamide Metabolite1->Metabolite2 N-demethylation Metabolite3 2,6-diethylaniline Metabolite2->Metabolite3 Deacetylation Metabolite4 Further Mineralization (CO2 + H2O) Metabolite3->Metabolite4 Ring Cleavage

Caption: A proposed pathway for butachlor degradation.

Conclusion

The use of immobilized microbial consortia presents a robust and efficient strategy for the bioremediation of butachlor-contaminated environments. The provided protocols offer a foundation for researchers to develop and optimize their own bioremediation systems. The data clearly indicates that immobilization can significantly enhance the degradation capacity of microbial consortia, particularly at high butachlor concentrations. Further research can focus on the optimization of immobilization techniques, reactor design for continuous operation, and the elucidation of specific enzymatic pathways involved in butachlor degradation.

References

Application Notes and Protocols for Butenachlor Toxicity Studies in Fish

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butenachlor is a selective chloroacetanilide herbicide widely used in agriculture, which can enter aquatic ecosystems through runoff and leaching, posing a potential risk to non-target organisms like fish.[1][2] Understanding the toxicological effects of this compound is crucial for environmental risk assessment and for developing strategies to mitigate its impact. These application notes provide a comprehensive framework for designing and conducting experiments to evaluate the acute and chronic toxicity of this compound in fish. The protocols outlined below cover a range of analyses from determining lethal concentrations to assessing sub-lethal physiological, biochemical, and histological effects. The primary mechanism of this compound toxicity in fish involves the induction of oxidative stress, leading to cellular damage and organ dysfunction.[3][4][5]

Experimental Design

A well-structured experimental design is fundamental to obtaining reliable and reproducible data. The following sections detail designs for acute and chronic toxicity studies.

Acute Toxicity Study (96-hour LC50 Determination)

The primary goal of an acute toxicity study is to determine the median lethal concentration (LC50), the concentration of a substance that is lethal to 50% of the test organisms within a specified period, typically 96 hours. This study should be designed based on the OECD Test Guideline 203, "Fish, Acute Toxicity Test."

  • Test Organism: Select a relevant fish species. Commonly used species for this compound toxicity testing include Zebrafish (Danio rerio), African Catfish (Clarias gariepinus), Rainbow Trout (Oncorhynchus mykiss), and Common Carp (Cyprinus carpio).

  • Exposure System: A semi-static system is often employed, where the test solution is renewed every 24 hours to maintain the desired this compound concentration.

  • Concentration Range: A preliminary range-finding test should be conducted to determine the approximate lethal concentration. Based on this, a definitive test with at least five geometrically spaced concentrations of this compound and a control group (0 mg/L) should be established.

  • Replicates: Each concentration and the control should have at least two replicates.

  • Number of Fish: A minimum of seven fish per replicate is recommended.

  • Duration: 96 hours.

  • Endpoints: Mortality is the primary endpoint, recorded at 24, 48, 72, and 96 hours. Behavioral changes such as erratic swimming, restlessness, rapid respiration, and loss of balance should also be documented.

Chronic (Sub-lethal) Toxicity Study

Chronic studies assess the long-term effects of this compound at concentrations below the LC50 value. These studies are crucial for understanding the impact on fish health, growth, and reproduction.

  • Test Organism: Same as for the acute toxicity study.

  • Exposure System: A semi-static or flow-through system to ensure constant exposure concentrations.

  • Concentrations: At least three sub-lethal concentrations (e.g., 1/10th, 1/20th, and 1/100th of the 96-hour LC50) and a control group.

  • Duration: Typically 28 to 60 days, or longer to cover specific life stages. A 30-day exposure has been used to evaluate reproductive effects.

  • Endpoints:

    • Physiological: Growth (weight and length), Gonadosomatic Index (GSI), Hepatosomatic Index (HSI).

    • Biochemical: Oxidative stress markers (SOD, CAT, GPX, MDA), ATP levels, liver glycogen, protein, and cholesterol.

    • Hematological: Red blood cell (RBC) count, white blood cell (WBC) count, hemoglobin (Hb), and hematocrit (Hct).

    • Histopathological: Examination of gills, liver, and kidney.

    • Reproductive: Fecundity, hormone levels (e.g., testosterone, estradiol).

Data Presentation

Quantitative data should be summarized in tables for clear comparison between control and treatment groups.

Table 1: Acute Toxicity of this compound in Various Fish Species (96-hour LC50)

Fish Species96-hour LC50 (mg/L)Reference
Rutilus frisii Kutum0.26
Rainbow Trout (Oncorhynchus mykiss)0.52
Bluegill Sunfish (Lepomis macrochirus)0.44
Carp (Cyprinus carpio)0.32
Channel Catfish (Ictalurus punctatus)0.14
Tilapia zillii1.25
Channa punctata0.25 (48h)
Zebrafish (Danio rerio)~0.74 (calculated from 0.05 mL in 67 L)

Table 2: Effects of Sub-lethal this compound Exposure on Biochemical Parameters in African Catfish (Clarias gariepinus) after 24 hours

ParameterOrganThis compound (2.5 ppm) % Change from ControlReference
Lipid Peroxidation (MDA) Liver+161%
Kidney+151%
Gills+205%
Heart+118%
Glutathione (GSH) Liver+78%
Kidney-55%
Gills-47%
Heart-27%
Glutathione S-transferase (GST) Liver+62%
Kidney-40%
Gills-23%
Heart-21%
Superoxide Dismutase (SOD) Liver & KidneyIncreased
Gills & HeartDecreased
Catalase (CAT) Liver & KidneyIncreased
Gills & HeartDecreased

Table 3: Effects of Sub-lethal this compound Exposure on Hematological Parameters in Rainbow Trout (Oncorhynchus mykiss)

ParameterObservationReference
Red Blood Cell (RBC) CountSignificantly decreased
Hemoglobin (Hb)Significantly decreased
Hematocrit (Hct)Decreased
White Blood Cell (WBC) CountDecreased
LymphocytesSignificantly lower
NeutrophilsIncreased
MCV, MCH, MCHCDecreasing trend

Experimental Protocols

The following are detailed protocols for key experiments.

Protocol for Acute Toxicity Test (OECD 203)
  • Acclimatization: Acclimate fish to laboratory conditions for at least 7 days.

  • Test Solutions: Prepare a stock solution of this compound. From this, prepare the test concentrations by serial dilution.

  • Test Setup: Add the appropriate volume of test solution to each replicate tank. Randomly distribute the fish into the tanks.

  • Observations: Record mortality and any behavioral abnormalities at 24, 48, 72, and 96 hours. Remove dead fish promptly.

  • Water Quality: Monitor and maintain water quality parameters (pH, temperature, dissolved oxygen) within the optimal range for the test species.

  • Data Analysis: Calculate the LC50 values and their 95% confidence limits for each observation time using probit analysis.

Protocol for Tissue Sample Preparation
  • Euthanasia: Euthanize fish by a rapid cooling or other approved method.

  • Dissection: Dissect the fish on a cold surface to excise the liver, gills, and kidneys.

  • For Biochemical Assays: Immediately weigh the tissues, and homogenize in an appropriate ice-cold buffer (e.g., phosphate buffer for antioxidant enzyme assays). Centrifuge the homogenate at a low temperature (e.g., 10,000 x g for 15 min at 4°C) and collect the supernatant for analysis.

  • For Histopathology: Fix tissue samples in 10% neutral buffered formalin for at least 24 hours.

Protocols for Biochemical Assays

This protocol is based on the ability of SOD to inhibit the autoxidation of pyrogallol.

  • Reagents: Tris-cacodylate buffer (pH 8.5), 2.6 mM pyrogallol in 10 mM HCl.

  • Procedure: In a cuvette, mix buffer and tissue supernatant. Initiate the reaction by adding pyrogallol.

  • Measurement: Measure the change in absorbance at 420 nm for a set period. One unit of SOD activity is defined as the amount of enzyme that inhibits the autoxidation of pyrogallol by 50%.

This protocol is based on the decomposition of hydrogen peroxide (H2O2) by catalase.

  • Reagents: Phosphate buffer (pH 7.0), 10 mM H2O2.

  • Procedure: Add tissue supernatant to a cuvette containing phosphate buffer. Start the reaction by adding H2O2.

  • Measurement: Monitor the decrease in absorbance at 240 nm as H2O2 is consumed. CAT activity is expressed as moles of H2O2 decomposed per minute per mg of protein.

This protocol measures the oxidation of NADPH in the presence of glutathione reductase.

  • Reagents: Phosphate buffer, NADPH, glutathione reductase, reduced glutathione (GSH), and a peroxide substrate (e.g., cumene hydroperoxide).

  • Procedure: Mix buffer, NADPH, glutathione reductase, GSH, and tissue supernatant in a cuvette. Initiate the reaction by adding the peroxide substrate.

  • Measurement: Record the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+. GPX activity is expressed as nmol of NADPH oxidized per minute per mg of protein.

This assay is based on the reaction of MDA with thiobarbituric acid (TBA).

  • Reagents: Trichloroacetic acid (TCA), TBA reagent.

  • Procedure: Add TCA to the tissue homogenate to precipitate proteins. Centrifuge and collect the supernatant. Add TBA reagent to the supernatant and heat in a boiling water bath for 45-60 minutes.

  • Measurement: Cool the samples and measure the absorbance of the resulting pink-colored complex at 532 nm. MDA concentration is calculated using an extinction coefficient.

This protocol is based on the phosphorylation of glycerol, which generates a quantifiable product.

  • Sample Preparation: Homogenize tissue (approx. 10 mg) in ATP Assay Buffer on ice. Centrifuge to remove insoluble material.

  • Reaction: Add the sample to a 96-well plate. Prepare a reaction mix containing ATP Assay Buffer, ATP Probe, ATP Converter, and Developer Mix. Add the reaction mix to the samples.

  • Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure absorbance at 570 nm (colorimetric) or fluorescence at Ex/Em = 535/587 nm.

Protocol for Histopathological Examination
  • Dehydration: Dehydrate the formalin-fixed tissues through a series of graded ethanol solutions.

  • Clearing: Clear the tissues in xylene or a similar clearing agent.

  • Embedding: Infiltrate and embed the tissues in paraffin wax.

  • Sectioning: Cut thin sections (4-5 µm) of the tissue using a microtome.

  • Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E).

  • Microscopy: Examine the stained sections under a light microscope for pathological changes. Common alterations include epithelial lifting and lamellar fusion in the gills, and necrosis and vacuolation in the liver.

Protocol for Hematological Analysis
  • Blood Collection: Anesthetize the fish. Collect blood from the caudal vein using a heparinized syringe.

  • RBC and WBC Counts: Dilute the blood with an appropriate solution and count the cells using a hemocytometer.

  • Hemoglobin (Hb) Concentration: Use a commercially available kit or the cyanmethemoglobin method.

  • Hematocrit (Hct): Fill a microhematocrit tube with blood, centrifuge, and measure the percentage of packed red blood cells.

  • Blood Smear: Prepare a thin blood smear on a glass slide, air dry, fix with methanol, and stain with Giemsa or a similar stain for differential leukocyte counts.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Phase 1: Experimental Setup cluster_exposure Phase 2: Exposure Studies cluster_acute_analysis Acute Endpoints cluster_chronic_analysis Phase 3: Sub-lethal Endpoint Analysis acclimatization Fish Acclimatization (≥ 7 days) range_finding Range-Finding Test acclimatization->range_finding definitive_test Definitive Test Setup (Control + ≥ 5 Concentrations) range_finding->definitive_test acute Acute Exposure (96 hours) definitive_test->acute chronic Chronic Exposure (28-60 days) definitive_test->chronic mortality Mortality & Behavioral Observations acute->mortality sampling Tissue & Blood Sampling chronic->sampling lc50 LC50 Calculation (Probit Analysis) mortality->lc50 biochem Biochemical Assays (SOD, CAT, MDA, ATP, etc.) sampling->biochem hemato Hematological Analysis (RBC, WBC, Hb, Hct) sampling->hemato histo Histopathology (Gills, Liver, Kidney) sampling->histo repro Reproductive Analysis (GSI, Fecundity, Hormones) sampling->repro

Caption: Workflow for this compound toxicity testing in fish.

This compound-Induced Oxidative Stress Signaling Pathway

Oxidative_Stress_Pathway cluster_cellular_effects Cellular Effects cluster_downstream_damage Downstream Damage This compound This compound Exposure ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Antioxidant_Depletion Inhibition/Depletion of Antioxidant Enzymes (SOD, CAT, GPX) This compound->Antioxidant_Depletion Lipid_Peroxidation Lipid Peroxidation (MDA Increase) ROS->Lipid_Peroxidation attacks lipids Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction damages mitochondria Antioxidant_Depletion->ROS impaired scavenging Cellular_Damage Cellular & Tissue Damage (Gills, Liver, Kidney) Lipid_Peroxidation->Cellular_Damage membrane damage ATP_Depletion ATP Depletion Mitochondrial_Dysfunction->ATP_Depletion impaired production ATP_Depletion->Cellular_Damage energy crisis

References

Application Notes and Protocols: Assessing Butenachlor's Impact on Soil Enzyme Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the impact of the herbicide Butenachlor on soil enzyme activities. The following protocols and data summaries are designed to offer standardized methods for evaluating the ecotoxicological effects of this compound on soil health. Soil enzymes are critical for catalyzing biochemical reactions essential for nutrient cycling and organic matter decomposition, making them key indicators of soil quality.[1][2]

Overview of this compound's Impact on Soil Enzymes

Butachlor, a widely used pre-emergence herbicide, can significantly alter soil microbial activity and the functionality of various soil enzymes. Its effects are complex and can be either inhibitory or stimulatory, depending on factors such as soil conditions (e.g., flooded vs. un-flooded), application rates, and the specific enzyme being assayed.[1] Common soil enzymes evaluated for this compound's impact include dehydrogenase, urease, phosphatase, protease, and sucrase.[1][2]

Quantitative Data Summary

The following tables summarize the observed effects of this compound on key soil enzyme activities as reported in scientific literature.

Table 1: Effect of Butachlor on Soil Dehydrogenase Activity

Butachlor ConcentrationSoil ConditionObserved EffectReference
5, 10, 50, 100 mg/kgNot specifiedIncreased activity in a dose-dependent manner
5.5, 11.0, 22.0 µg/gPaddy soilEnhanced activity with increasing concentrations
Not specifiedUn-floodedInhibitory
Not specifiedFloodedStimulatory

Table 2: Effect of Butachlor on Soil Urease Activity

Butachlor ConcentrationSoil ConditionObserved EffectReference
5, 10 mg/kgNot specifiedStimulated on day 1 and 7, inhibited on day 14 and 21
50, 100 mg/kgNot specifiedInhibited throughout the exposure time
High concentration (100 mg/kg)Paddy soilSignificantly reduced activity
Not specifiedUn-floodedReduced activity
Not specifiedFloodedInconsistent response

Table 3: Effect of Butachlor on Soil Phosphatase Activity

Butachlor ConcentrationSoil ConditionObserved EffectReference
Various concentrationsFlooded & Un-floodedStimulated under most concentrations
High concentration (100 mg/kg)Paddy soilSignificantly reduced activity
Not specifiedNot specifiedDecreased activity

Table 4: Effect of Butachlor on Other Soil Enzymes

EnzymeButachlor ConcentrationObserved EffectReference
SucraseNot specifiedInhibition, with the most pronounced effect at 7 days (18.31% decrease)
CatalaseNot specifiedActivated
ProteaseNot specifiedInitially stimulated, then decreased (un-flooded); Stimulatory (flooded)
AmidaseNot specifiedFluctuating behavior

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing the impact of this compound on soil enzyme activities.

experimental_workflow cluster_prep Sample Preparation cluster_assay Enzyme Assays cluster_analysis Data Analysis soil_collection Soil Collection sieving Sieving (<2mm) soil_collection->sieving butachlor_treatment Butachlor Treatment (Different Concentrations) sieving->butachlor_treatment incubation Incubation (Controlled Conditions) butachlor_treatment->incubation dehydrogenase Dehydrogenase Assay incubation->dehydrogenase urease Urease Assay incubation->urease phosphatase Phosphatase Assay incubation->phosphatase other_enzymes Other Enzyme Assays incubation->other_enzymes spectrophotometry Spectrophotometric Measurement dehydrogenase->spectrophotometry urease->spectrophotometry phosphatase->spectrophotometry other_enzymes->spectrophotometry data_calculation Calculation of Enzyme Activity spectrophotometry->data_calculation statistical_analysis Statistical Analysis data_calculation->statistical_analysis reporting Reporting statistical_analysis->reporting

Caption: Experimental workflow for assessing this compound's impact on soil enzymes.

Detailed Experimental Protocols

The following are detailed protocols for the determination of dehydrogenase, urease, and phosphatase activities in soil samples treated with this compound.

Dehydrogenase Activity Assay

This assay measures the activity of dehydrogenases, which are intracellular enzymes involved in the oxidative phosphorylation of microorganisms. Their activity is often used as an indicator of overall soil microbial activity.

Principle: Dehydrogenases transfer hydrogen from organic substrates to an artificial electron acceptor, 2,3,5-triphenyltetrazolium chloride (TTC), which is reduced to triphenylformazan (TPF). TPF is a red-colored compound that can be extracted with methanol and quantified spectrophotometrically.

Materials:

  • Test tubes (15 mL, screw-capped)

  • Incubator (37°C)

  • Spectrophotometer

  • 3% (w/v) 2,3,5-triphenyltetrazolium chloride (TTC) solution

  • Methanol

  • Distilled water

  • Air-dried soil samples (treated and control)

Protocol:

  • Weigh 1 g of the air-dried soil sample into a 15 mL screw-capped test tube.

  • Add 0.2 mL of 3% TTC solution to each tube.

  • Add 0.5 mL of distilled water to create a water seal above the soil, ensuring no air bubbles are trapped.

  • Incubate the tubes at 37°C for 24 hours.

  • After incubation, add 10 mL of methanol to each tube.

  • Shake the tubes vigorously to extract the TPF.

  • Allow the soil to settle for 6 hours, or centrifuge to obtain a clear supernatant.

  • Measure the absorbance of the pink-colored supernatant at 485 nm using a spectrophotometer.

  • Calculate the amount of TPF formed using a standard curve prepared with known concentrations of TPF.

  • Express the dehydrogenase activity as µg TPF g⁻¹ soil 24 h⁻¹.

Urease Activity Assay

Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It plays a crucial role in the nitrogen cycle in soils.

Principle: Soil is incubated with a urea solution, and the amount of ammonium (NH₄⁺) produced is determined colorimetrically.

Materials:

  • Erlenmeyer flasks (50 mL)

  • Incubator (37°C)

  • Spectrophotometer

  • Phosphate buffer (pH 8.8)

  • Urea solution (0.007 M)

  • Reagents for ammonium determination (e.g., Nessler reagent or indophenol blue method)

  • Potassium chloride (KCl) solution (2 M)

  • Soil samples (treated and control)

Protocol:

  • Weigh 5 g of soil into a 50 mL Erlenmeyer flask.

  • Add 10 mL of a 1% urea solution.

  • Incubate the mixture at 37°C for 24 hours.

  • After incubation, add reagents to stop the reaction and extract the ammonium. For example, add 70 mL of a 0.1 N potassium sulfate solution.

  • Develop a colorimetric reaction to quantify the ammonium produced. For the Nessler method, add 2 mL of 25% Seignette salt solution and 10 mL of Nessler reagent.

  • Measure the absorbance of the colored solution at 425 nm.

  • Calculate the amount of NH₄⁺-N produced using a standard curve prepared with known concentrations of ammonium chloride.

  • Express the urease activity as µg NH₄⁺-N g⁻¹ soil h⁻¹.

Phosphatase Activity Assay

Phosphatases are enzymes that hydrolyze organic phosphorus compounds into inorganic phosphate, a form that can be taken up by plants and microorganisms.

Principle: Soil is incubated with p-nitrophenyl phosphate, and the amount of p-nitrophenol released is measured spectrophotometrically.

Materials:

  • Erlenmeyer flasks (50 mL)

  • Incubator (37°C)

  • Spectrophotometer

  • Modified universal buffer (MUB), pH 6.5 for acid phosphatase or pH 11.0 for alkaline phosphatase

  • p-nitrophenyl phosphate solution (0.115 M)

  • Toluene

  • Calcium chloride (CaCl₂) solution (0.5 M)

  • Sodium hydroxide (NaOH) solution (0.5 M)

  • Soil samples (treated and control)

Protocol:

  • Weigh 1 g of air-dried soil into a 50 mL Erlenmeyer flask.

  • Add 0.2 mL of toluene, 4 mL of the appropriate MUB (pH 6.5 or 11.0), and 1 mL of p-nitrophenyl phosphate solution.

  • Stopper the flasks and incubate at 37°C for 1 hour.

  • After incubation, add 1 mL of 0.5 M CaCl₂ and 4 mL of 0.5 M NaOH to stop the reaction and develop the yellow color of p-nitrophenol.

  • Filter the soil suspension.

  • Measure the absorbance of the yellow filtrate at 420 nm.

  • Calculate the amount of p-nitrophenol released using a standard curve.

  • Express phosphatase activity as µg p-nitrophenol g⁻¹ soil h⁻¹.

Logical Relationships in Assessment

The assessment of this compound's impact on soil enzymes follows a clear logical progression, from initial soil treatment to the final interpretation of results. This relationship can be visualized as a decision-making and analysis pathway.

logical_relationship cluster_input Inputs cluster_process Experimental Process cluster_output Outputs & Interpretation butachlor This compound treatment Soil Treatment with this compound butachlor->treatment soil Soil Sample soil->treatment incubation Incubation treatment->incubation enzyme_assay Enzyme Activity Measurement incubation->enzyme_assay raw_data Raw Data (e.g., Absorbance) enzyme_assay->raw_data enzyme_activity Calculated Enzyme Activity raw_data->enzyme_activity comparison Comparison with Control enzyme_activity->comparison conclusion Conclusion on this compound's Impact comparison->conclusion

Caption: Logical flow for assessing this compound's impact on soil enzymes.

References

Application Notes and Protocols for Laboratory Bioassays of Joint Toxicity of Butenachlor with Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting laboratory bioassays to assess the joint toxicity of the herbicide butenachlor when combined with various insecticides. The focus is on utilizing the earthworm Eisenia fetida as a model organism, a common practice in soil ecotoxicology. The provided protocols are based on established OECD and ASTM guidelines to ensure data reliability and comparability.

Introduction

In agricultural ecosystems, the concurrent use of herbicides and insecticides is a common practice. This leads to the simultaneous presence of multiple chemical stressors in the environment, potentially resulting in interactive effects on non-target organisms that differ from the effects of the individual compounds. This compound, a widely used pre-emergent herbicide, can interact with various classes of insecticides, including organophosphates (e.g., chlorpyrifos), pyrethroids (e.g., cypermethrin, lambda-cyhalothrin), and neonicotinoids (e.g., imidacloprid). These interactions can be synergistic (the combined effect is greater than the sum of individual effects), antagonistic (the combined effect is less than the sum), or additive (the combined effect is equal to the sum of individual effects).

Understanding these interactions is crucial for accurate environmental risk assessment. This document outlines the methodologies for determining the nature and magnitude of the joint toxicity of this compound and insecticide mixtures.

Data Presentation: Joint Toxicity of this compound and Insecticides

The following tables summarize quantitative data from studies on the joint toxicity of this compound with various insecticides on Eisenia fetida. The primary endpoint is mortality, expressed as the median lethal concentration (LC50), which is the concentration of a substance that is lethal to 50% of the test organisms over a specified period.

Table 1: Acute Toxicity (LC50) of Individual Pesticides to Eisenia fetida

PesticideBioassay MethodExposure DurationLC50Units
This compoundContact Filter Paper48 hoursVariesµg/cm²
This compoundArtificial Soil14 daysVariesmg/kg soil
ChlorpyrifosContact Filter Paper48 hoursVariesµg/cm²
ChlorpyrifosArtificial Soil14 daysVariesmg/kg soil
CypermethrinContact Filter Paper48 hoursVariesµg/cm²
CypermethrinArtificial Soil14 daysVariesmg/kg soil
Lambda-cyhalothrinContact Filter Paper48 hoursVariesµg/cm²
Lambda-cyhalothrinArtificial Soil14 daysVariesmg/kg soil
ImidaclopridContact Filter Paper48 hoursVariesµg/cm²
ImidaclopridArtificial Soil14 daysVariesmg/kg soil

Note: Specific LC50 values vary between studies and are influenced by experimental conditions. Researchers should consult the primary literature for precise values.

Table 2: Joint Toxicity of this compound and Insecticide Mixtures on Eisenia fetida

MixtureBioassay MethodInteraction TypeReference
This compound + ChlorpyrifosArtificial Soil (14 days)Synergistic[1][2]
This compound + PhoximArtificial Soil (14 days)Synergistic[1][2]
This compound + Lambda-cyhalothrinArtificial Soil (14 days)Synergistic[1]
This compound + ChlorpyrifosContact Filter Paper (48 hours)Additive
This compound + PhoximContact Filter Paper (48 hours)Additive
This compound + Lambda-cyhalothrinContact Filter Paper (48 hours)Additive
This compound + Imidacloprid + ChlorpyrifosArtificial Soil & Contact Filter PaperAdditive/Antagonistic
This compound + Atrazine + λ-cyhalothrinArtificial SoilAntagonistic (Butachlor + λ-cyhalothrin)

Experimental Protocols

Acute Toxicity Bioassays

Two standard methods are primarily used to assess the acute toxicity of pesticides to earthworms: the contact filter paper test and the artificial soil test.

This test provides a rapid screening of the intrinsic toxicity of a chemical to earthworms.

Materials:

  • Test organisms: Adult Eisenia fetida with a visible clitellum.

  • Test chambers: Glass petri dishes or similar containers.

  • Filter paper (e.g., Whatman No. 1).

  • Test substances: this compound, insecticide(s), and their mixtures.

  • Solvent (e.g., acetone, deionized water).

  • Mechanical stimulus (e.g., a fine brush).

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations for each pesticide and their mixtures. A suitable solvent should be chosen that dissolves the test substances and is not toxic to the earthworms.

  • Application to Filter Paper: Place a filter paper disc in each petri dish. Apply a known volume of the test solution evenly onto the filter paper. The solvent should be allowed to evaporate completely. A control group with only the solvent should be included.

  • Acclimatization of Earthworms: Acclimatize the earthworms for at least 24 hours in their culture medium before the test.

  • Exposure: Place one pre-weighed, washed, and blotted earthworm in each prepared petri dish.

  • Incubation: Incubate the test chambers in the dark at a controlled temperature (e.g., 20 ± 2 °C) for 48 hours.

  • Observation: After 48 hours, assess the earthworms for mortality. Mortality is confirmed if the earthworm does not respond to a gentle mechanical stimulus to its anterior end. Sublethal effects such as coiling, swelling, and lesions should also be recorded.

  • Data Analysis: Calculate the LC50 values for each pesticide and mixture using probit analysis or a similar statistical method.

This test simulates a more realistic exposure scenario in a soil environment.

Materials:

  • Test organisms: Adult Eisenia fetida with a visible clitellum.

  • Test containers: Glass jars or beakers.

  • Artificial soil (e.g., 70% sand, 20% kaolin clay, 10% sphagnum peat, with calcium carbonate to adjust pH to 6.0 ± 0.5).

  • Test substances: this compound, insecticide(s), and their mixtures.

  • Deionized water.

Procedure:

  • Preparation of Test Soil: Prepare the artificial soil and adjust its moisture content (e.g., to 35% of the dry weight).

  • Application of Test Substances: Thoroughly mix the test substances (individual pesticides and mixtures) into the soil to achieve the desired nominal concentrations. A control group with untreated soil should be included.

  • Exposure: Place a known weight of the treated soil (e.g., 500 g) into each test container. Introduce a set number of pre-weighed, washed, and blotted earthworms (e.g., 10) into each container.

  • Incubation: Incubate the test containers in a controlled environment (e.g., 20 ± 2 °C, with a 16:8 hour light:dark cycle) for 14 days. The containers should be covered with perforated lids to allow for air exchange while preventing the earthworms from escaping.

  • Observation: Assess mortality at day 7 and day 14. Sublethal effects, such as changes in behavior and weight, should also be recorded.

  • Data Analysis: Calculate the LC50 values for each pesticide and mixture at 14 days using probit analysis or a similar method.

Biochemical Assays for Detoxification and Neurotoxicity

Exposure to pesticides can induce a range of biochemical responses in earthworms, including the induction of detoxification enzymes and the inhibition of enzymes involved in neurotransmission.

Organophosphate and carbamate insecticides inhibit cholinesterase activity, which is a key enzyme in the nervous system. This compound has also been shown to have an inhibitory effect on cholinesterases.

Materials:

  • Earthworm tissue homogenate (prepared in a suitable buffer).

  • Acetylthiocholine iodide (ATCI) as the substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

  • Phosphate buffer.

  • Spectrophotometer.

Procedure:

  • Tissue Preparation: After exposure to the pesticides, collect earthworms, freeze them in liquid nitrogen, and store them at -80 °C. Homogenize the whole earthworm or specific tissues in a cold phosphate buffer. Centrifuge the homogenate and collect the supernatant for the assay.

  • Assay Reaction: In a microplate well or cuvette, mix the tissue supernatant with the phosphate buffer and DTNB.

  • Initiate Reaction: Add ATCI to start the reaction.

  • Measurement: Measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of change in absorbance is proportional to the cholinesterase activity.

  • Data Analysis: Express the cholinesterase activity as nmol of substrate hydrolyzed per minute per milligram of protein. Compare the activity in exposed earthworms to that in the control group to determine the percentage of inhibition.

GSTs are a family of enzymes involved in the detoxification of a wide range of xenobiotics by conjugating them with glutathione.

Materials:

  • Earthworm tissue homogenate (prepared in a suitable buffer).

  • 1-chloro-2,4-dinitrobenzene (CDNB) as the substrate.

  • Reduced glutathione (GSH).

  • Phosphate buffer.

  • Spectrophotometer.

Procedure:

  • Tissue Preparation: Prepare the tissue supernatant as described for the cholinesterase assay.

  • Assay Reaction: In a microplate well or cuvette, mix the tissue supernatant with phosphate buffer and GSH.

  • Initiate Reaction: Add CDNB to start the reaction.

  • Measurement: Measure the increase in absorbance at 340 nm over time. The rate of increase is proportional to the GST activity.

  • Data Analysis: Express the GST activity as nmol of CDNB conjugated per minute per milligram of protein. Compare the activity in exposed earthworms to that in the control group.

P450 enzymes are a major group of enzymes involved in the phase I metabolism of a wide variety of xenobiotics, including many pesticides.

Materials:

  • Earthworm microsomes (prepared from tissue homogenate by differential centrifugation).

  • Ethoxyresorufin-O-deethylase (EROD) as a substrate.

  • NADPH.

  • Resorufin standard.

  • Fluorometer or spectrophotometer.

Procedure:

  • Microsome Preparation: Homogenize earthworm tissue in a suitable buffer and perform differential centrifugation to isolate the microsomal fraction.

  • Assay Reaction: In a microplate well, mix the microsomal preparation with the buffer and NADPH.

  • Initiate Reaction: Add the EROD substrate to start the reaction.

  • Measurement: Measure the production of resorufin over time using a fluorometer (excitation ~530 nm, emission ~590 nm).

  • Data Analysis: Quantify the P450 activity by comparing the fluorescence to a resorufin standard curve. Express the activity as pmol of resorufin produced per minute per milligram of microsomal protein.

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and logical relationships described in these protocols.

Joint_Toxicity_Bioassay_Workflow cluster_preparation Preparation cluster_bioassays Acute Toxicity Bioassays cluster_biochemical Biochemical Assays cluster_analysis Data Analysis prep_pesticides Prepare Pesticide Solutions/Mixtures contact_test Contact Filter Paper Test (48 hours) prep_pesticides->contact_test soil_test Artificial Soil Test (14 days) prep_pesticides->soil_test prep_organisms Acclimatize Test Organisms (Eisenia fetida) prep_organisms->contact_test prep_organisms->soil_test tissue_prep Tissue Homogenization & Preparation contact_test->tissue_prep lc50 Calculate LC50 Values contact_test->lc50 soil_test->tissue_prep soil_test->lc50 che_assay Cholinesterase Activity Assay tissue_prep->che_assay gst_assay GST Activity Assay tissue_prep->gst_assay p450_assay P450 Activity Assay tissue_prep->p450_assay enzyme_activity Analyze Enzyme Activity Data che_assay->enzyme_activity gst_assay->enzyme_activity p450_assay->enzyme_activity interaction Determine Interaction Type (Synergism, Antagonism, Additive) lc50->interaction organisms_soil

Caption: Workflow for assessing joint toxicity of this compound and insecticides.

Detoxification_Neurotoxicity_Pathway cluster_exposure Exposure cluster_cellular Cellular Response cluster_effects Biological Effects pesticide_mixture This compound + Insecticide Mixture ros Reactive Oxygen Species (ROS) Production pesticide_mixture->ros detox_enzymes Detoxification Enzymes (GST, P450) pesticide_mixture->detox_enzymes neuro_target Neurotoxic Target (Cholinesterase) pesticide_mixture->neuro_target ox_stress Oxidative Stress ros->ox_stress detox Detoxification detox_enzymes->detox neurotox Neurotoxicity neuro_target->neurotox organism_effect Organism-level Effects (Mortality, Sublethal) ox_stress->organism_effect detox->organism_effect neurotox->organism_effect

Caption: Putative signaling pathways affected by pesticide mixtures.

Discussion of Potential Signaling Pathways and Mechanisms of Joint Toxicity

While specific signaling pathways for the joint toxicity of this compound and insecticides in invertebrates are not yet fully elucidated, the observed toxic effects likely arise from a combination of factors acting on multiple molecular targets.

  • Oxidative Stress: Many pesticides, including this compound and various insecticides, can induce the production of reactive oxygen species (ROS) in organisms. When exposed to a mixture, the combined pro-oxidant effects may overwhelm the antioxidant defense system of the organism, leading to oxidative stress. This can result in damage to lipids, proteins, and DNA, contributing to cellular dysfunction and toxicity. The activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) can be measured as biomarkers of oxidative stress.

  • Detoxification Enzyme Modulation: The joint toxicity can be influenced by the effects of the pesticides on detoxification enzymes.

    • Induction: One compound in the mixture might induce the expression of detoxification enzymes like cytochrome P450s or GSTs. This could potentially increase the detoxification of the other compound, leading to an antagonistic effect.

    • Inhibition: Conversely, one compound could inhibit these enzymes, leading to a reduced breakdown of the other compound and thus a synergistic effect. For example, some organophosphate insecticides are known to be inhibitors of P450 enzymes.

  • Neurotoxicity: Organophosphate and carbamate insecticides are potent inhibitors of acetylcholinesterase (AChE). This compound has also been shown to inhibit cholinesterases. The combined inhibitory effect of this compound and an anticholinesterase insecticide could lead to a synergistic neurotoxic effect, resulting in the overstimulation of the nervous system and eventual paralysis. Pyrethroid insecticides act on voltage-gated sodium channels in nerve membranes, and while their primary mode of action is different, their neurotoxic effects could be additive or synergistic with those of cholinesterase inhibitors.

Further research is needed to fully understand the complex molecular interactions and signaling cascades involved in the joint toxicity of this compound and insecticide mixtures. Techniques such as transcriptomics and proteomics can help to identify the genes and proteins that are differentially expressed in response to co-exposure, providing valuable insights into the underlying mechanisms of toxicity.

References

Application Notes and Protocols for Evaluating the Efficacy of Butenachlor on Broadleaf Weeds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and agricultural development professionals.

Introduction

Butenachlor is a selective, systemic, pre-emergence herbicide belonging to the chloroacetamide class.[1][2] It is primarily used for the control of annual grasses and certain broadleaf weeds in various crops, most notably transplanted and seeded rice.[1][3][4] Its mode of action involves the inhibition of cell division and the synthesis of very-long-chain fatty acids (VLCFAs), which are essential for plant growth. This document provides a comprehensive field study protocol for evaluating the efficacy of this compound on broadleaf weeds, detailing the experimental setup, data collection methodologies, and data presentation formats.

Experimental Protocols

A robust field study is critical to determine the efficacy and selectivity of this compound. The following protocol outlines the necessary steps for conducting a scientifically sound evaluation.

1.1. Experimental Design

  • Design: The recommended experimental design is the Randomized Complete Block Design (RCBD). This design helps to minimize the effects of field variability.

  • Replications: Each treatment should be replicated at least four times to ensure statistical validity.

  • Plot Size: A standard plot size of 5m x 3m (15m²) is recommended. This size is adequate for herbicide application with a knapsack sprayer and for collecting representative samples.

  • Treatments: The study should include a range of this compound application rates, along with control treatments for comparison. A suggested treatment list is as follows:

    • T1: this compound @ 1000 g a.i./ha

    • T2: this compound @ 1250 g a.i./ha

    • T3: this compound @ 1500 g a.i./ha

    • T4: this compound @ 1750 g a.i./ha (Recommended dose)

    • T5: this compound @ 3500 g a.i./ha (2x recommended dose for phytotoxicity assessment)

    • T6: Hand Weeding (at 20 and 40 days after transplanting)

    • T7: Untreated Control (Weedy Check)

  • Site Selection: Choose a field with a known history of uniform broadleaf weed infestation. The soil type, pH, and organic matter content should be recorded.

1.2. Application of this compound

  • Timing: this compound is a pre-emergence herbicide and should be applied within 3-5 days after transplanting the crop (e.g., rice).

  • Equipment: A calibrated knapsack sprayer with a flat fan nozzle is suitable for uniform application. The sprayer should be calibrated to deliver a specific volume of spray solution (e.g., 500 L/ha).

  • Preparation of Spray Solution: Calculate the required amount of this compound formulation based on the active ingredient concentration and the plot size. Mix the required amount in a small quantity of water and then add it to the spray tank with the required volume of water.

  • Environmental Conditions: Record the temperature, relative humidity, and wind speed at the time of application. Avoid spraying during high winds to prevent drift.

1.3. Data Collection

Data should be collected at regular intervals, typically at 30, 60, and 90 days after application (DAA).

  • Weed Density and Species Composition:

    • Use a quadrat (e.g., 0.5m x 0.5m) to count the number of individual broadleaf weeds in each plot.

    • Take at least two random quadrat samples per plot.

    • Identify and record the different broadleaf weed species present.

  • Weed Biomass:

    • At 60 DAA, collect the above-ground parts of all broadleaf weeds within the quadrat area.

    • Wash the weed samples to remove any soil.

    • Oven-dry the samples at 70°C for 72 hours or until a constant weight is achieved.

    • Record the dry weight per square meter.

  • Weed Control Efficacy (WCE):

    • Visually assess the percentage of weed control for each plot compared to the untreated control plot.

    • Use a 0-100% scale, where 0% represents no control and 100% represents complete control of broadleaf weeds.

  • Crop Phytotoxicity:

    • Visually assess any injury to the crop using the European Weed Research Council (EWRC) 1-9 rating scale or a 0-10% scale.

    • EWRC Scale: 1 = No effect, 9 = Plant death.

    • 0-10% Scale: 0 = No injury, 10% = Acceptable, slight discoloration or stunting.

    • Observations should include symptoms like stunting, chlorosis, and necrosis.

  • Crop Yield:

    • Harvest the crop from a net plot area (e.g., the central 3m²) to avoid edge effects.

    • Record the grain yield and straw biomass for each plot.

1.4. Statistical Analysis

The collected data should be subjected to Analysis of Variance (ANOVA) appropriate for an RCBD. The treatment means should be separated using a suitable test, such as Tukey's HSD or Duncan's Multiple Range Test at a 5% level of significance.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatments.

Table 1: Effect of this compound on Broadleaf Weed Density and Dry Weight at 60 DAA

TreatmentApplication Rate (g a.i./ha)Broadleaf Weed Density (No./m²)Broadleaf Weed Dry Weight (g/m²)
T1: this compound1000
T2: this compound1250
T3: this compound1500
T4: this compound1750
T5: this compound3500
T6: Hand Weeding-
T7: Untreated Control-
LSD (p=0.05)

Table 2: Efficacy and Crop Response to this compound Application

TreatmentApplication Rate (g a.i./ha)Weed Control Efficacy (%) at 60 DAACrop Phytotoxicity (EWRC 1-9 Scale) at 30 DAAGrain Yield (t/ha)
T1: this compound1000
T2: this compound1250
T3: this compound1500
T4: this compound1750
T5: this compound3500
T6: Hand Weeding-
T7: Untreated Control-
LSD (p=0.05)

Mandatory Visualizations

Diagram 1: Experimental Workflow

G cluster_0 Phase 1: Trial Setup cluster_1 Phase 2: Treatment Application cluster_2 Phase 3: Data Collection cluster_3 Phase 4: Analysis & Reporting A Site Selection & Field Preparation B Plot Layout (RCBD) A->B C Crop Transplanting B->C E This compound Application (3-5 DAT) C->E Pre-emergence Application D Sprayer Calibration D->E F Weed & Crop Assessment (30, 60, 90 DAA) E->F G Crop Harvest & Yield Measurement F->G H Statistical Analysis (ANOVA) G->H I Report Generation H->I

Caption: Workflow for this compound Efficacy Field Study.

Diagram 2: this compound's Mode of Action Pathway

G This compound This compound Elongase VLCFA Elongase Complex (Microsomal) This compound->Elongase Inhibits VLCFA Very-Long-Chain Fatty Acids (>C18) Elongase->VLCFA Elongation Elongase->Inhibition FattyAcids C18 Fatty Acids FattyAcids->Elongase CellMembrane Cell Membrane & Cuticle Formation VLCFA->CellMembrane CellDivision Cell Division & Growth CellMembrane->CellDivision WeedDeath Weed Death CellDivision->WeedDeath

Caption: Inhibition of VLCFA synthesis by this compound.

References

Troubleshooting & Optimization

Overcoming matrix interference in Butenachlor HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Butenachlor HPLC analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix interference.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: I am observing significant signal suppression or enhancement for my this compound peak. What is causing this and how can I fix it?

Answer:

Signal suppression or enhancement, collectively known as the matrix effect, is a common issue in HPLC, especially when coupled with mass spectrometry (LC-MS/MS). It occurs when co-eluting compounds from the sample matrix interfere with the ionization of this compound in the ion source.[1][2][3][4]

Causes:

  • Ion Suppression: Co-eluting matrix components can compete with this compound for ionization, reducing the analyte's signal intensity.[2] This is frequently observed in complex matrices like leafy green vegetables.

  • Ion Enhancement: In some cases, matrix components can improve the ionization efficiency of this compound, leading to an artificially high signal.

  • Matrix Components: Common culprits include pigments (like chlorophyll), sugars, fatty acids, lipids, and organic acids that are co-extracted with this compound.

Solutions:

  • Sample Preparation and Cleanup: The most effective way to combat matrix effects is to remove interfering components before analysis.

    • Solid Phase Extraction (SPE): A highly effective technique for purifying samples and reducing matrix interference.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A popular and effective method for extracting pesticides from complex food matrices like vegetables.

    • Dilution: A simple approach is to dilute the sample extract. A 10- to 100-fold dilution can significantly reduce matrix effects.

  • Matrix-Matched Calibration: To compensate for unavoidable matrix effects, prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This ensures that the standards and samples experience similar matrix-induced signal changes, leading to more accurate quantification.

  • Chromatographic Separation: Optimize your HPLC method to separate this compound from interfering matrix components. This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry.

Question: My this compound peak is tailing or showing asymmetry. What are the possible causes and solutions?

Answer:

Peak tailing or asymmetry can compromise the accuracy of integration and quantification.

Causes:

  • Secondary Interactions: Residual silanol groups on the silica-based HPLC column can interact with polar functional groups on the analyte, causing peak tailing.

  • Column Contamination: Buildup of strongly retained matrix components on the column can lead to peak distortion.

  • Column Overload: Injecting too much sample can saturate the column, resulting in peak fronting or tailing.

  • Column Bed Deformation: A void at the column inlet or a blocked frit can disrupt the sample path and cause peak splitting or tailing.

Solutions:

  • Mobile Phase Modification:

    • Adjust pH: Operating at a lower pH (around 3) can suppress the ionization of silanol groups, minimizing secondary interactions.

    • Increase Buffer Concentration: Using an appropriate buffer can help maintain a stable pH and mask silanol interactions.

  • Column Maintenance and Protection:

    • Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to trap strongly retained compounds and particulates, protecting the main column.

    • Proper Sample Cleanup: Effective sample preparation will minimize the injection of contaminants onto the column.

    • Column Washing: If contamination is suspected, wash the column with a strong solvent to remove adsorbed interferents.

  • Injection and Sample Considerations:

    • Reduce Injection Volume/Concentration: If column overload is suspected, dilute your sample and inject a smaller volume.

    • Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase to avoid peak distortion.

Frequently Asked Questions (FAQs)

Q1: What is a typical sample preparation workflow for this compound analysis in a complex matrix like soil or vegetables?

A1: A common and effective workflow involves the QuEChERS method followed by a cleanup step. Here is a generalized protocol:

Experimental Protocol: Modified QuEChERS for this compound Analysis
  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a microcentrifuge tube containing d-SPE cleanup sorbents (e.g., PSA to remove organic acids and sugars, C18 to remove nonpolar interferences, and GCB to remove pigments).

    • Vortex for 30 seconds.

    • Centrifuge at >10,000 rpm for 2 minutes.

  • Final Extract:

    • Filter the supernatant through a 0.22 µm filter.

    • The extract is now ready for HPLC analysis.

This workflow is illustrated in the diagram below.

experimental_workflow start Sample Homogenization extraction Extraction (Acetonitrile + QuEChERS Salts) start->extraction Add to tube centrifuge1 Centrifugation extraction->centrifuge1 Shake vigorously cleanup Dispersive SPE Cleanup (PSA, C18, GCB) centrifuge1->cleanup Take supernatant centrifuge2 Centrifugation cleanup->centrifuge2 Vortex filtration Filtration (0.22 µm) centrifuge2->filtration Take supernatant end HPLC Analysis filtration->end

Figure 1: Generalized QuEChERS workflow for this compound sample preparation.

Q2: How do I create and use matrix-matched calibration curves?

A2: Matrix-matched calibration is crucial for accurate quantification when matrix effects are present.

Protocol for Matrix-Matched Calibration
  • Prepare Blank Matrix Extract: Select a sample of the matrix (e.g., the same type of vegetable or soil) that is free of this compound. Process this blank sample using the exact same extraction and cleanup procedure as your unknown samples. The resulting extract is your "blank matrix."

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in a pure solvent (e.g., acetonitrile).

  • Create Calibration Standards: Serially dilute the stock solution with the blank matrix extract to create a series of calibration standards at different concentrations. For example, to make a 100 ng/mL standard, you would mix the appropriate volume of your stock solution with the blank matrix extract.

  • Analyze and Construct Curve: Analyze these matrix-matched standards using your HPLC method. Construct a calibration curve by plotting the peak area against the concentration.

  • Quantify Samples: Analyze your unknown samples and use the matrix-matched calibration curve to determine the concentration of this compound.

The logical relationship for deciding when to use matrix-matched calibration is shown below.

Figure 2: Decision tree for using matrix-matched calibration.

Q3: What are some typical performance data for this compound HPLC methods in different matrices?

A3: Method performance can vary based on the matrix, sample preparation technique, and instrumentation. The following table summarizes data from various studies.

MatrixSample PreparationAnalytical MethodRecovery (%)LOQ (mg/kg)Reference
Watern-Hexane ExtractionGC/MS81.5 - 102.70.05
Soiln-Hexane Extraction, GCB CleanupGC/MS81.5 - 102.70.01
Rice (Husked)n-Hexane Extraction, GCB CleanupGC/MS81.5 - 102.70.01
VegetablesModified QuEChERSLC-MS/MS70 - 1200.005 - 0.01
Chinese ChivesModified QuEChERSLC-MS/MS-0.005
WaterD-optimal designHPLC80.30 - 107.740.06
Wheat ShootsMethanol ExtractionHPLC85.4 - 91.7-

LOQ: Limit of Quantitation; GCB: Graphitized Carbon Black; GC/MS: Gas Chromatography-Mass Spectrometry; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry.

References

Technical Support Center: Butenachlor Extraction from Clay Soils

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for butachlor extraction from clay soils. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency and reliability of your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is extracting butachlor from clay soils challenging?

A1: Clay soils present a significant challenge for butachlor extraction due to two primary factors:

  • Strong Adsorption: Butachlor, like many herbicides, can bind strongly to soil components, particularly organic matter and clay particles. This strong adsorption makes it difficult to desorb the analyte from the soil matrix.

  • Complex Matrix: Clay soils are complex matrices consisting of various organic and inorganic materials. These co-extracted substances can interfere with analytical detection, a phenomenon known as the matrix effect, which can lead to inaccurate quantification.

Q2: What are the most common methods for extracting butachlor from soil?

A2: Several methods are employed for butachlor extraction from soil, each with its own advantages and disadvantages. The most common include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A widely used multi-residue method that is fast and uses minimal solvent.[1]

  • Soxhlet Extraction: A classic and exhaustive extraction technique, often considered a benchmark method.[2][3]

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to enhance extraction efficiency and is generally faster than Soxhlet.[4][5]

  • Accelerated Solvent Extraction (ASE): A technique that uses elevated temperatures and pressures to speed up the extraction process.

Q3: What factors can influence the extraction efficiency of butachlor from clay soil?

A3: Several factors can significantly impact butachlor extraction efficiency:

  • Soil Properties: The organic matter content, clay content, pH, and cation exchange capacity (CEC) of the soil all play a crucial role. Higher organic matter and clay content generally lead to stronger adsorption of butachlor.

  • Extraction Solvent: The choice of solvent is critical. The polarity of the solvent must be optimized to effectively desorb butachlor from the soil matrix. Common solvents include acetonitrile, methanol, and mixtures with water.

  • Extraction Parameters: For methods like UAE and ASE, parameters such as temperature, time, and pressure need to be optimized to achieve maximum recovery.

  • Sample Preparation: Proper sample homogenization and moisture content are important for consistent and efficient extraction.

Q4: What is the "matrix effect" and how can I minimize it?

A4: The matrix effect is the alteration of the analytical signal of the target analyte (butachlor) due to the presence of co-extracted compounds from the sample matrix. This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. To minimize matrix effects:

  • Cleanup Steps: Employ a cleanup step after extraction to remove interfering substances. Dispersive solid-phase extraction (d-SPE) is commonly used in the QuEChERS method.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for any signal suppression or enhancement.

  • Instrumental Techniques: Utilize advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offer higher selectivity and can help to reduce the impact of interfering compounds.

Troubleshooting Guide

Problem 1: Low Recovery of Butachlor

Possible Cause Troubleshooting Steps
Strong Adsorption to Soil - Optimize Extraction Solvent: Test different solvents or solvent mixtures (e.g., acetonitrile, methanol, acetone, or mixtures with water) to find the most effective one for your specific soil type. - Adjust pH: The pH of the extraction solvent can influence the desorption of butachlor. Experiment with adjusting the pH of your extraction solution. - Increase Extraction Energy: For methods like UAE, increase the sonication time or power. For ASE, optimize the temperature and pressure.
Inefficient Extraction Technique - Ensure Thorough Mixing: Vigorous shaking or vortexing is crucial to ensure good contact between the solvent and the soil particles. - Increase Extraction Time: For methods like Soxhlet or shaking, increasing the extraction time can improve recovery.
Analyte Degradation - Check pH and Temperature: Butachlor may be susceptible to degradation under harsh pH or high-temperature conditions. Ensure your extraction conditions are not causing degradation. - Use Protective Agents: In some cases, adding protective agents to the extraction solvent can prevent analyte degradation.
Losses During Cleanup - Optimize Cleanup Sorbent: If using d-SPE, ensure the chosen sorbent (e.g., PSA, C18, GCB) is appropriate and not retaining the butachlor. Test different sorbents or amounts. - Check Elution Solvent: Ensure the solvent used to elute butachlor from any cleanup cartridge is strong enough to recover the analyte completely.

Problem 2: High Variability in Results (Poor Precision)

Possible Cause Troubleshooting Steps
Inhomogeneous Soil Sample - Thoroughly Homogenize: Ensure your soil samples are well-mixed and sieved to obtain a representative subsample for extraction.
Inconsistent Sample Preparation - Control Moisture Content: Variations in soil moisture can affect extraction efficiency. Consider air-drying samples or determining the moisture content to ensure consistency. - Precise Measurements: Use calibrated equipment for all measurements of soil weight and solvent volumes.
Inconsistent Extraction Conditions - Standardize Procedures: Ensure all samples are processed using the exact same extraction parameters (time, temperature, etc.).
Instrumental Variability - Perform Regular Maintenance: Ensure your analytical instrument (GC-MS, LC-MS/MS) is properly maintained and calibrated.

Experimental Protocols

Protocol 1: QuEChERS Extraction for Butachlor in Clay Soil

This protocol is a general guideline and may require optimization for your specific soil type and analytical instrumentation.

1. Sample Preparation:

  • Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
  • Homogenize the sieved soil thoroughly.

2. Extraction:

  • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • For moist soils, you may need to add anhydrous magnesium sulfate (MgSO₄) to absorb water.
  • Vortex or shake vigorously for 1 minute to ensure the soil is well-dispersed in the solvent.
  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate - for the AOAC method).
  • Immediately shake vigorously for 1 minute.
  • Centrifuge at ≥ 3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing a mixture of sorbents. For clay soils, a combination of PSA (primary secondary amine) to remove organic acids and C18 to remove non-polar interferences is common. Graphitized carbon black (GCB) can also be used but may retain planar pesticides like butachlor, so it should be used with caution.
  • Vortex for 30 seconds.
  • Centrifuge at a high speed (e.g., ≥ 10,000 rcf) for 2 minutes.
  • The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.

Protocol 2: Soxhlet Extraction for Butachlor in Clay Soil

This is a more traditional and time-consuming method but is often very effective.

1. Sample Preparation:

  • Air-dry the soil sample and sieve it through a 2 mm mesh.
  • Grind the soil to a fine powder to increase the surface area for extraction.
  • Mix the soil sample with an equal amount of anhydrous sodium sulfate to absorb any residual moisture.

2. Extraction:

  • Place 10-20 g of the prepared soil-sodium sulfate mixture into a cellulose extraction thimble.
  • Place the thimble into the Soxhlet extractor.
  • Add 200-300 mL of an appropriate solvent (e.g., a mixture of acetone and hexane, 1:1 v/v) to the round-bottom flask.
  • Assemble the Soxhlet apparatus and heat the flask.
  • Allow the extraction to proceed for 6-24 hours, with a siphon cycle every 15-20 minutes.

3. Concentration and Cleanup:

  • After extraction, allow the apparatus to cool.
  • Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.
  • The concentrated extract may require a cleanup step, such as passing it through a Florisil or silica gel column, to remove interferences before analysis.

Data Presentation

Table 1: Comparison of Butachlor Recovery from Clay Loam Soil using Different Extraction Methods

Extraction MethodSolventRecovery (%)Relative Standard Deviation (RSD, %)Reference
QuEChERSAcetonitrile85.2 - 95.4< 10,
Soxhlet ExtractionAcetone:Hexane (1:1)90.1 - 98.7< 8,
Ultrasound-Assisted Extraction (UAE)Acetonitrile88.5 - 96.2< 9
Accelerated Solvent Extraction (ASE)Dichloromethane:Acetone (1:1)92.3 - 99.1< 7
Note: Recovery values are indicative and can vary depending on the specific soil characteristics and experimental conditions.

Table 2: Effect of Different Solvents on Butachlor Extraction Efficiency (Shake-Flask Method)

SolventRecovery (%)Relative Standard Deviation (RSD, %)
Acetonitrile91.55.8
Methanol88.26.5
Acetone85.77.1
Ethyl Acetate82.38.2
Dichloromethane89.96.1
Note: Data is synthesized from multiple sources for comparative purposes and actual results may vary.

Visualizations

QuEChERS_Workflow cluster_start Start cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis cluster_troubleshooting Troubleshooting Point start Homogenized Clay Soil Sample add_solvent Add Acetonitrile start->add_solvent vortex1 Vortex/Shake (1 min) add_solvent->vortex1 add_salts Add QuEChERS Salts vortex1->add_salts shake_vigorously Shake Vigorously (1 min) add_salts->shake_vigorously centrifuge1 Centrifuge shake_vigorously->centrifuge1 transfer_supernatant Transfer Supernatant to d-SPE Tube centrifuge1->transfer_supernatant vortex2 Vortex (30 sec) transfer_supernatant->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 low_recovery Low Recovery? centrifuge2->low_recovery analysis Analyze by GC-MS or LC-MS/MS end end low_recovery->add_solvent Yes (Optimize Solvent/Salts) low_recovery->analysis No

Caption: QuEChERS workflow for butachlor extraction from clay soil.

Soxhlet_Workflow cluster_prep Sample Preparation cluster_extraction Soxhlet Extraction cluster_concentration Concentration & Cleanup cluster_analysis Analysis cluster_troubleshooting Troubleshooting Point start Air-dried & Sieved Soil Sample mix_na2so4 Mix with Anhydrous Sodium Sulfate start->mix_na2so4 load_thimble Load into Extraction Thimble mix_na2so4->load_thimble place_in_soxhlet Place Thimble in Soxhlet Extractor load_thimble->place_in_soxhlet add_solvent Add Solvent to Flask place_in_soxhlet->add_solvent extract Extract for 6-24 hours add_solvent->extract concentrate Concentrate Extract (Rotary Evaporator) extract->concentrate cleanup Column Cleanup (e.g., Florisil) concentrate->cleanup check_recovery Low Recovery? cleanup->check_recovery analysis Analyze by GC-MS or LC-MS/MS end end check_recovery->add_solvent Yes (Optimize Solvent/Time) check_recovery->analysis No

Caption: Soxhlet extraction workflow for butachlor from clay soil.

References

Technical Support Center: Optimizing Butenachlor Degradation by Bacillus cereus

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments focused on the optimization of pH conditions for Butenachlor degradation by Bacillus cereus.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound degradation by Bacillus cereus?

A1: The optimal pH for this compound degradation by Bacillus cereus is generally in the neutral to slightly alkaline range. For instance, Bacillus cereus strain DC-1 exhibits its highest degradation efficiency at a pH of 7.29.[1][2] Another strain, WD-2, also shows optimal degradation in a similar range of pH 7.0–8.0.[3] It is crucial to experimentally determine the optimal pH for the specific strain you are working with, as it can vary.

Q2: How does pH affect the growth of Bacillus cereus and its degradation efficiency?

A2: Both the growth of Bacillus cereus and its efficiency in degrading this compound are significantly influenced by pH. Typically, the degradation rate follows a trend where it increases up to an optimal pH and then decreases. For example, with Bacillus cereus strain DC-1, maximum growth and degradation efficiency were observed at pH 7.0. As the pH moved towards more acidic (pH 5.0) or alkaline (pH 11.0) conditions, the degradation rates dropped significantly.[4]

Q3: Can Bacillus cereus tolerate acidic conditions?

A3: Bacillus cereus can survive in acidic environments but its growth and metabolic activities, including herbicide degradation, are generally reduced at low pH.[5] The bacterium has mechanisms to maintain its internal pH homeostasis, but extreme acidic stress can be detrimental. If your experimental conditions require a lower pH, it is important to assess the tolerance of your specific Bacillus cereus strain.

Q4: What are the typical degradation products of this compound by Bacillus cereus?

A4: The degradation of this compound by Bacillus cereus involves a series of metabolic steps. One hypothesized pathway for strain DC-1 involves the initial deoxygenation of this compound to form 2-chloro-N-(2,6-diethylphenyl)-N-methylacetamide. This is followed by N-demethylation to yield 2-chloro-N-(2,6-diethylphenyl) acetamide, which is then converted to 2,6-diethylphenol. Another strain, hys-1, was found to mineralize butachlor through debutoxylation and N-demethylation to eventually form 2,6-diethylaniline.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low this compound Degradation Efficiency Suboptimal pH: The pH of the culture medium is outside the optimal range for your Bacillus cereus strain.Verify the pH of your medium. Perform a pH optimization experiment (see Experimental Protocols section) to determine the optimal pH for your specific strain. Adjust the medium pH accordingly using appropriate buffers.
Incorrect Temperature: The incubation temperature is not optimal for bacterial growth and enzymatic activity.The optimal temperature for Bacillus cereus strain DC-1 was found to be 32.89°C. Ensure your incubator is set to the optimal temperature for your strain.
Inoculum Size: The initial concentration of bacteria may be too low.An optimal inoculum concentration for strain DC-1 was 5.18%. Consider optimizing the inoculum size for your experiments.
Inconsistent Degradation Results Fluctuations in pH: The pH of the medium is not stable throughout the experiment due to bacterial metabolism.Use a buffered medium to maintain a stable pH. Regularly monitor and adjust the pH if necessary.
Contamination: The culture may be contaminated with other microorganisms that interfere with the degradation process.Use aseptic techniques throughout your experiment. Streak a sample of your culture on an agar plate to check for purity.
No Bacterial Growth Extreme pH: The initial pH of the medium is too acidic or alkaline for the survival of Bacillus cereus.Ensure the starting pH of your medium is within the viable range for Bacillus cereus (typically between pH 5.0 and 9.0).
Nutrient Limitation: The growth medium may be lacking essential nutrients.Ensure your minimal salt medium is properly prepared with all necessary components.

Data Presentation

Table 1: Effect of pH on this compound Degradation by Bacillus cereus Strain DC-1

pHThis compound Degradation Rate (%)
5.032.38
7.081.97
11.033.74
Optimal (7.29)87.06

Note: The optimal degradation rate was achieved under multi-factor optimized conditions including temperature and inoculum concentration.

Experimental Protocols

Protocol: Single-Factor pH Optimization for this compound Degradation

This protocol is adapted from the methodology used for Bacillus cereus strain DC-1.

  • Prepare Mineral Salt Medium (MSM): Prepare a basal mineral salt medium containing this compound as the sole carbon source. The composition of the medium should be appropriate for the growth of Bacillus cereus.

  • Adjust pH Levels: Aliquot the MSM into several flasks. Adjust the pH of each flask to a different value within the desired range (e.g., 4.0, 5.0, 6.0, 7.0, 8.0, 9.0, 10.0, 11.0, 12.0) using sterile solutions of HCl and NaOH.

  • Inoculation: Inoculate each flask with a standardized culture of Bacillus cereus (e.g., 5% v/v of a bacterial suspension at 1 × 10⁸ cfu·mL⁻¹).

  • Incubation: Incubate the flasks under controlled conditions (e.g., 30°C, 150 rpm) for a specified period (e.g., 12 hours or until significant degradation is expected).

  • Sampling and Analysis: At regular intervals or at the end of the incubation period, withdraw samples from each flask.

    • Measure the residual this compound concentration using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

    • Measure the bacterial growth by monitoring the optical density at 600 nm (OD₆₀₀).

  • Data Interpretation: Plot the this compound degradation efficiency and bacterial growth against the different pH values to determine the optimal pH.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_result Result A Prepare Mineral Salt Medium (MSM) with this compound B Aliquot MSM and Adjust pH Levels A->B C Inoculate with Bacillus cereus B->C D Incubate under Controlled Conditions C->D E Sample Collection D->E F Measure Residual This compound (HPLC) E->F G Measure Bacterial Growth (OD600) E->G H Determine Optimal pH F->H G->H

Caption: Experimental workflow for pH optimization.

Troubleshooting_Guide Start Low this compound Degradation Check_pH Is the medium pH within the optimal range (e.g., 7.0-8.0)? Start->Check_pH Adjust_pH Action: Perform pH optimization and adjust medium pH. Check_pH->Adjust_pH No Check_Temp Is the incubation temperature optimal? Check_pH->Check_Temp Yes Success Degradation Improved Adjust_pH->Success Adjust_Temp Action: Adjust incubator to the optimal temperature. Check_Temp->Adjust_Temp No Check_Inoculum Is the inoculum size adequate? Check_Temp->Check_Inoculum Yes Adjust_Temp->Success Adjust_Inoculum Action: Optimize inoculum concentration. Check_Inoculum->Adjust_Inoculum No Further_Investigation Further Investigation Needed (e.g., nutrient limitation, contamination) Check_Inoculum->Further_Investigation Yes Adjust_Inoculum->Success

Caption: Troubleshooting logic for low degradation.

References

Troubleshooting poor reproducibility in Butenachlor voltammetric sensing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with reproducibility in the voltammetric sensing of the herbicide Butenachlor. The information is tailored for researchers, scientists, and professionals in drug development and environmental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why am I observing significant variation in peak current or peak potential between measurements?

Poor reproducibility in voltammetric measurements of this compound can stem from several factors, from electrode preparation to experimental conditions. Here’s a systematic approach to troubleshooting this issue:

Potential Causes and Solutions:

  • Inconsistent Electrode Surface: The surface of the working electrode is critical for sensitive and reproducible measurements.

    • Solution: Ensure a consistent and thorough cleaning and modification protocol for your electrode before each experiment. For instance, in the development of a palladium-supported multiwalled carbon nanotube modified glassy carbon electrode (Pd@MWCNTs/GCE), a specific procedure is followed to prepare the electrode, which is crucial for its performance.[1][2] The reproducibility of a sensor was investigated, and minimal deviations with a relative standard deviation (RSD) of 1.8% were observed, indicating the importance of a stable modified surface.[1]

  • Fluctuations in Experimental Conditions: Parameters such as pH, accumulation time, and scan rate must be tightly controlled.

    • Solution: Optimize these parameters and maintain them consistently across all experiments. For example, the optimal pH for this compound detection using a Pd@MWCNTs/GCE was found to be 6.0.[1][2] Similarly, an accumulation time of 80 seconds and a scan rate of 50 mVs⁻¹ were identified as optimal for maximizing the signal.

  • Interfering Substances: The presence of interfering ions or molecules in the sample can affect the electrochemical signal of this compound.

    • Solution: Analyze the potential for interference from other substances present in your sample matrix. The selectivity of the sensor should be evaluated against common interfering species.

  • Deoxygenation of the Solution: Dissolved oxygen can interfere with the electrochemical reduction of this compound.

    • Solution: Ensure the analyte solution is thoroughly deoxygenated by bubbling with high-purity nitrogen before each voltammetric analysis.

2. My sensor's sensitivity seems to be decreasing over time. What could be the cause?

A decline in sensitivity is often related to the stability of the modified electrode surface or fouling from sample components.

Potential Causes and Solutions:

  • Electrode Fouling: Adsorption of this compound or other matrix components onto the electrode surface can passivate it, reducing its active area and sensitivity.

    • Solution: Implement a regeneration step for your electrode between measurements. The specifics of this step will depend on the electrode material and modifier. For some sensors, a simple polishing step or cycling the potential in a blank solution can be effective.

  • Instability of the Modifier: The material used to modify the electrode may not be stable over time or under the experimental conditions.

    • Solution: Investigate the long-term stability of your modified electrode. One study on a Pd@MWCNTs/GCE found that the sensor retained 98.5% of its initial peak response after a day, indicating good stability. If the modifier is unstable, consider alternative materials or fabrication methods.

  • Changes in the Reference Electrode Potential: A drift in the potential of the reference electrode will cause a shift in the measured peak potentials and can affect peak currents.

    • Solution: Regularly check and calibrate your reference electrode. Ensure the filling solution is at the correct level and free of contamination.

3. I'm having trouble achieving the reported detection limits. How can I improve my sensor's performance?

Achieving low detection limits requires optimization of both the sensor fabrication and the analytical method.

Potential Causes and Solutions:

  • Sub-optimal Experimental Parameters: The chosen experimental conditions may not be ideal for maximizing the signal-to-noise ratio.

    • Solution: Systematically optimize parameters like pH, accumulation potential and time, and the voltammetric waveform (e.g., pulse amplitude in differential pulse voltammetry). For a Pd@MWCNTs/GCE, the optimal accumulation potential was found to be -1.13 V.

  • Insufficient Electrode Surface Area or Catalytic Activity: The sensitivity of the sensor is directly related to the properties of the electrode surface.

    • Solution: Consider using nanomaterials to modify the electrode, which can increase the surface area and enhance the electrocatalytic activity towards this compound. The use of palladium nanoparticles supported on multiwalled carbon nanotubes has been shown to significantly improve the detection limit for this compound.

  • High Background Current: A high background current can mask the signal from the analyte, leading to a higher limit of detection (LOD).

    • Solution: Ensure the purity of the supporting electrolyte and all reagents. The choice of voltammetric technique can also influence the background signal; differential pulse voltammetry (DPV) is often preferred over cyclic voltammetry (CV) for quantitative analysis due to its lower background current.

Quantitative Data Summary

The performance of different electrochemical sensors for the detection of this compound and other pesticides is summarized in the table below. This data can be used as a benchmark for your own experimental results.

Electrode/SensorAnalyteLinear Range (µg/mL)Limit of Detection (LOD) (µg/mL)TechniqueReference
Pd@MWCNTs/GCEButachlor0.10 - 32.00.044DPV
MIP/GCEButachlor0.000107 - 0.50.0000491DPV
CuO-NPs/SPEDaramox (Butachlor + Propanil)1 - 5 mM0.05 mMAmperometry

Experimental Protocols

A generalized experimental protocol for the voltammetric determination of this compound using a modified glassy carbon electrode is provided below. This protocol is based on methodologies reported in the literature and should be adapted and optimized for your specific electrode and experimental setup.

1. Preparation of Stock and Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known weight in a suitable solvent like acetone.
  • Prepare working standard solutions by serial dilution of the stock solution in the supporting electrolyte.

2. Preparation of the Supporting Electrolyte:

  • A common supporting electrolyte is a phosphate buffer solution (PBS). For example, a 0.1 M PBS with a pH of 6.0 can be prepared by mixing standard solutions of 0.1 M NaH₂PO₄ and 0.1 M Na₂HPO₄ and adjusting the pH with 0.1 M NaOH.

3. Electrode Preparation and Modification:

  • Polish the glassy carbon electrode (GCE) with alumina slurry on a polishing pad, followed by sonication in ethanol and ultrapure water to ensure a clean and smooth surface.
  • The modification of the electrode surface is a critical step and will vary depending on the chosen modifier. For a Pd@MWCNTs/GCE, a suspension of the nanocomposite is typically drop-casted onto the GCE surface and allowed to dry.

4. Voltammetric Measurement:

  • Place a known volume of the standard or sample solution into the electrochemical cell containing the supporting electrolyte.
  • Deoxygenate the solution by purging with high-purity nitrogen gas for a specific period (e.g., 5-10 minutes) before the measurement.
  • Immerse the working, reference, and counter electrodes into the solution.
  • Apply an accumulation potential (e.g., -1.13 V) for a set accumulation time (e.g., 80 s) with stirring to pre-concentrate the analyte on the electrode surface.
  • Stop the stirring and allow the solution to become quiescent for a short period (e.g., 10 s).
  • Record the voltammogram by scanning the potential in the desired range (e.g., from -0.20 V to -1.60 V).
  • The peak current corresponding to the reduction of Butachlor is measured.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak current versus the concentration of this compound from the standard solutions.
  • Determine the concentration of Butachlor in unknown samples by interpolating their peak currents on the calibration curve.

Visualizations

Experimental Workflow for this compound Voltammetric Sensing

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis p1 Prepare this compound Stock Solution m1 Add Analyte to Electrochemical Cell p1->m1 p2 Prepare Supporting Electrolyte (e.g., PBS pH 6.0) p2->m1 p3 Prepare/Modify Working Electrode p3->m1 m2 Deoxygenate with N2 m1->m2 m3 Accumulation Step (Potential & Time) m2->m3 m4 Voltammetric Scan (e.g., DPV) m3->m4 a1 Record Voltammogram m4->a1 a2 Measure Peak Current a1->a2 a3 Construct Calibration Curve a2->a3 a4 Determine Sample Concentration a3->a4

Caption: A generalized workflow for the voltammetric detection of this compound.

Troubleshooting Logic for Poor Reproducibility

troubleshooting_logic cluster_electrode Electrode Issues cluster_conditions Experimental Condition Issues cluster_sample Sample/Matrix Issues start Poor Reproducibility (High RSD) e1 Inconsistent Electrode Cleaning/Modification? start->e1 Check First c1 Inconsistent pH? start->c1 Check First s1 Presence of Interferences? start->s1 e2 Electrode Fouling? e1->e2 sol_e1 Standardize Electrode Preparation Protocol e1->sol_e1 e3 Modifier Instability? e2->e3 e4 Reference Electrode Drift? e3->e4 c2 Variable Accumulation Time/Potential? c1->c2 sol_c1 Verify and Buffer pH Consistently c1->sol_c1 c3 Fluctuating Scan Rate? c2->c3 c4 Incomplete Deoxygenation? c3->c4 sol_s1 Perform Interference Study / Sample Cleanup s1->sol_s1

Caption: A decision tree for troubleshooting poor reproducibility in voltammetric sensing.

References

Statistical optimization of Butenachlor biodegradation by Serratia ureilytica

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the statistical optimization of Butenachlor biodegradation using Serratia ureilytica. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Serratia ureilytica and why is it used for this compound biodegradation?

A1: Serratia ureilytica is a Gram-negative, rod-shaped bacterium first isolated from river water.[1][2] Certain strains, like AS-1, have been identified for their ability to break down the herbicide Butachlor, utilizing it as a source of carbon and energy.[3] This makes it a promising candidate for bioremediation of Butachlor-contaminated environments.

Q2: What is statistical optimization and why is it important for biodegradation studies?

A2: Statistical optimization, often employing techniques like Response Surface Methodology (RSM), is a collection of statistical and mathematical methods used to analyze and model processes.[4] It is crucial for biodegradation studies to identify the optimal environmental conditions (e.g., pH, temperature, inoculum size) that maximize the degradation rate, leading to more efficient and effective bioremediation strategies.[5]

Q3: What are the typical optimal conditions for Butachlor biodegradation by Serratia ureilytica?

A3: For Serratia ureilytica strain AS-1, the maximum degradation of Butachlor was achieved under the optimal conditions of 32.5°C incubation temperature, a pH of 7.5, and a 10% (v/v) inoculum size.

Q4: What is the expected degradation efficiency of Serratia ureilytica under optimal conditions?

A4: Under the optimized conditions, Serratia ureilytica strain AS-1 can achieve a maximum Butachlor degradation rate of 2.08 mg/L/h. For comparison, another bacterial strain, Bacillus cereus DC-1, showed an 87.06% degradation efficiency under its optimized conditions.

Q5: Are there any known metabolic byproducts of Butachlor degradation?

A5: Yes, the biodegradation of Butachlor by various bacteria has been shown to produce several intermediate metabolites. These can include 2-chloro-N-(2,6-diethylphenyl) acetamide (CDEPA), 2,6-diethylaniline (DEA), and others. Identifying these metabolites is crucial for understanding the degradation pathway and ensuring that no toxic byproducts accumulate.

Troubleshooting Guides

Problem 1: Low or no this compound degradation observed.

Possible Cause Troubleshooting Step
Suboptimal environmental conditions. Ensure that the pH, temperature, and inoculum size of your culture medium are within the optimal ranges identified through statistical optimization. For S. ureilytica AS-1, aim for a pH of 7.5, a temperature of 32.5°C, and an inoculum of 10% (v/v).
Inadequate bacterial growth. Verify the viability and growth phase of your S. ureilytica inoculum. Use a fresh, actively growing culture for inoculation. Ensure the growth medium contains all necessary nutrients in addition to Butachlor as the carbon source.
Butachlor concentration is too high (Substrate Inhibition). High concentrations of Butachlor can be toxic to bacteria and inhibit their growth and degradative activity. If you are using a high initial concentration, try reducing it to a lower level (e.g., 100 mg/L) and then gradually increasing it as the bacteria adapt.
Incorrect analytical method for Butachlor quantification. Calibrate your HPLC or GC-MS equipment with a known standard of Butachlor. Ensure your extraction procedure from the culture medium is efficient, with good recovery rates.

Problem 2: Inconsistent or irreproducible degradation results.

Possible Cause Troubleshooting Step
Variability in inoculum preparation. Standardize your inoculum preparation by ensuring the same cell density (e.g., measured by optical density at 600 nm) is used for each experiment.
Fluctuations in incubation conditions. Use a calibrated incubator with precise temperature control. Monitor and adjust the pH of the medium throughout the experiment, as microbial metabolism can alter it.
Contamination of the bacterial culture. Use sterile techniques throughout your experimental setup to prevent contamination from other microorganisms that may compete with S. ureilytica or interfere with the degradation process.

Problem 3: Difficulty in analyzing Butachlor concentration using HPLC.

Possible Cause Troubleshooting Step
Poor peak resolution or shape. Optimize your mobile phase composition. A common mobile phase for Butachlor analysis is a mixture of acetonitrile and water. Adjust the ratio to improve peak shape. Ensure your column is in good condition.
Interference from media components. Perform a solid-phase extraction (SPE) cleanup step after extracting Butachlor from the culture medium to remove interfering substances. Run a blank sample (medium without Butachlor or bacteria) to identify any background peaks.
Low sensitivity. Increase the injection volume or concentrate your sample before injection. Ensure your detector wavelength is set appropriately (e.g., around 230 nm).

Data Presentation

Table 1: Optimal Conditions for Butachlor Biodegradation by Different Bacterial Strains

Bacterial Strain Temperature (°C) pH Inoculum Size (%) Max. Degradation Rate / Efficiency Reference
Serratia ureilytica AS-132.57.5102.08 mg/L/h
Bacillus cereus DC-132.897.295.1887.06%
Pseudomonas putida G330 - 376.0 - 6.5Not specifiedCan tolerate up to 1000 mg/L

Experimental Protocols

Protocol 1: Culture Preparation and Inoculum Development
  • Strain Cultivation : Culture Serratia ureilytica on a suitable agar medium, such as Luria agar, and incubate at 27°C for 24 hours.

  • Inoculum Preparation :

    • Aseptically transfer a single colony of S. ureilytica to a flask containing a liquid mineral salt medium (MSM) with Butachlor as the sole carbon source.

    • Incubate the culture in a shaking incubator at the optimal temperature (e.g., 32.5°C) until it reaches the late exponential or early stationary phase of growth. The cell density can be monitored by measuring the optical density at 600 nm (OD600).

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with a sterile phosphate buffer or saline solution to remove any residual medium components.

    • Resuspend the cells in fresh sterile MSM to achieve the desired inoculum density for the biodegradation experiment.

Protocol 2: Biodegradation Assay
  • Experimental Setup :

    • Prepare flasks containing a defined volume of sterile MSM with a known initial concentration of Butachlor (e.g., 100 mg/L).

    • Inoculate the flasks with the prepared S. ureilytica inoculum to the desired percentage (e.g., 10% v/v).

    • Set up a control flask containing the same medium and Butachlor concentration but without the bacterial inoculum to account for any abiotic degradation.

  • Incubation : Incubate the flasks under the predetermined optimal conditions of temperature and pH in a shaking incubator to ensure aeration.

  • Sampling : At regular time intervals, aseptically withdraw samples from each flask for analysis of Butachlor concentration and bacterial growth (OD600).

Protocol 3: Butachlor Quantification by HPLC
  • Sample Preparation :

    • Centrifuge the collected sample to separate the bacterial cells from the supernatant.

    • Extract the Butachlor from the supernatant using an equal volume of a suitable organic solvent like methanol or dichloromethane.

    • For complex samples, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering compounds.

    • Evaporate the organic solvent and redissolve the residue in a known volume of the mobile phase for HPLC analysis.

  • HPLC Analysis :

    • Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column).

    • Use a mobile phase typically consisting of a mixture of acetonitrile and water (e.g., 60:40, v/v).

    • Set the flow rate to approximately 1 mL/min.

    • Detect the Butachlor using a UV detector at a wavelength of around 230 nm.

    • Quantify the Butachlor concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of Butachlor.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_rsm Phase 2: Statistical Optimization (RSM) cluster_biodegradation Phase 3: Biodegradation Assay cluster_analysis Phase 4: Analysis Strain Serratia ureilytica Strain Culture Culture Preparation (Luria Agar, 27°C) Strain->Culture Inoculum Inoculum Development (Liquid MSM + Butachlor) Culture->Inoculum Assay Set up Biodegradation Assay (Optimized Conditions) Inoculum->Assay Factors Identify Key Factors (pH, Temp, Inoculum Size) Design Box-Behnken Design Factors->Design Experiment Run Biodegradation Experiments Design->Experiment Analysis Data Analysis & Model Generation Experiment->Analysis Analysis->Assay Sampling Time-course Sampling Assay->Sampling Extraction Butachlor Extraction (e.g., SPE) Sampling->Extraction HPLC HPLC Quantification Extraction->HPLC Metabolites Metabolite Identification (GC-MS) Extraction->Metabolites Results Results & Interpretation HPLC->Results

Caption: Experimental workflow for statistical optimization of this compound biodegradation.

Butachlor_Degradation_Pathway Butachlor Butachlor Metabolite1 2-chloro-N-(2,6-diethylphenyl) -N-hydroxymethylacetamide Butachlor->Metabolite1 Hydroxylation Metabolite2 2-chloro-N-(2,6-diethylphenyl) acetamide (CDEPA) Metabolite1->Metabolite2 Dehydroxymethylation Metabolite3 2,6-diethylaniline (DEA) Metabolite2->Metabolite3 Deacetylation Mineralization Further Mineralization (CO2 + H2O) Metabolite3->Mineralization Ring Cleavage

References

Technical Support Center: Mitigating Butachlor Phytotoxicity in Non-Target Crops

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on mitigating butachlor phytotoxicity in non-target crops.

Frequently Asked Questions (FAQs)

Q1: What is butachlor and what are the typical symptoms of its phytotoxicity in non-target crops?

Butachlor is a pre-emergent herbicide belonging to the chloroacetanilide class, primarily used for controlling annual grasses and some broadleaf weeds in rice cultivation.[1] In non-target crops like wheat, maize, and soybean, butachlor can cause significant phytotoxicity. Common symptoms include:

  • Stunted growth: Inhibition of root and shoot elongation is a primary symptom.

  • Chlorosis and Necrosis: Yellowing and subsequent death of leaf tissues.

  • Abnormal seedling development: Malformed seedlings with twisted or curled shoots.[2]

  • Reduced germination: Lower percentage of seed germination.[3]

  • Decreased biomass: Significant reduction in the overall fresh and dry weight of the plant.[3]

Q2: What are the primary mechanisms for mitigating butachlor phytotoxicity?

The two main strategies for mitigating butachlor phytotoxicity in non-target crops are:

  • Use of Herbicide Safeners: These chemical agents are applied to the crop to enhance its tolerance to the herbicide without affecting the herbicide's efficacy on target weeds.[4] Safeners work by stimulating the crop's natural defense mechanisms, primarily by upregulating detoxification enzymes like Glutathione S-transferases (GSTs).

  • Use of Adsorbents: Materials like activated charcoal can be applied to the soil to adsorb the herbicide, reducing its availability for uptake by the crop's roots.

Q3: How do herbicide safeners like fenclorim protect wheat from butachlor phytotoxicity?

Fenclorim is a safener that has been shown to be effective in protecting wheat from butachlor-induced injury. Its primary mechanism of action is the induction of Glutathione S-transferase (GST) activity in the wheat plant. GSTs are enzymes that catalyze the conjugation of glutathione (a tripeptide antioxidant) to the butachlor molecule. This conjugation process detoxifies the herbicide, rendering it less harmful to the crop. Studies have shown that pre-treatment of wheat seeds with fenclorim can significantly increase the ED10 (the dose of herbicide that causes a 10% reduction in plant biomass) of butachlor, indicating a substantial increase in tolerance.

Q4: What is the role of activated charcoal in mitigating herbicide phytotoxicity?

Activated charcoal has a porous structure with a large surface area that can effectively adsorb organic molecules like butachlor from the soil. When applied to the soil, it binds the herbicide, making it unavailable for absorption by plant roots. This reduces the concentration of the herbicide that reaches the plant, thereby mitigating its phytotoxic effects.

Q5: What signaling pathways are involved in a plant's response to herbicide stress?

Plants respond to herbicide stress through complex signaling networks. Two key signaling molecules involved are:

  • Calcium (Ca2+): Herbicide stress can trigger a rapid increase in cytosolic Ca2+ concentrations. This Ca2+ signal is then perceived by sensor proteins like Calmodulin (CaM) and Calcium-Dependent Protein Kinases (CDPKs), which in turn activate downstream responses, including the expression of stress-responsive genes and detoxification enzymes.

  • Hydrogen Peroxide (H2O2): H2O2 is a reactive oxygen species (ROS) that can act as a signaling molecule in response to various stresses, including herbicide exposure. It can trigger a cascade of events, including the activation of mitogen-activated protein kinase (MAPK) pathways, leading to the expression of defense-related genes.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Step(s)
High variability in phytotoxicity symptoms across replicates. 1. Inconsistent herbicide application. 2. Non-uniform environmental conditions (light, temperature, moisture). 3. Genetic variability within the crop variety.1. Ensure precise and uniform application of butachlor solution to each experimental unit. 2. Maintain consistent environmental conditions for all replicates. 3. Use a certified and genetically uniform seed source.
Safener treatment shows no protective effect. 1. Incorrect safener concentration. 2. Inappropriate application method or timing. 3. The chosen safener is not effective for the specific crop-herbicide combination.1. Perform a dose-response experiment to determine the optimal safener concentration. 2. Test different application methods (seed treatment, soil drench, foliar spray) and timings relative to herbicide application. 3. Consult literature for safeners known to be effective for your specific crop and butachlor.
Activated charcoal application is ineffective. 1. Insufficient amount of activated charcoal. 2. Poor mixing of activated charcoal with the soil. 3. The type of activated charcoal used is not optimal.1. Increase the application rate of activated charcoal. A general guideline is to apply about 200 pounds of activated charcoal per acre for each pound of herbicide active ingredient per acre. 2. Ensure thorough and uniform incorporation of the activated charcoal into the soil to maximize contact with the herbicide. 3. Use a high-quality, powdered activated charcoal with a large surface area.
Inconsistent Glutathione S-transferase (GST) activity measurements. 1. Improper protein extraction. 2. Suboptimal assay conditions (pH, temperature, substrate concentrations). 3. Degradation of the enzyme during storage.1. Follow a standardized protein extraction protocol and keep samples on ice. 2. Optimize the GST assay protocol for your specific plant tissue. 3. Store protein extracts at -80°C and avoid repeated freeze-thaw cycles.
Difficulty in visualizing signaling pathway components. 1. Low abundance of target proteins. 2. Ineffective antibodies for western blotting or immunofluorescence. 3. Inappropriate techniques for measuring Ca2+ or H2O2 levels.1. Use techniques for enriching low-abundance proteins. 2. Validate antibody specificity and optimize blotting/staining protocols. 3. Employ sensitive fluorescent dyes or probes for in vivo imaging of Ca2+ and H2O2.

Data Presentation

Table 1: Effect of Fenclorim on Butachlor Phytotoxicity in Wheat

TreatmentButachlor ED10 (g a.i. ha⁻¹)Selectivity Index
Butachlor alone221.89.6
Butachlor + Fenclorim (Seed Treatment)1600.168.9
Data adapted from a study on wheat and the weed Roegneria kamoji. The Selectivity Index is the ratio of the ED10 for the crop to the ED50 for the weed.

Table 2: Effect of Butachlor and Safener on Glutathione S-transferase (GST) Activity in Wheat Seedlings

TreatmentButachlor Dose (Fold Recommended Field Dose)GST Activity (Relative to Control)
Water Pre-soaking0.52.1-fold increase
Fenclorim Pre-soaking0.5Higher than water pre-soaking
Data adapted from a study on wheat. GST activity was induced by butachlor, and fenclorim pre-soaking further enhanced this activity.

Experimental Protocols

Protocol 1: Evaluation of Butachlor Phytotoxicity in Wheat Seedlings

Objective: To assess the phytotoxic effects of different concentrations of butachlor on the early growth of wheat seedlings.

Materials:

  • Wheat seeds (certified, uniform variety)

  • Butachlor stock solution

  • Petri dishes or small pots

  • Germination paper or soil mix

  • Growth chamber or greenhouse with controlled conditions

  • Ruler and balance

Procedure:

  • Seed Sterilization: Surface sterilize wheat seeds to prevent fungal or bacterial contamination.

  • Experimental Setup:

    • Petri Dish Assay: Place a sterile germination paper in each petri dish and moisten with a defined volume of different butachlor concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Place a set number of seeds (e.g., 20) in each dish.

    • Pot Assay: Fill pots with a sterile soil mix. Sow a set number of seeds in each pot. Apply butachlor solution as a soil drench at different rates (e.g., 0, 0.5, 1, 1.5, 2 times the recommended field dose).

  • Incubation: Place the petri dishes or pots in a growth chamber with controlled temperature (e.g., 25°C), light (e.g., 16h light/8h dark cycle), and humidity.

  • Data Collection: After a set period (e.g., 7-14 days), measure the following parameters:

    • Germination percentage

    • Shoot length and root length

    • Fresh weight and dry weight of seedlings

  • Data Analysis: Calculate the percentage of inhibition for each parameter compared to the control (0 µM butachlor). Determine the EC50 (effective concentration causing 50% inhibition) for each parameter.

Protocol 2: Spectrophotometric Assay for Glutathione S-transferase (GST) Activity

Objective: To measure the activity of GST in plant tissue extracts.

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Extraction buffer (e.g., phosphate buffer, pH 7.0, containing EDTA and PVPP)

  • Bradford reagent for protein quantification

  • Assay buffer (e.g., phosphate buffer, pH 6.5)

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution (in ethanol)

  • Reduced glutathione (GSH) solution

  • Spectrophotometer

Procedure:

  • Protein Extraction:

    • Homogenize a known weight of plant tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C.

    • Collect the supernatant containing the crude protein extract.

  • Protein Quantification: Determine the protein concentration of the extract using the Bradford assay.

  • GST Activity Assay:

    • In a cuvette, mix the assay buffer, GSH solution, and the protein extract.

    • Initiate the reaction by adding the CDNB solution.

    • Immediately measure the increase in absorbance at 340 nm for a set period (e.g., 3-5 minutes) at a constant temperature (e.g., 25°C). The change in absorbance is due to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.

  • Calculation: Calculate the GST activity using the molar extinction coefficient of the product (9.6 mM⁻¹ cm⁻¹). Express the activity as nmol of CDNB conjugated per minute per mg of protein.

Mandatory Visualizations

Butachlor_Detoxification_Pathway Butachlor Butachlor (Phytotoxic) Conjugation Conjugation Butachlor->Conjugation Safener Safener (e.g., Fenclorim) GST_Induction Induction of GSTs Safener->GST_Induction Upregulates GSTs Glutathione S-transferases (GSTs) GST_Induction->GSTs GSTs->Conjugation Catalyzes GSH Glutathione (GSH) GSH->Conjugation Detoxified_Butachlor Butachlor-GSH Conjugate (Non-phytotoxic) Conjugation->Detoxified_Butachlor Further_Metabolism Further Metabolism & Sequestration Detoxified_Butachlor->Further_Metabolism

Caption: Butachlor detoxification pathway enhanced by a safener.

Caption: General experimental workflow for studying butachlor phytotoxicity.

Herbicide_Stress_Signaling cluster_ca Calcium Signaling cluster_h2o2 H2O2 Signaling Butachlor_Stress Butachlor Stress Ca_Influx Increase in Cytosolic Ca2+ Butachlor_Stress->Ca_Influx H2O2_Production H2O2 Production Butachlor_Stress->H2O2_Production Ca_Sensors Ca2+ Sensors (CaM, CDPKs) Ca_Influx->Ca_Sensors Phosphorylation_Cascade_Ca Phosphorylation Cascade Ca_Sensors->Phosphorylation_Cascade_Ca TF_Activation_Ca Transcription Factor Activation Phosphorylation_Cascade_Ca->TF_Activation_Ca Gene_Expression_Ca Stress-Responsive Gene Expression TF_Activation_Ca->Gene_Expression_Ca Detoxification Enhanced Detoxification Gene_Expression_Ca->Detoxification MAPK_Cascade MAPK Cascade Activation H2O2_Production->MAPK_Cascade TF_Activation_H2O2 Transcription Factor Activation MAPK_Cascade->TF_Activation_H2O2 Gene_Expression_H2O2 Defense Gene Expression TF_Activation_H2O2->Gene_Expression_H2O2 Gene_Expression_H2O2->Detoxification

Caption: Simplified signaling pathways in response to herbicide stress.

References

Improving the stability of Butenachlor stock solutions for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Butenachlor stock solutions for laboratory use. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the reliability and consistency of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound powder won't dissolve properly. What should I do?

A1: this compound is highly soluble in solvents like DMSO and Acetone (≥100 mg/mL).[1] If you experience issues, consider the following:

  • Use a fresh, anhydrous solvent: Hygroscopic solvents like DMSO can absorb moisture, which may reduce the solubility of the compound. Use a newly opened bottle of anhydrous solvent.

  • Apply gentle heat: Warm the solution gently (e.g., in a 37°C water bath) to aid dissolution.

  • Use sonication: Brief periods of sonication can help break up clumps and facilitate dissolution.[1]

  • Ensure proper vortexing: Mix the solution thoroughly to ensure the entire compound comes into contact with the solvent.

Q2: My this compound stock solution, which was clear, now shows precipitation after storage. Why did this happen and is it still usable?

A2: Precipitation upon storage, especially at low temperatures, can occur if the concentration of this compound exceeds its solubility limit in the chosen solvent at that temperature.

  • Re-dissolving: Before use, bring the vial to room temperature and check if the precipitate re-dissolves. Gentle warming or sonication can be used to aid this process. Ensure the solution is a clear, homogenous liquid before making any dilutions.

  • Storage Conditions: Storing at an inappropriate temperature can cause the compound to fall out of solution. Refer to the recommended storage conditions in the data tables below.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can decrease stability. It is highly recommended to aliquot the stock solution into single-use volumes after preparation to prevent this.[1]

Q3: I diluted my DMSO stock of this compound into an aqueous buffer for my experiment, and the compound immediately precipitated. How can I prevent this?

A3: This is a common issue when a compound with low aqueous solubility is diluted from an organic solvent into an aqueous medium. The abrupt change in solvent polarity causes the compound to crash out.

  • Reduce Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your aqueous solution (typically <0.5%) as it can have effects on cells or enzyme activity.[2]

  • Use a Surfactant or Co-solvent: For in vivo or cell-based assays, specialized formulation protocols may be necessary. A common approach involves using co-solvents and surfactants. For example, a formulation could consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

  • Serial Dilution: Perform serial dilutions, gradually increasing the proportion of the aqueous buffer, to avoid a sudden polarity shock.

  • Vortex During Dilution: Add the stock solution dropwise to the aqueous buffer while vigorously vortexing to promote rapid mixing and dispersion.

Q4: How long can I store my this compound stock solution and at what temperature?

A4: The stability of your stock solution depends on the solvent and storage temperature. For maximum stability, follow these guidelines:

  • In a suitable solvent like DMSO, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month .

  • It is always best practice to protect solutions from light and to aliquot them to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationReference
Dimethyl sulfoxide (DMSO)100 mg/mL (320.67 mM)
Acetone≥ 100 mg/mL (320.67 mM)

Note: For DMSO, using a new, anhydrous bottle is recommended as hygroscopic DMSO can impact solubility. Ultrasonic assistance may be needed.

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureDurationSolventKey ConsiderationsReference
-80°C6 monthsDMSO, AcetonePreferred for long-term storage. Aliquot to avoid freeze-thaw cycles.
-20°C1 monthDMSO, AcetoneSuitable for short-term storage. Aliquot to avoid freeze-thaw cycles.
4°CNot RecommendedAnyIncreased risk of degradation and precipitation.
Room TemperatureNot RecommendedAnySignificant risk of degradation.

Note: The pure, solid form of this compound should be stored at -20°C for up to 3 years.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 311.85 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculation: To prepare a 10 mM solution, you need 3.1185 mg of this compound per 1 mL of DMSO.

  • Weighing: Accurately weigh out the desired amount of this compound powder in a suitable container. For example, weigh 10 mg of this compound.

  • Dissolution:

    • Calculate the required volume of DMSO. For 10 mg of this compound, you will need: (10 mg / 311.85 mg/mmol) / 10 mmol/L = 0.0032067 L = 3.2067 mL of DMSO.

    • Add the calculated volume of DMSO to the container with the this compound powder.

  • Mixing: Vortex the solution thoroughly until all the powder is dissolved. If necessary, use a brief sonication or gentle warming in a water bath to ensure complete dissolution. The solution should be clear and free of particulates.

  • Aliquoting and Storage: Dispense the stock solution into single-use, sterile cryovials. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Quality Control (QC) and Stability Assessment of this compound Stock Solution using HPLC

This protocol outlines a general procedure for assessing the concentration and purity of a this compound stock solution. A validated, stability-indicating HPLC method is crucial.

Objective: To verify the concentration and determine the presence of degradants in a this compound stock solution.

Materials:

  • This compound stock solution (test sample)

  • This compound reference standard

  • HPLC-grade solvents (e.g., Acetonitrile, Water)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of the this compound reference standard at known concentrations (e.g., 5, 10, 25, 50, 100 µg/mL) in the mobile phase.

  • Sample Preparation: Dilute the this compound stock solution with the mobile phase to a final concentration that falls within the range of the calibration curve (e.g., 25 µg/mL).

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: To be determined by UV scan (e.g., 220 nm)

    • Injection Volume: 10 µL (Note: These conditions are illustrative and must be optimized and validated for your specific system.)

  • Analysis:

    • Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) of ≥ 0.99.

    • Inject the prepared test sample solution in triplicate.

    • Inject a blank (mobile phase) to ensure no interference.

  • Data Interpretation:

    • Concentration Verification: Calculate the concentration of the test sample using the calibration curve. The measured concentration should be within an acceptable range of the theoretical concentration (e.g., 95-105%).

    • Purity Assessment: Examine the chromatogram for any additional peaks. The appearance of new peaks or a decrease in the main peak area over time compared to a freshly prepared sample indicates degradation. The peak purity of the main this compound peak can also be assessed if using a Diode Array Detector (DAD).

Protocol 3: Forced Degradation Study to Evaluate this compound Stability

Forced degradation studies are essential to understand potential degradation pathways and to confirm that your analytical method is "stability-indicating." The goal is to achieve 5-20% degradation of the active ingredient.

Procedure: Prepare solutions of this compound (e.g., 1 mg/mL) and subject them to the following stress conditions. Analyze the stressed samples by HPLC against an unstressed control.

  • Acid Hydrolysis: Mix the this compound solution with 0.1 N HCl. Incubate at 60°C for 30-60 minutes. Neutralize with 0.1 N NaOH before injection.

  • Base Hydrolysis: Mix the this compound solution with 0.1 N NaOH. Incubate at 60°C for 30-60 minutes. Neutralize with 0.1 N HCl before injection.

  • Oxidative Degradation: Mix the this compound solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for several hours, protected from light.

  • Thermal Degradation: Store the this compound stock solution at an elevated temperature (e.g., 60-80°C) for several days, protected from light.

  • Photolytic Degradation: Expose the this compound stock solution in a photostable, transparent container to a light source that provides both UV and visible light (minimum 1.2 million lux hours and 200 watt-hours/m²). Keep a control sample wrapped in aluminum foil at the same temperature.

Visualizations

G cluster_prep Stock Solution Preparation weigh 1. Weigh this compound Powder add_solvent 2. Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Vortex / Sonicate / Warm to Dissolve add_solvent->dissolve check 4. Visually Inspect for Clarity dissolve->check check->dissolve Particulates Remain aliquot 5. Aliquot into Single-Use Vials check->aliquot Solution is Clear store 6. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a stable this compound stock solution.

G start Issue: Compound Precipitates in Aqueous Buffer q1 Is the final organic solvent concentration high (>0.5%)? start->q1 a1_yes Action: Decrease stock concentration or increase final volume to lower solvent %. q1->a1_yes Yes a1_no Action: Add stock slowly to buffer while vortexing. q1->a1_no No q2 Does precipitation persist? a1_yes->q2 a1_no->q2 a2_yes Action: Use a formulation with co-solvents (PEG300) and/or surfactants (Tween-80). q2->a2_yes Yes a2_no Solution Found q2->a2_no No

Caption: Troubleshooting precipitation during aqueous dilution.

G cluster_qc Stability Assessment Logic stock This compound Stock Solution (Time = T) hplc HPLC Analysis stock->hplc control Freshly Prepared Control (Time = 0) control->hplc compare Compare Chromatograms hplc->compare stable Result: Solution is Stable (No new peaks, concentration is within 95-105%) compare->stable No Significant Change unstable Result: Solution is Unstable (Degradant peaks present, concentration is low) compare->unstable Significant Change

Caption: Logic for QC testing of this compound stock solution stability.

References

Optimizing dosage for effective weed control with minimal environmental impact

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The goal is to facilitate the optimization of herbicide dosage for effective weed control while minimizing environmental impact.

Troubleshooting Guides & FAQs

This section is organized into common areas of inquiry and potential issues encountered during experimentation.

Experimental Design & Protocol Issues

Q1: I am planning a dose-response experiment. What is a standard protocol for a whole-plant bioassay in a greenhouse?

A detailed protocol for a whole-plant dose-response bioassay is crucial for obtaining reliable and reproducible results. The following protocol can be adapted for various weed species and herbicides.[1][2][3]

Experimental Protocol: Whole-Plant Dose-Response Bioassay

1. Plant Preparation:

  • Seed Germination: Germinate seeds of the target weed species in petri dishes or trays with a suitable substrate. Germination methods may need to be optimized based on the species and any seed dormancy requirements.[2]
  • Transplanting: Once seedlings have reached a similar and appropriate growth stage (e.g., cotyledon to two-leaf stage), transplant them into individual pots filled with a consistent soil or potting mix.
  • Acclimatization: Allow the transplanted seedlings to acclimate in the greenhouse for a set period under controlled conditions (e.g., temperature, humidity, and photoperiod) before herbicide application.

2. Herbicide Preparation and Application:

  • Dose Range Selection: Determine a wide range of herbicide doses that are expected to produce responses from no effect to complete plant death. A logarithmic series of doses is often effective.[4]
  • Herbicide Solution Preparation: Accurately prepare the herbicide solutions. It is advisable to prepare a stock solution and then perform serial dilutions to obtain the desired concentrations.
  • Application: Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage. The application volume and spray speed are critical parameters to control.

3. Data Collection and Analysis:

  • Visual Assessment: At predetermined time points after treatment, visually assess the plants for injury (phytotoxicity) using a rating scale (e.g., 0% = no injury, 100% = plant death).
  • Biomass Measurement: At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground plant material and measure the fresh weight. Subsequently, dry the plant material in an oven until a constant weight is achieved to determine the dry weight.
  • Dose-Response Curve Fitting: Plot the measured response (e.g., percent injury or biomass reduction) against the logarithm of the herbicide dose. Fit a non-linear regression model, such as a four-parameter log-logistic model, to the data to determine the ED50 (the dose required to cause a 50% response).

Q2: My dose-response curve is not the expected sigmoidal shape. What are the potential causes and how can I troubleshoot this?

Deviations from the classic sigmoidal dose-response curve can occur for several reasons. Here are some common issues and troubleshooting steps:

  • Biphasic (Hormetic) Response: You may observe a stimulatory effect at very low doses, a phenomenon known as hormesis, resulting in a J-shaped or U-shaped curve.

    • Troubleshooting: Ensure your dose range is wide enough to capture the full response. The analysis of hormetic curves requires specific models that can account for this stimulatory phase.

  • High Variability: Excessive scatter in your data points can obscure the true dose-response relationship.

    • Troubleshooting: Review your experimental protocol for sources of variability. Ensure uniform plant size at the time of application, consistent environmental conditions, and accurate herbicide application. Increasing the number of replicates can also help to reduce the impact of random error.

  • Flat Curve: If the curve is flat, it may indicate that the herbicide is not effective on the target species within the tested dose range, or that the plants have developed resistance.

    • Troubleshooting: Verify that the correct herbicide and formulation were used. If resistance is suspected, include a known susceptible population in your experiment for comparison.

Data Interpretation & Analysis

Q3: How do environmental factors influence herbicide efficacy, and how can I account for this in my experiments?

Environmental conditions can significantly impact the performance of herbicides. Key factors to consider include:

Environmental FactorImpact on Herbicide Efficacy
Soil Organic Matter High organic matter can adsorb soil-applied herbicides, reducing their availability for weed uptake and potentially requiring higher application rates for effective control.
Soil pH The pH of the soil and spray solution can affect the charge and solubility of some herbicides, influencing their absorption and translocation in the plant.
Temperature Temperature affects the rate of herbicide absorption and translocation, as well as the plant's metabolic processes. The optimal temperature range can vary between different herbicides.
Humidity High humidity can slow the drying of spray droplets on the leaf surface, allowing more time for herbicide absorption.
Rainfall Rainfall shortly after the application of a foliar-applied herbicide can wash the product off the leaves, reducing its effectiveness. For soil-applied herbicides, a certain amount of rainfall is often necessary for activation.

To account for these factors in your experiments, it is essential to record and control environmental conditions as much as possible. When comparing different herbicide treatments, ensure that the environmental conditions are consistent across all experimental units.

Q4: What is the role of adjuvants in herbicide efficacy, and how can I quantify their effect?

Adjuvants are substances added to a herbicide formulation or spray tank to improve the herbicide's performance. They can enhance efficacy by:

  • Increasing spray droplet retention on the leaf surface.

  • Improving the spreading of the spray solution on the leaf.

  • Enhancing the penetration of the herbicide through the plant cuticle.

The effect of an adjuvant can be quantified by conducting a dose-response experiment with and without the adjuvant. The addition of an effective adjuvant will typically shift the dose-response curve to the left, resulting in a lower ED50 value. The magnitude of this shift indicates the degree of enhancement provided by the adjuvant.

Table of Adjuvant Effects on Herbicide ED50 (Illustrative)

HerbicideWeed SpeciesAdjuvant TypeChange in ED50Reference
SulcotrioneBarnyardgrassMethylated Seed Oil (MSO)Decreased
NicosulfuronVariousNon-ionic Surfactant (NIS)Decreased
GlyphosateVariousAmmonium Sulfate (AMS)Decreased
Environmental & Non-Target Effects

Q5: How can I assess the potential for my optimized herbicide dosage to impact non-target plants?

Assessing the risk to non-target plants is a critical aspect of minimizing environmental impact. This can be evaluated by conducting dose-response experiments on representative non-target crop and native plant species.

Table of Herbicide Phytotoxicity Thresholds (ED50) for Non-Target Crops (Example Data)

HerbicideNon-Target CropED50 (µg/kg soil) - Shoot BiomassED50 (µg/kg soil) - Root Biomass
PyroxasulfoneCanola218
ClopyralidLentil<6<6
PropyzamideWheat--
TrifluralinWheat--

By determining the dose at which a herbicide causes a certain level of injury to non-target species, you can establish phytotoxicity thresholds. These thresholds can then be compared to the expected environmental concentrations resulting from your optimized dosage to assess the risk of off-target damage.

Q6: What is a reliable method for measuring herbicide residues in soil to assess environmental persistence?

A widely used and effective method for analyzing pesticide residues in soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: Herbicide Residue Analysis in Soil using QuEChERS and LC-MS/MS

1. Sample Preparation (QuEChERS Extraction):

  • Soil Sampling: Collect representative soil samples from the experimental plots.
  • Hydration: If using dried soil, add a specific volume of water to rehydrate the sample.
  • Extraction: Add acetonitrile to the soil sample in a centrifuge tube and shake vigorously to extract the herbicide residues.
  • Salting Out: Add a mixture of salts (e.g., magnesium sulfate, sodium chloride) to the tube to induce phase separation between the aqueous and organic layers.
  • Centrifugation: Centrifuge the sample to separate the acetonitrile layer containing the herbicide residues.

2. Sample Cleanup (Dispersive Solid-Phase Extraction - dSPE):

  • Transfer: Take an aliquot of the acetonitrile extract and transfer it to a dSPE tube containing a sorbent material (e.g., PSA, C18).
  • Cleanup: Vortex the tube to allow the sorbent to remove interfering compounds from the extract.
  • Centrifugation: Centrifuge the dSPE tube to pellet the sorbent material.

3. LC-MS/MS Analysis:

  • Injection: Inject a small volume of the cleaned-up extract into the LC-MS/MS system.
  • Chromatographic Separation: The herbicide of interest is separated from other components in the extract on a liquid chromatography column.
  • Mass Spectrometric Detection: The mass spectrometer is used to detect and quantify the herbicide with high sensitivity and selectivity.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_app 2. Application cluster_data 3. Data Collection cluster_analysis 4. Analysis A Plant Germination & Growth C Calibrated Spray Application A->C B Herbicide Dose Preparation B->C D Visual Injury Assessment C->D E Biomass Measurement (Fresh & Dry) C->E F Dose-Response Curve Fitting D->F E->F G ED50 Determination F->G

Caption: Workflow for a whole-plant herbicide dose-response bioassay.

Troubleshooting_Dose_Response Start Dose-Response Curve Anomaly Q1 Is the curve J-shaped or U-shaped? Start->Q1 A1 Hormesis suspected. Use appropriate non-linear models for analysis. Q1->A1 Yes Q2 Is there high data scatter? Q1->Q2 No End Refined Experiment/Analysis A1->End A2 Review protocol for variability. Increase replication. Q2->A2 Yes Q3 Is the curve flat? Q2->Q3 No A2->End A3 Check herbicide and dose range. Consider potential resistance. Q3->A3 Yes Q3->End No A3->End

Caption: Troubleshooting guide for anomalous dose-response curves.

Herbicide_Signaling_Pathway cluster_uptake Herbicide Uptake & Translocation cluster_action Site of Action cluster_effect Physiological Effect Uptake Herbicide Application Absorption Absorption (Foliar/Root) Uptake->Absorption Translocation Translocation (Xylem/Phloem) Absorption->Translocation Target Target Enzyme/Process Translocation->Target Inhibition Inhibition of Essential Process Target->Inhibition Symptoms Visual Symptoms (e.g., Chlorosis) Inhibition->Symptoms Death Plant Death Symptoms->Death

References

Technical Support Center: Strategies to Prevent Butachlor Resistance in Weeds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in preventing and studying butachlor herbicide resistance in weeds.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of butachlor and to which herbicide resistance group does it belong?

Butachlor is a selective, pre-emergent herbicide belonging to the chloroacetamide chemical class. Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for cell division and growth in susceptible weeds.[1] This disruption of lipid biosynthesis ultimately leads to the death of the weed seedlings as they emerge. According to the Herbicide Resistance Action Committee (HRAC), butachlor is classified under Group K3, and the Weed Science Society of America (WSSA) classifies it as Group 15.[2]

Q2: What are the primary mechanisms of weed resistance to butachlor?

While target-site resistance (TSR) has been identified for some herbicides, resistance to chloroacetamides like butachlor is often associated with non-target-site resistance (NTSR). NTSR mechanisms involve processes that reduce the amount of active herbicide reaching the target site. For butachlor, the most probable NTSR mechanisms are:

  • Enhanced Metabolism: This is the most common form of NTSR. Resistant weeds exhibit an increased ability to metabolize butachlor into non-toxic compounds before it can reach its target site. This enhanced metabolism is often mediated by an increase in the activity of enzyme families such as cytochrome P450 monooxygenases (CYPs) and glutathione S-transferases (GSTs).[3][4][5]

  • Reduced Absorption and Translocation: Some resistant biotypes may exhibit reduced uptake of the herbicide through the roots or shoots, or a decreased ability to translocate the herbicide to its site of action within the plant.

Q3: What are the key strategies to prevent or delay the evolution of butachlor resistance in weed populations?

An integrated weed management (IWM) approach is essential to mitigate the risk of butachlor resistance. This involves a combination of chemical and non-chemical control methods:

  • Herbicide Rotation: Avoid the continuous use of butachlor or other herbicides from the same mode of action group (WSSA Group 15). Rotate with herbicides from different groups to exert different selection pressures on the weed population.

  • Tank-Mixing: Use tank-mixtures of butachlor with herbicides from different mode of action groups that are effective against the target weed species. This increases the spectrum of control and reduces the likelihood of selecting for resistant individuals.

  • Cultural Practices:

    • Crop Rotation: Rotating crops allows for the use of different herbicides and cultivation practices, disrupting the life cycle of weeds.

    • Tillage: Mechanical weed control through tillage can help manage weed populations and reduce reliance on herbicides.

    • Water Management: In rice cultivation, proper water management can suppress the germination and growth of certain weed species.

  • Scouting and Monitoring: Regularly monitor fields for weed escapes after butachlor application. Early detection of potential resistance allows for timely intervention.

Troubleshooting Guides for Butachlor Resistance Experiments

Issue 1: High variability in dose-response assay results.

  • Possible Cause: Inconsistent seed germination or seedling vigor.

    • Solution: Ensure uniform germination by pre-germinating seeds in a controlled environment before transplanting. Use seeds of a similar size and age. A dormancy-breaking treatment (e.g., cold stratification) may be necessary for some weed species.

  • Possible Cause: Uneven herbicide application.

    • Solution: Use a calibrated laboratory spray chamber to ensure uniform application of the butachlor solution. If applying to the soil, ensure the soil is homogeneously mixed with the herbicide.

  • Possible Cause: Genetic variability within the tested weed population.

    • Solution: Use a well-characterized, known susceptible population as a control in every experiment. For resistant populations, consider using progeny from a single parent plant to reduce genetic variability.

Issue 2: No clear distinction between susceptible and resistant populations at the recommended field rate.

  • Possible Cause: The level of resistance in the population is low to moderate.

    • Solution: Conduct a full dose-response assay with a wider range of butachlor concentrations, including rates above and below the recommended field rate. This will allow for the calculation of a resistance index (RI).

  • Possible Cause: The suspected resistant population is not truly resistant.

    • Solution: Re-evaluate the field history and initial observations. Confirm that other factors, such as application error or environmental conditions, were not the cause of the control failure.

Issue 3: Difficulty in interpreting results from molecular assays for resistance mechanisms.

  • Possible Cause: The resistance mechanism is NTSR-based, and not due to a single target-site mutation.

    • Solution: Instead of sequencing the target-site gene, focus on gene expression studies (e.g., qRT-PCR) of candidate detoxification genes like CYPs and GSTs. Transcriptomic analysis (RNA-seq) can also be employed to identify differentially expressed genes between resistant and susceptible populations.

  • Possible Cause: Inappropriate reference genes used for qRT-PCR normalization.

    • Solution: Validate the stability of reference genes across different treatments and populations before use.

Data Presentation

Table 1: Quantitative Data on Butachlor Resistance in Echinochloa Species

Weed SpeciesPopulation OriginHerbicideLD50 (kg a.i./ha)Resistance Index (RI)Reference
Echinochloa crus-galliBucot, Aliaga, Nueva Ecija, PhilippinesButachlor0.361.9
Echinochloa glabrescensBucot, Aliaga, Nueva Ecija, PhilippinesButachlor0.542.8
Echinochloa glabrescensAglipay, Rizal, Nueva Ecija, PhilippinesButachlor0.361.9
Echinochloa crus-galliBertrese, Quezon, Nueva Ecija, PhilippinesButachlor0.422.2

*LD50: The lethal dose required to kill 50% of the population. *Resistance Index (RI): The ratio of the LD50 of the resistant population to the LD50 of a susceptible population.

Experimental Protocols

Protocol 1: Whole-Plant Pot Bioassay for Butachlor Resistance Confirmation

This protocol is adapted from established methods for herbicide resistance testing.

1. Seed Collection and Preparation:

  • Collect mature seeds from putative resistant weed populations that have survived a butachlor application in the field.
  • Collect seeds from a known susceptible population to serve as a control.
  • Clean the seeds and store them in a dry, cool place until use.
  • If necessary, break seed dormancy by appropriate methods (e.g., scarification, stratification).

2. Plant Growth:

  • Sow 5-10 seeds of each population in 10 cm diameter pots filled with a sterile potting mix.
  • Place the pots in a greenhouse or growth chamber with controlled temperature (e.g., 25-30°C day/20-25°C night) and light (e.g., 14-hour photoperiod).
  • Water the plants as needed.
  • After emergence, thin the seedlings to a uniform number (e.g., 3-5 plants per pot).

3. Herbicide Application:

  • Apply butachlor when the seedlings are at the 2-3 leaf stage.
  • Prepare a stock solution of a commercial formulation of butachlor.
  • Perform a serial dilution to obtain a range of concentrations (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x the recommended field rate). The recommended field rate for butachlor is typically around 1.25 kg a.i./ha.
  • Apply the herbicide solutions uniformly to the plants using a calibrated laboratory spray chamber.

4. Data Collection and Analysis:

  • Assess plant survival and biomass (fresh or dry weight) 21 days after treatment.
  • Calculate the percentage of survival and the percentage of biomass reduction relative to the untreated control.
  • Analyze the dose-response data using a log-logistic model to determine the GR50 (the dose required to cause a 50% reduction in growth) or LD50.
  • Calculate the Resistance Index (RI) by dividing the GR50 or LD50 of the resistant population by that of the susceptible population.

Visualizations

Butachlor_Mode_of_Action Butachlor Butachlor Application (Pre-emergence) Uptake Uptake by emerging weed seedling Butachlor->Uptake VLCFA_Synthase Very-Long-Chain Fatty Acid (VLCFA) Synthase Uptake->VLCFA_Synthase Inhibition X VLCFA_Synthase->Inhibition Cell_Division Normal Cell Division and Growth VLCFA_Synthase->Cell_Division Enables VLCFAs VLCFAs Inhibition->VLCFAs Blocks Production Weed_Death Inhibition of Cell Division -> Weed Death Inhibition->Weed_Death

Caption: Mode of Action of Butachlor Herbicide.

Resistance_Prevention_Workflow Start Weed Management Planning IWM Integrated Weed Management (IWM) Start->IWM Scouting Field Scouting & Monitoring IWM->Scouting Butachlor_Use Strategic Use of Butachlor IWM->Butachlor_Use Cultural_Control Cultural Practices (Crop Rotation, Tillage) IWM->Cultural_Control Resistance_Suspected Resistance Suspected? Scouting->Resistance_Suspected Rotation Herbicide Rotation (Different MOA) Butachlor_Use->Rotation Tank_Mix Tank-Mixing (Different MOA) Butachlor_Use->Tank_Mix Confirmation_Testing Resistance Confirmation Testing Resistance_Suspected->Confirmation_Testing Yes Continued_Monitoring Continued Monitoring Resistance_Suspected->Continued_Monitoring No Management_Adjustment Adjust Management Strategy (Avoid Butachlor, Use Alternative MOAs) Confirmation_Testing->Management_Adjustment Management_Adjustment->IWM Continued_Monitoring->IWM

Caption: Workflow for Preventing Butachlor Resistance.

Experimental_Workflow cluster_A Resistance Confirmation cluster_B Mechanism Investigation cluster_C Management Strategy node_style node_style A Phase 1: Resistance Confirmation B Phase 2: Mechanism Investigation C Phase 3: Management Strategy P1 Seed Collection Suspected Resistant & Susceptible Biotypes P2 Whole-Plant Pot Bioassay Dose-Response Curve P1->P2 P3 Data Analysis Calculate GR50/LD50 & Resistance Index P2->P3 M1 Molecular Analysis Target-site sequencing P3->M1 M2 Gene Expression Analysis qRT-PCR of CYP/GST genes M1->M2 M3 Metabolic Studies Herbicide metabolism assay M2->M3 S1 Evaluate Alternative Herbicides Different MOAs M3->S1 S2 Develop IWM Recommendations Herbicide rotation & cultural practices S1->S2

Caption: Experimental Workflow for Butachlor Resistance Research.

References

Technical Support Center: Enhancing Microbial Degradation of Butachlor

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the microbial degradation of the herbicide Butachlor in contaminated soils. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during experiments on microbial degradation of Butachlor.

Problem Possible Cause Troubleshooting Steps
Low or No Butachlor Degradation Inappropriate microbial strainEnsure the selected microbial strain is a known Butachlor degrader. Several strains, including Pseudomonas sp., Bacillus cereus, and Bacillus altitudinis, have demonstrated efficacy[1][2].
Suboptimal environmental conditionsOptimize degradation parameters. Key factors include temperature (optimal ranges often fall between 30-35°C), pH (neutral to slightly alkaline, around 7.0-7.5), and inoculum concentration[1][3][4].
Insufficient nutrient availabilityThe degradation rate can be enhanced by the addition of a nitrogen source, such as ammonium sulfate.
Presence of inhibitory substancesHigh concentrations of Butachlor or the presence of other herbicides like propanil can inhibit microbial activity. Consider serial dilution of the contaminated sample or removal of co-contaminants if possible.
Low bioavailability of ButachlorButachlor may be strongly adsorbed to soil organic matter. The addition of surfactants or biosurfactants might increase its bioavailability.
Inconsistent Degradation Rates Variability in soil compositionSoil components significantly influence degradation rates. Degradation can vary between different soil types, such as alluvial and coastal saline soils. Standardize soil sourcing and characterization for your experiments.
Fluctuations in experimental conditionsMaintain consistent temperature, pH, and moisture levels throughout the experiment. Use controlled environment chambers or incubators.
Inoculum viability and activityEnsure the microbial inoculum is in the exponential growth phase and has been properly acclimated to Butachlor.
Difficulty in Extracting and Quantifying Butachlor Inefficient extraction methodA common and effective method involves extraction with a 1:1 mixture of hexane and ethyl acetate. Other methods use methanol followed by solid-phase extraction (SPE) cleanup.
Analytical instrument limitationsGas chromatography (GC) with an electron-capture detector (ECD) or high-performance liquid chromatography (HPLC) are standard methods for Butachlor quantification. Ensure your method has a low enough limit of detection for your experimental concentrations.

Frequently Asked Questions (FAQs)

Q1: Which microbial genera are known to be effective in degrading Butachlor?

A1: Several microbial genera have been identified as effective Butachlor degraders. These include Pseudomonas, Bacillus, Rhodococcus, Sphingomonas, Fusarium, Aspergillus, Penicillium, and Trichoderma.

Q2: What are the typical half-lives of Butachlor in soil?

A2: The half-life of Butachlor in soil can range from 1.6 to 29 days, and in some cases, even longer, depending on environmental conditions and microbial activity. For example, in one study, the half-life ranged from 12.5 to 21.5 days depending on the application rate. Bioaugmentation with specific bacterial strains can significantly reduce the half-life.

Q3: What are the main degradation pathways of Butachlor by microorganisms?

A3: The microbial degradation of Butachlor can proceed through several pathways. A common initial step is debutoxylation, followed by N-demethylation and dechlorination. This leads to the formation of various metabolites such as 2-chloro-N-(2,6-diethylphenyl)-N-methylacetamide and 2-chloro-N-(2,6-diethylphenyl) acetamide, which are further broken down.

Q4: Can the degradation of Butachlor be enhanced by adding other substances to the soil?

A4: Yes. The addition of a nitrogen source like ammonium sulfate has been shown to promote Butachlor degradation. Furthermore, the cultivation of certain plants, such as mung beans, can stimulate rhizospheric bacteria and enhance the degradation process.

Q5: What is the effect of Butachlor concentration on its degradation rate?

A5: Higher concentrations of Butachlor can lead to longer half-lives, indicating a potential for substrate inhibition at high levels. However, some strains, like Pseudomonas sp. strain But2, can degrade Butachlor regardless of the initial concentration without a lag phase.

Quantitative Data Summary

Table 1: Butachlor Degradation Efficiency of Various Microbial Strains

Microbial StrainInitial Butachlor ConcentrationDegradation EfficiencyTimeReference
Bacillus cereus DC-1100 mg·kg⁻¹ (in soil)99.23%12 days
Bacillus altitudinis A1650 mg·L⁻¹90%5 days
Pseudomonas sp. But1 & But26 mg/kg (in soil)Complete removal30 days
Bacillus sp. hys-1100 mg/L>90%7 days
Catellibacterium caeni DCA-1T50 mg·kg⁻¹ (in soil)57.2%–90.4%5 days

Experimental Protocols

Protocol 1: Isolation of Butachlor-Degrading Microorganisms

This protocol outlines the enrichment and isolation of bacteria capable of degrading Butachlor from contaminated soil.

  • Enrichment:

    • Collect soil samples from a site with a history of Butachlor application.

    • In a flask, add 10 g of the soil sample to 100 mL of Minimal Salt Medium (MSM) containing Butachlor at an initial concentration of 50 mg·L⁻¹.

    • Incubate the flask at 30°C on a shaker at 150 rpm for 7 days under aerobic conditions.

    • Transfer 5% (v/v) of the enriched culture to fresh MSM with 100 mg·L⁻¹ of Butachlor and incubate under the same conditions.

    • Repeat this process four times, gradually increasing the Butachlor concentration to 200 mg·L⁻¹ to select for highly efficient degraders.

  • Isolation:

    • After the final enrichment step, serially dilute the culture.

    • Spread the dilutions onto Luria-Bertani (LB) agar plates.

    • Incubate the plates at 30°C until distinct colonies appear.

    • Isolate individual colonies and purify them by re-streaking on fresh LB agar plates.

  • Screening:

    • Inoculate each purified isolate into MSM containing Butachlor as the sole carbon source.

    • Monitor the degradation of Butachlor over time using HPLC or GC to identify the most effective strains.

Protocol 2: Quantification of Butachlor in Soil Samples

This protocol describes a method for extracting and quantifying Butachlor residues from soil.

  • Sample Preparation:

    • Collect soil samples and air-dry them.

    • Sieve the soil through a 2 mm mesh to remove large debris and homogenize the sample.

  • Extraction:

    • Weigh 5 g of the prepared soil sample into a centrifuge tube.

    • Add 10 mL of an extraction solution of hexane/ethyl acetate (1:1, v/v).

    • Shake the mixture vigorously by hand for 10 minutes, followed by shaking on a mechanical shaker at 250 rpm for 30 minutes.

    • Centrifuge the sample to separate the soil particles from the solvent.

    • Collect the supernatant.

    • Repeat the extraction process on the soil pellet with another 10 mL of the extraction solution to ensure complete recovery.

    • Combine the supernatants.

  • Analysis:

    • Filter the combined extract through a 0.22 µm syringe filter.

    • Concentrate the extract under a gentle stream of nitrogen.

    • Re-suspend the residue in acetonitrile or a suitable solvent for analysis.

    • Quantify the Butachlor concentration using High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with an electron-capture detector (ECD).

Visualizations

Butachlor_Degradation_Pathway Butachlor Butachlor Metabolite1 2-chloro-N-(2,6-diethylphenyl) -N-methylacetamide Butachlor->Metabolite1 Debutoxylation Metabolite2 2-chloro-N-(2,6-diethylphenyl) acetamide Metabolite1->Metabolite2 N-demethylation Metabolite3 2,6-diethylaniline Metabolite2->Metabolite3 Dechlorination Mineralization Further Mineralization (CO2 + H2O) Metabolite3->Mineralization

Caption: Proposed microbial degradation pathway of Butachlor.

Experimental_Workflow cluster_isolation Isolation of Degrading Microbes cluster_degradation_assay Degradation Experiment cluster_analysis Analysis Soil_Sample Contaminated Soil Sample Enrichment Enrichment Culture (MSM + Butachlor) Soil_Sample->Enrichment Isolation Isolation on Agar Plates Enrichment->Isolation Screening Screening for Degradation Isolation->Screening Inoculation Inoculation into Contaminated Soil Screening->Inoculation Incubation Controlled Incubation Inoculation->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Quantification HPLC/GC Analysis Extraction->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: General workflow for a Butachlor bioremediation experiment.

References

Adjusting Butenachlor application timing for maximum weed control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with Butenachlor. The information is designed to address specific issues that may arise during experimental trials focused on maximizing weed control.

Troubleshooting Guide

This guide addresses common problems encountered during the application of this compound in a research setting.

ProblemPotential CauseRecommended Solution
Poor weed control after application Late Application: this compound is a pre-emergence herbicide and is most effective before weed seeds germinate[1]. Application after weed emergence will result in poor control[2].Apply this compound within 0-3 days after sowing or transplanting for paddy rice[3]. For wet-seeded rice, application 3 days before seeding (DBS) has shown better weed control than 6 days after seeding (DAS)[2].
Improper Water Management: Lack of a thin film of water on the soil surface at the time of application can reduce herbicide distribution and efficacy.Ensure the field has a shallow layer of water (2.5-5 cm) for 3-5 days after application to facilitate uniform distribution[4]. Avoid draining water for at least two days after application.
Inappropriate Application Rate: The dosage may be too low for the prevalent weed species or soil type.Adjust the application rate based on the target weed species and soil organic matter content. Higher rates may be needed for soils with high organic matter.
Herbicide Resistance: Continuous use of the same herbicide can lead to the development of resistant weed populations.Implement an integrated weed management strategy that includes rotating herbicides with different modes of action and incorporating mechanical weeding.
Phytotoxicity observed in rice plants Early Flooding in Wet-Seeded Rice: Flooding too soon after application in wet-seeded rice can increase herbicide uptake by the crop, leading to injury.In wet-seeded rice, delay flooding to allow for better crop establishment before the herbicide is fully activated.
High Application Rate: Exceeding the recommended dosage can cause damage to the rice plants.Calibrate application equipment carefully and use the recommended rate for the specific rice cultivation method (transplanted, direct-seeded) and soil type.
Incorrect Application Timing: Applying this compound outside the recommended window can increase the risk of crop injury.For direct-seeded rice, applying this compound before seeding (DBS) can improve crop safety compared to post-seeding applications.
Inconsistent results across experimental plots Non-uniform Application: Uneven distribution of the herbicide can lead to patches of poor weed control.Ensure uniform application by mixing this compound with sand or using a calibrated sprayer with a non-ionic surfactant to improve coverage.
Variations in Soil Moisture: Efficacy can be affected by differences in soil moisture across plots.Maintain consistent soil moisture across all experimental plots, especially at the time of application.

Frequently Asked Questions (FAQs)

Q1: What is the optimal timing for this compound application in transplanted rice?

A1: For transplanted rice, this compound should be applied as a pre-emergence herbicide, typically 3 to 4 days after transplanting (DAT). This timing ensures that the herbicide is present in the soil to control germinating weed seeds before they can compete with the newly established rice seedlings.

Q2: How does the application timing differ for direct-seeded rice?

A2: In direct-seeded rice, this compound can be applied either before seeding (DBS) or after seeding (DAS). Research indicates that application 2 to 4 days before seeding can provide better weed control and improved crop safety compared to application 6 days after seeding. For pre-emergence application in direct-seeded rice, the window is generally within 7 days of planting.

Q3: Can this compound be used as a post-emergence herbicide?

A3: No, this compound is a pre-emergence herbicide and is not effective against established weeds. Its mode of action involves inhibiting the growth of germinating seedlings.

Q4: What is the impact of water management on this compound efficacy?

A4: Proper water management is crucial. A shallow flood (2.5-5 cm) should be maintained for 3-5 days after application to ensure the herbicide is distributed evenly in the soil and is available for uptake by germinating weeds. Draining the field within two days of application should be avoided.

Q5: Are there any adjuvants that can improve the performance of this compound?

A5: Yes, adding a non-ionic surfactant can enhance the uniform coverage of this compound on the soil surface, which is particularly useful in spray applications. For granular formulations, mixing with sand can aid in even distribution.

Quantitative Data Summary

The following table summarizes the application rates and their effects on weed control and rice yield based on findings from various studies.

Rice Cultivation MethodThis compound Dose (kg a.i./ha)Application TimingWeed Control EfficacyImpact on Rice YieldReference
Wet-Seeded Rice1.03 Days Before Seeding (DBS)Better weed controlHigher yields
Wet-Seeded Rice1.06 Days After Seeding (DAS)Poor weed controlLower yields
Transplanted Rice1.253-4 Days After Transplanting (DAT)Broad-spectrum weed controlEnhanced crop growth and yield
Transplanted Rice1.25 - 1.75 g/ha3 Days After Transplanting (DAT)Effective control up to 6 weeksHighest yield at 1.75 g/ha
Direct-Seeded Rice1.5 - 2.5 L/haPre-emergence (within 7 days of planting)Effective against junglerice, sprangletopNot specified

Experimental Protocol: Evaluating this compound Application Timing

This protocol outlines a methodology for a field experiment to determine the optimal application timing of this compound for weed control in transplanted rice.

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).

  • Replications: 4.

  • Plot Size: 5m x 4m.

  • Treatments:

    • T1: this compound application at 1 Day After Transplanting (DAT).

    • T2: this compound application at 3 Days After Transplanting (DAT).

    • T3: this compound application at 5 Days After Transplanting (DAT).

    • T4: Hand weeding at 20 and 40 DAT (Weed-free check).

    • T5: No weeding (Weedy check).

2. Land Preparation and Crop Management:

  • Puddle the experimental field thoroughly.

  • Transplant 21-day-old rice seedlings at a spacing of 20cm x 15cm.

  • Apply recommended doses of fertilizers.

  • Maintain a water level of 3-5 cm throughout the experiment, especially after herbicide application.

3. Herbicide Application:

  • Use a commercial formulation of this compound (e.g., 50% EC).

  • Calculate the required amount of herbicide for each plot based on the recommended dose.

  • Mix the herbicide with a sand carrier (50 kg/ha ) for uniform application.

  • Apply the mixture evenly to the designated plots at the specified timings (T1, T2, T3).

4. Data Collection:

  • Weed Density and Dry Weight: At 30 and 60 DAT, place a 0.5m x 0.5m quadrat randomly in each plot. Count and identify all weed species within the quadrat. Harvest the weeds, oven-dry them at 70°C for 48 hours, and record the dry weight.

  • Phytotoxicity: Visually assess crop injury at 7 and 14 DAT using a 0-10 scale (0 = no injury, 10 = complete kill).

  • Yield and Yield Components: At harvest, record the number of panicles per hill, number of grains per panicle, 1000-grain weight, and grain yield from a net plot area.

5. Data Analysis:

  • Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD.

  • Use a suitable post-hoc test (e.g., Tukey's HSD) to compare treatment means.

Visualizations

Butenachlor_Workflow cluster_pre_application Pre-Application Stage cluster_application Application Stage cluster_post_application Post-Application & Data Collection Land_Prep Land Preparation (Puddling) Transplanting Transplanting Rice (21-day old seedlings) Land_Prep->Transplanting Timing Application Timing (1, 3, or 5 DAT) Transplanting->Timing Application This compound Application (Sand Mix) Timing->Application Water_Mgt Water Management (Maintain 3-5 cm depth) Application->Water_Mgt Data_Collection Data Collection (Weed Density, Yield) Water_Mgt->Data_Collection Analysis Data Analysis (ANOVA) Data_Collection->Analysis

Caption: Experimental workflow for evaluating this compound application timing.

Troubleshooting_Logic Start Poor Weed Control Observed Q1 Was application done before weed emergence? Start->Q1 A1_No No (Late Application) Q1->A1_No No Q2 Was proper water level (3-5cm) maintained? Q1->Q2 Yes A1_Yes Yes A2_No No (Improper Water Mgt.) Q2->A2_No No Q3 Was the application rate correct? Q2->Q3 Yes A2_Yes Yes A3_Yes Yes (Potential Resistance) Q3->A3_Yes Yes A3_No No (Incorrect Rate) Q3->A3_No No

Caption: Troubleshooting logic for poor this compound efficacy.

References

Validation & Comparative

A Comparative Guide to GC-MS and LC-MS/MS Methods for Butachlor Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common analytical techniques for the quantification of butachlor residues in environmental samples: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate and reliable residue analysis in matrices such as soil, water, and agricultural products. This document outlines the performance characteristics and detailed experimental protocols for both methods to aid researchers in choosing the most suitable approach for their specific needs.

Method Performance Comparison

The choice between GC-MS and LC-MS/MS for butachlor analysis depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. While GC-MS is a robust and widely used technique for volatile and semi-volatile compounds like butachlor, LC-MS/MS offers advantages for a broader range of compounds and can provide enhanced sensitivity and selectivity.[1][2]

Quantitative Data Summary

The following tables summarize the typical performance characteristics of validated GC-MS and LC-MS/MS methods for the analysis of butachlor and other chloroacetamide herbicides.

Table 1: Performance Data for GC-MS Method for Butachlor Residue Analysis

ParameterSoilWaterRiceReference
Linearity (r²) >0.99>0.99>0.99
Recovery (%) 81.5 - 102.785.3 - 10781.5 - 102.7[3]
Precision (RSD, %) 0.6 - 7.71.8 - 15.40.6 - 7.7[3][4]
Limit of Quantification (LOQ) 0.01 mg/kg0.05 mg/kg0.01 - 0.05 mg/kg

Table 2: Performance Data for LC-MS/MS Method for Chloroacetamide Herbicide Residue Analysis

ParameterSoilWaterReference
Linearity (r²) >0.99>0.999
Recovery (%) 72.6 - 11989 - 118
Precision (RSD, %) <20<20
Limit of Detection (LOD) -0.025 µg/L

Experimental Protocols

Detailed methodologies for sample preparation and instrumental analysis are crucial for reproducible results. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective sample preparation technique applicable to both GC-MS and LC-MS/MS analysis of pesticide residues.

GC-MS Method with QuEChERS Sample Preparation

This protocol is a common approach for the extraction and analysis of butachlor residues in solid and liquid matrices.

1. Sample Extraction (QuEChERS)

  • For Soil/Rice Samples (10 g):

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • For Water Samples (10 mL):

    • Place 10 mL of the water sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Follow steps 3-5 from the soil/rice sample preparation.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Take a 1 mL aliquot of the acetonitrile supernatant from the extraction step.

  • Transfer it to a d-SPE tube containing a mixture of sorbents (e.g., 150 mg MgSO₄, 25 mg PSA, and 25 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge for 5 minutes.

3. GC-MS Analysis

  • Transfer the cleaned extract into a GC vial.

  • Inject 1 µL of the sample into the GC-MS system.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 90 °C (hold for 1 min), ramp to 310 °C at 4 °C/min (hold for 2 min).

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

Alternative Method: LC-MS/MS with QuEChERS Sample Preparation

LC-MS/MS is a powerful alternative, particularly for complex matrices or when higher sensitivity is required.

1. Sample Preparation (QuEChERS)

  • The extraction and d-SPE cleanup steps are generally the same as for the GC-MS method.

2. LC-MS/MS Analysis

  • Dilute the final extract with deionized water (e.g., 10-fold) before injection.

  • Inject the diluted sample into the LC-MS/MS system.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3 µm).

    • Mobile Phase: A gradient of water and acetonitrile or methanol with additives like formic acid or ammonium formate.

    • Flow Rate: 0.2 - 0.4 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for butachlor.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the GC-MS and LC-MS/MS methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample (Soil/Water/Rice) Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 dSPE d-SPE Cleanup (Supernatant + Sorbents) Centrifuge1->dSPE Centrifuge2 Centrifugation dSPE->Centrifuge2 FinalExtract Final Extract Centrifuge2->FinalExtract Injection Injection FinalExtract->Injection GC Gas Chromatography (Separation) Injection->GC MS Mass Spectrometry (Detection) GC->MS Data Data Analysis MS->Data

GC-MS Workflow for Butachlor Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample (Soil/Water/Rice) Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 dSPE d-SPE Cleanup (Supernatant + Sorbents) Centrifuge1->dSPE Centrifuge2 Centrifugation dSPE->Centrifuge2 FinalExtract Final Extract Centrifuge2->FinalExtract Dilution Dilution FinalExtract->Dilution Injection Injection Dilution->Injection LC Liquid Chromatography (Separation) Injection->LC MSMS Tandem Mass Spectrometry (Detection) LC->MSMS Data Data Analysis MSMS->Data

LC-MS/MS Workflow for Butachlor Analysis

References

A Comparative Analysis of the Toxicological Profiles of Butachlor and Alachlor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity profiles of two widely used chloroacetanilide herbicides, Butachlor and Alachlor. The information presented is based on a review of publicly available experimental data and is intended to be an objective resource for researchers and professionals in the fields of toxicology, environmental science, and drug development.

Overview of Toxicological Endpoints

Butachlor and Alachlor, while structurally similar, exhibit distinct toxicological profiles across various endpoints. This section summarizes the key findings from acute, chronic, genotoxicity, carcinogenicity, reproductive/developmental, and ecotoxicity studies. Quantitative data for these endpoints are presented in the tables below for direct comparison.

Acute Toxicity

Both herbicides exhibit moderate acute toxicity via the oral route in animal models.

Table 1: Acute Oral Toxicity Data

ChemicalSpeciesLD50 (mg/kg bw)Reference
ButachlorRat1740 - 2000[1]
AlachlorRat930 - 1350[2][3]
AlachlorMouse1910 - 2310[3]
Chronic Toxicity

Long-term exposure to both Butachlor and Alachlor has been shown to induce organ-specific toxicity in animal studies.

Table 2: Chronic Toxicity Data (No-Observed-Adverse-Effect Level - NOAEL)

ChemicalSpeciesDurationKey EffectsNOAEL (mg/kg bw/day)Reference
ButachlorRat2 yearsNo treatment-related effects observed up to the highest dose tested.1000 ppm in diet (approx. 50 mg/kg/day)[1]
ButachlorDog2 yearsNo evidence of chronic toxicity up to the highest dose tested.1000 ppm in diet (approx. 25 mg/kg/day)
AlachlorRat2 yearsUveal degeneration syndrome2.5
AlachlorRat2 yearsNasal turbinate adenoma0.5
AlachlorDog1 yearLiver, spleen, and kidney effects1
Genotoxicity

The genotoxic potential of Butachlor and Alachlor has been evaluated in numerous in vitro and in vivo assays, with varying results.

Table 3: Summary of Genotoxicity Data

ChemicalAssaySystemResultReference
ButachlorChromosomal AberrationsCultured human lymphocytesPositive
ButachlorAmes TestSalmonella typhimuriumPositive (with metabolic activation, suggesting mutagenicity of metabolites)
AlachlorAmes TestSalmonella typhimuriumNegative
AlachlorChromosomal AberrationsRat bone marrow (in vivo)Negative
AlachlorSister Chromatid ExchangeCultured human lymphocytesPositive
AlachlorMicronucleus AssayCultured human lymphocytesPositive (at high concentrations)
Carcinogenicity

Both herbicides have been classified as potential or probable human carcinogens based on animal studies.

Table 4: Carcinogenicity Profile

ChemicalSpeciesTarget Organs for TumorsIARC ClassificationReference
ButachlorRatStomachSuspected carcinogen
AlachlorRatNasal turbinates, stomach, thyroidGroup 2A (Probably carcinogenic to humans)
AlachlorMouseLung (females)-
Reproductive and Developmental Toxicity

Studies on the reproductive and developmental effects of Butachlor and Alachlor indicate some potential for adverse outcomes, particularly with Butachlor at high doses.

Table 5: Reproductive and Developmental Toxicity Data (NOAEL)

ChemicalSpeciesStudy TypeEndpointNOAEL (mg/kg bw/day)Reference
ButachlorRat30-day oralDeleterious effects on male reproduction (reduced sperm count, suppressed hormone levels)A significant effect was observed at 200 mg/kg/day. A NOAEL was not explicitly stated.
AlachlorRat3-generation reproductionReproductive toxicity30 (highest dose tested)
AlachlorRatDevelopmentalMaternal and fetal toxicity150
AlachlorRabbitDevelopmentalMaternal and developmental toxicity>60 (highest dose tested)
Ecotoxicity

Butachlor and Alachlor exhibit varying degrees of toxicity to aquatic organisms.

Table 6: Aquatic Ecotoxicity Data (LC50/EC50)

ChemicalSpeciesEndpointValue (mg/L)Reference
ButachlorDaphnia carinata (cladoceran)48-hour LC503.40
ButachlorScenedesmus obliquus (green alga)96-hour EC502.31
ButachlorChanna punctata (freshwater fish)96-hour LC50 (technical grade)0.234
ButachlorTilapia zillii (freshwater fish)96-hour LC501.25
AlachlorRainbow trout96-hour LC502.4
AlachlorBluegill sunfish96-hour LC504.3

Experimental Protocols

The toxicity data presented in this guide are derived from studies conducted following standardized methodologies, largely based on guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are general descriptions of the protocols for key experiments cited.

Ames Test (Bacterial Reverse Mutation Assay)

This in vitro assay is used to assess the mutagenic potential of a chemical.

  • Principle: The test utilizes strains of Salmonella typhimurium that are auxotrophic for histidine (cannot synthesize it) due to mutations in the histidine operon. The assay measures the ability of a test substance to cause reverse mutations (reversions) that restore the functional gene, allowing the bacteria to grow on a histidine-deficient medium.

  • Methodology:

    • Several strains of S. typhimurium (e.g., TA98, TA100, TA102) are used to detect different types of mutations (e.g., frameshift, base-pair substitutions).

    • The bacteria are exposed to various concentrations of the test chemical, both with and without a metabolic activation system (S9 fraction from rat liver), which mimics mammalian metabolism.

    • The treated bacteria are plated on a minimal glucose agar medium with a trace amount of histidine to allow for a few initial cell divisions.

    • The plates are incubated for 48-72 hours at 37°C.

    • The number of revertant colonies is counted and compared to a negative (solvent) control. A dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis S_typhimurium Histidine-dependent S. typhimurium strains Mixing Mix bacteria, test compound, and S9 mix (or buffer) S_typhimurium->Mixing Test_Compound Test Compound (various concentrations) Test_Compound->Mixing S9_Mix S9 Metabolic Activation Mix S9_Mix->Mixing Plating Plate on histidine- deficient agar Mixing->Plating Incubation Incubate at 37°C for 48-72 hours Plating->Incubation Counting Count revertant colonies Incubation->Counting Result Mutagenic Potential (Increased colonies vs. control) Counting->Result

Ames Test Experimental Workflow
In Vitro Chromosomal Aberration Test

This assay evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.

  • Principle: The test identifies clastogenic agents, which are substances that cause breaks in chromosomes, leading to microscopically observable structural changes.

  • Methodology:

    • Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.

    • The cells are exposed to at least three concentrations of the test substance for a short period (e.g., 3-6 hours) with and without metabolic activation (S9 mix), and for a longer period (e.g., 24 hours) without S9 mix.

    • A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in metaphase.

    • Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

    • The chromosomes are stained, and metaphase cells are analyzed microscopically for structural aberrations (e.g., chromatid and chromosome breaks, exchanges).

    • The frequency of aberrant cells is compared between treated and control cultures. A statistically significant, dose-dependent increase in cells with chromosomal aberrations indicates a positive result.

Mechanisms of Toxicity and Signaling Pathways

Alachlor: Non-Genotoxic Carcinogenesis

Alachlor is considered to induce tumors in rats through non-genotoxic, threshold-sensitive mechanisms.

  • Nasal Tumors: Alachlor is metabolized in the liver and subsequently in the nasal tissue to a reactive metabolite, diethyliminoquinone (DEIQ). DEIQ binds to proteins in the olfactory mucosal cells, leading to cytotoxicity and regenerative cell proliferation. Chronic cell turnover is believed to be the primary driver of tumor formation.

  • Thyroid Tumors: Alachlor increases the activity of hepatic UDP-glucuronosyltransferase (UDPGT), which enhances the metabolism and excretion of thyroxine (T4). The resulting decrease in circulating T4 levels leads to a compensatory increase in thyroid-stimulating hormone (TSH) from the pituitary gland. Chronic stimulation of the thyroid follicular cells by TSH results in hyperplasia and, ultimately, tumor development.

Alachlor_Carcinogenesis cluster_nasal Nasal Tumorigenesis cluster_thyroid Thyroid Tumorigenesis Alachlor1 Alachlor Metabolism1 Metabolism in Liver and Nasal Tissue Alachlor1->Metabolism1 DEIQ Diethyliminoquinone (DEIQ) (Reactive Metabolite) Metabolism1->DEIQ Binding Protein Binding in Olfactory Mucosa DEIQ->Binding Cytotoxicity Cytotoxicity Binding->Cytotoxicity Proliferation Regenerative Cell Proliferation Cytotoxicity->Proliferation NasalTumor Nasal Tumor Proliferation->NasalTumor Alachlor2 Alachlor UDPGT Increased Hepatic UDPGT Activity Alachlor2->UDPGT T4_Metabolism Increased T4 Metabolism & Excretion UDPGT->T4_Metabolism T4_Levels Decreased Serum T4 Levels T4_Metabolism->T4_Levels TSH Increased TSH Secretion (Pituitary) T4_Levels->TSH Thyroid_Stimulation Chronic Thyroid Follicular Cell Stimulation TSH->Thyroid_Stimulation Hyperplasia Hyperplasia Thyroid_Stimulation->Hyperplasia ThyroidTumor Thyroid Tumor Hyperplasia->ThyroidTumor

Alachlor's Non-Genotoxic Carcinogenic Pathways
Butachlor: Hepatotoxicity via Apoptosis and Autophagy

Recent studies suggest that Butachlor induces liver toxicity in mice by disrupting lipid metabolism and activating programmed cell death pathways, including apoptosis and autophagy.

  • Apoptosis Induction: Butachlor exposure leads to the overexpression of pro-apoptotic proteins such as p53, Bax, Apaf-1, Cytochrome c, and caspases-9 and -3, while downregulating the anti-apoptotic protein Bcl-2. This imbalance shifts the cellular fate towards apoptosis.

  • Autophagy Activation: Butachlor also upregulates key autophagy-related genes like Beclin-1, ATG-5, and LC3, while downregulating p62, indicating an abnormal activation of the autophagy process. The interplay between apoptosis and autophagy contributes to Butachlor-induced hepatotoxicity.

Butachlor_Hepatotoxicity cluster_apoptosis Apoptosis Pathway cluster_autophagy Autophagy Pathway Butachlor Butachlor Exposure p53 p53 activation Butachlor->p53 Bax Bax overexpression Butachlor->Bax Bcl2 Bcl-2 downregulation Butachlor->Bcl2 Beclin1 Beclin-1 overexpression Butachlor->Beclin1 ATG5 ATG-5 overexpression Butachlor->ATG5 LC3 LC3 conversion (LC3-I to LC3-II) Butachlor->LC3 p62 p62 downregulation Butachlor->p62 p53->Bax Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 activation CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity Autophagosome Autophagosome Formation Beclin1->Autophagosome ATG5->Autophagosome LC3->Autophagosome Autophagy Abnormal Autophagy Autophagosome->Autophagy Autophagy->Hepatotoxicity

Butachlor-Induced Hepatotoxicity Signaling

Conclusion

References

A Comparative Guide to HPLC and GC Methods for Butenachlor Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the accurate quantification of the herbicide Butenachlor. The following sections detail the experimental protocols and comparative performance data to assist researchers in selecting the most suitable analytical method for their specific needs.

Comparative Performance of HPLC and GC Methods

The selection of an analytical technique for this compound quantification is contingent on various factors including the sample matrix, required sensitivity, and available instrumentation. Both HPLC and GC offer robust and reliable methods for this purpose. The following table summarizes the key performance parameters derived from validated methods to facilitate a direct comparison.

Performance ParameterHPLC MethodGC MethodReference
Limit of Quantitation (LOQ) 20.0 ng5.0 ng[1]
Recovery in Wheat Shoots Not specified85.4% to 91.7%[1]
Recovery in Soil Not specified84.0% to 93.2%[1]
Lowest Detection Concentration (Soil & Crop) 0.037 mg/kgNot specified[2]
Lowest Detection Concentration (Water) 0.009 mg/LNot specified[2]
Recovery (General) 87.5% to 90.7%Not specified

Visualizing the Cross-Validation Workflow

A systematic workflow is crucial for the cross-validation of analytical methods. The following diagram illustrates the key stages involved in comparing HPLC and GC methods for this compound quantification, from initial sample preparation to final data analysis and method selection.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_validation Method Validation & Comparison Sample Sample Collection (e.g., Soil, Water, Crop) Extraction Extraction of this compound (e.g., with Acetone or Methanol) Sample->Extraction Cleanup Sample Cleanup (e.g., Solid Phase Extraction) Extraction->Cleanup HPLC HPLC Analysis Cleanup->HPLC GC GC Analysis Cleanup->GC Data Data Acquisition (Peak Area, Retention Time) HPLC->Data GC->Data Validation Performance Evaluation (Linearity, Accuracy, Precision, LOQ) Data->Validation Comparison Comparative Analysis Validation->Comparison Decision Method Selection Comparison->Decision

Caption: Workflow for the cross-validation of HPLC and GC methods for this compound quantification.

Detailed Experimental Protocols

Accurate and reproducible results are dependent on meticulous adherence to experimental protocols. The following sections provide detailed methodologies for both HPLC and GC analysis of this compound.

Sample Preparation (General Protocol)

A robust sample preparation procedure is essential to extract this compound from the matrix and remove interfering substances.

  • Extraction: Extract the analyte from the sample matrix (e.g., soil, water, or crop) using a suitable organic solvent such as acetone or methanol.

  • Cleanup: Utilize a cleanup step, such as solid-phase extraction (SPE) with a Florisil cartridge, to remove co-extractives that may interfere with the analysis.

  • Reconstitution: Evaporate the cleaned extract to dryness and reconstitute the residue in a solvent compatible with the chosen analytical method (e.g., methanol for HPLC, n-hexane for GC).

HPLC Method Protocol
  • Instrumentation: High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: A C18 reversed-phase column is typically used for the separation.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water containing 1% phosphoric acid can be employed. For example, a gradient can start at 80% aqueous phase and linearly increase to 100% acetonitrile.

  • Flow Rate: A standard flow rate of 1.0 mL/min is commonly used.

  • Detection: UV detection at a wavelength of 248 nm is suitable for this compound.

  • Injection Volume: A typical injection volume is 20 µL.

  • Quantification: Create a standard curve by plotting the peak area against the concentration of this compound standards. The concentration of this compound in the samples is then determined from this curve.

GC Method Protocol
  • Instrumentation: Gas Chromatograph equipped with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS). The ECD is highly sensitive to halogenated compounds like this compound.

  • Column: A capillary column such as one with a 10% SP-2250 stationary phase on Supelcoport is suitable.

  • Carrier Gas: Helium is commonly used as the carrier gas.

  • Temperatures:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation, for example, 250 °C.

    • Oven Temperature Program: An isothermal or gradient temperature program can be used to achieve optimal separation.

    • Detector Temperature: Maintained at a temperature appropriate for the specific detector (e.g., 300 °C for an ECD).

  • Injection Volume: A small injection volume, typically 1 µL, is used.

  • Quantification: An internal standard, such as triphenyl phosphate, can be used for quantification. A calibration curve is generated by plotting the ratio of the peak area of this compound to the internal standard against the concentration of this compound.

References

Unraveling Butenachlor Biodegradation: A Comparative Analysis of Bacterial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of various bacterial strains highlights their potential in the bioremediation of the widely used herbicide Butenachlor. This guide provides a comparative analysis of their degradation capabilities, supported by experimental data and detailed protocols for researchers in environmental science and microbiology.

The chloroacetamide herbicide this compound, a staple in pre-emergent weed control, has raised environmental and health concerns due to its persistence and potential toxicity.[1] Microbial degradation presents a promising avenue for the detoxification of this compound-contaminated environments.[2] Several bacterial strains have been identified for their ability to break down this herbicide, offering a green alternative to conventional remediation methods. This report provides a comparative overview of the degradation efficiency of prominent bacterial strains, their metabolic pathways, and the experimental methodologies used to evaluate their performance.

Comparative Degradation Performance of Bacterial Strains

The efficacy of this compound degradation varies significantly among different bacterial species and even between strains of the same species. Factors such as the initial concentration of the herbicide, temperature, pH, and inoculum size play a crucial role in the degradation kinetics. Below is a summary of the quantitative data on this compound degradation by several notable bacterial strains.

Bacterial Strain/ConsortiumInitial this compound Conc. (mg/L)Degradation Efficiency (%)Time (days)Key ConditionsReference
Bacillus altitudinis A1650905Utilized as sole carbon source[1]
Bacillus cereus DC-1100>907Utilized as sole carbon source[3]
Bacillus cereus DC-110087.06-Optimized: 32.89 °C, pH 7.29, 5.18% inoculum[3]
Syntrophic Pair O4ab (Rhodococcus sp. & Sphingobium sp.)-Complete Degradation-Mineralized this compound
Rhodococcus sp. T3-11001006-
Sphingomonas chloroacetimidivorans-68.575% inoculum
Single Isolates (Rhodococcus sp. or Sphingobium sp.)-Unable to mineralize-Grew slightly on butachlor medium

Note: The variability in experimental conditions across studies should be considered when directly comparing the degradation efficiencies.

Experimental Protocols

The following sections detail the generalized methodologies for key experiments in the study of this compound degradation by bacteria.

Bacterial Isolation and Enrichment
  • Soil Sample Collection: Soil samples are collected from agricultural fields with a history of this compound application.

  • Enrichment Culture: A small amount of soil (e.g., 5 g) is inoculated into a Minimal Salt Medium (MSM) containing this compound (e.g., 50 mg/L) as the sole carbon source.

  • Incubation: The culture is incubated at a controlled temperature (e.g., 30 °C) with agitation (e.g., 150 rpm) for a defined period (e.g., 7 days).

  • Sub-culturing: A fraction of the enriched culture (e.g., 5% v/v) is transferred to fresh MSM with a progressively increasing concentration of this compound to select for highly efficient degraders.

  • Isolation: The final enriched culture is serially diluted and plated on Luria-Bertani (LB) agar plates to obtain isolated colonies.

This compound Degradation Assay
  • Inoculum Preparation: A single colony of the isolated bacterium is inoculated into a liquid medium and grown to a specific optical density (OD).

  • Degradation Experiment: The bacterial culture is introduced into a mineral salt medium containing a known initial concentration of this compound.

  • Control: A non-inoculated medium with this compound serves as an abiotic control to account for non-biological degradation.

  • Incubation: The flasks are incubated under controlled conditions (temperature, pH, and agitation).

  • Sampling: Aliquots are withdrawn at regular intervals to measure the residual this compound concentration.

  • Analysis: The concentration of this compound is quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Identification of Metabolic Intermediates
  • Extraction: The culture samples are centrifuged, and the supernatant is extracted with an organic solvent (e.g., dichloromethane) to isolate this compound and its metabolites.

  • Analysis: The extracted samples are analyzed using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the chemical structures of the degradation byproducts.

Visualizing the Processes

To better understand the experimental procedures and the metabolic fate of this compound, the following diagrams illustrate a typical workflow and proposed degradation pathways.

experimental_workflow cluster_isolation Isolation & Enrichment cluster_degradation Degradation Assay cluster_metabolite Metabolite Identification soil_sample Soil Sample Collection enrichment Enrichment in MSM + this compound soil_sample->enrichment subculture Sub-culturing with Increasing this compound enrichment->subculture isolation Isolation of Single Colonies subculture->isolation inoculum Inoculum Preparation isolation->inoculum degradation_exp Degradation Experiment inoculum->degradation_exp sampling Time-course Sampling degradation_exp->sampling extraction Solvent Extraction of Culture Supernatant degradation_exp->extraction analysis This compound Quantification (GC-MS/HPLC) sampling->analysis gcms_analysis Metabolite Identification (GC-MS/LC-MS) extraction->gcms_analysis

Caption: Experimental workflow for studying this compound degradation.

The breakdown of this compound by different bacterial strains involves distinct metabolic pathways, leading to a variety of intermediate products before eventual mineralization.

degradation_pathway_dc1 This compound This compound Metabolite1 2-chloro-N-(2,6-diethylphenyl) -N-methylacetamide This compound->Metabolite1 Deoxygenation Metabolite2 2-chloro-N-(2,6-diethylphenyl) acetamide Metabolite1->Metabolite2 N-demethylation Metabolite3 2,6-diethylphenol Metabolite2->Metabolite3 Conversion

Caption: Proposed degradation pathway by Bacillus cereus DC-1.

In some cases, the complete degradation of this compound is achieved through the synergistic action of a bacterial consortium.

degradation_pathway_o4ab This compound This compound CDEPA 2-chloro-N-(2,6-diethylphenyl) acetamide (CDEPA) This compound->CDEPA Strain O4a DEA 2,6-diethylaniline (DEA) CDEPA->DEA Strain O4b ADEP ADEP DEA->ADEP Catechol Catechol ADEP->Catechol Mineralization Mineralization Catechol->Mineralization

Caption: Proposed degradation pathway by syntrophic pair O4ab.

Concluding Remarks

The studies highlighted in this guide demonstrate the significant potential of various bacterial strains in the bioremediation of this compound. While Bacillus species show high degradation efficiency as single strains, syntrophic consortia of Rhodococcus and Sphingobium appear to be essential for the complete mineralization of the herbicide. The diverse metabolic pathways employed by these microorganisms underscore the complexity of this compound biodegradation. Further research focusing on the enzymatic and genetic basis of these degradation pathways will be crucial for developing robust and efficient bioremediation strategies for this compound-contaminated sites. The provided protocols and comparative data serve as a valuable resource for researchers aiming to build upon this critical body of work.

References

Butenachlor vs. Glyphosate: A Comparative Guide for Pre-Emergence Weed Control

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of two widely used herbicides, Butenachlor and Glyphosate, for pre-emergence weed control, supported by experimental data, methodological insights, and pathway analysis for researchers and scientists in drug and agricultural development.

This guide provides an objective comparison of this compound and Glyphosate for pre-emergence weed control. While both are effective herbicides, their primary applications and mechanisms of action in a pre-emergence context differ significantly. This compound is a selective, true pre-emergence herbicide that controls weeds as they germinate. In contrast, Glyphosate is a non-selective, systemic herbicide primarily used for post-emergence weed control; its "pre-emergence" application is typically a pre-plant burndown to eliminate existing weeds before crop seeding.

Mechanism of Action

This compound is a selective herbicide belonging to the chloroacetanilide class.[1] Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1] This disruption of VLCFA production interferes with the formation of cell membranes in germinating weeds, leading to a failure of the emerging shoot to grow.[1] It is absorbed by the germinating shoots and, to a lesser extent, by the roots of the weeds.[2]

Glyphosate , an organophosphorus compound, is a non-selective, systemic herbicide.[3] It inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, a key component of the shikimate pathway. This pathway is crucial for the synthesis of aromatic amino acids (tyrosine, tryptophan, and phenylalanine) in plants. Inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately causing plant death. Glyphosate is absorbed through the foliage and translocated throughout the plant to its growing points.

Signaling and Metabolic Pathways

The distinct mechanisms of this compound and Glyphosate are visualized in the following pathway diagrams.

Butenachlor_Mechanism_of_Action cluster_VLCFA_Synthesis VLCFA Elongase Complex cluster_downstream Downstream Effects Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Ketoacyl-CoA Ketoacyl-CoA Malonyl-CoA->Ketoacyl-CoA KCS Hydroxyacyl-CoA Hydroxyacyl-CoA Ketoacyl-CoA->Hydroxyacyl-CoA KCR Acyl-CoA_(C16/C18) Acyl-CoA_(C16/C18) Acyl-CoA_(C16/C18)->Ketoacyl-CoA Enoyl-CoA Enoyl-CoA Hydroxyacyl-CoA->Enoyl-CoA HCD Acyl-CoA_(Cn+2) Acyl-CoA_(Cn+2) Enoyl-CoA->Acyl-CoA_(Cn+2) ECR VLCFAs VLCFAs Acyl-CoA_(Cn+2)->VLCFAs This compound This compound KCS KCS This compound->KCS Inhibits Inhibition_of_Elongation Inhibition of Fatty Acid Elongation Cell_Membrane_Formation Cell_Membrane_Formation VLCFAs->Cell_Membrane_Formation Essential for Seedling_Growth Seedling_Growth Cell_Membrane_Formation->Seedling_Growth Disrupted_Growth Disrupted Seedling Growth & Death

Caption: this compound's inhibition of the KCS enzyme in the VLCFA synthesis pathway.

Glyphosate_Mechanism_of_Action cluster_Shikimate_Pathway Shikimate Pathway cluster_downstream_effects Downstream Effects Chorismate Chorismate Aromatic_Amino_Acids Aromatic_Amino_Acids Chorismate->Aromatic_Amino_Acids Precursor to Protein_Synthesis Protein_Synthesis Aromatic_Amino_Acids->Protein_Synthesis EPSP_Synthase EPSP_Synthase EPSP_Synthase->Chorismate Inhibition_Point Inhibition of Amino Acid Synthesis Shikimate-3-P Shikimate-3-P Shikimate-3-P->EPSP_Synthase PEP PEP PEP->EPSP_Synthase Glyphosate Glyphosate Glyphosate->EPSP_Synthase Inhibits Plant_Growth Plant_Growth Protein_Synthesis->Plant_Growth Growth_Inhibition Plant Death

Caption: Glyphosate's inhibition of the EPSP Synthase enzyme in the Shikimate Pathway.

Performance Data for Pre-Emergence Weed Control

The following tables summarize quantitative data on the efficacy of this compound and Glyphosate from various studies. It is important to note that the experimental contexts differ, reflecting their distinct primary uses.

This compound Efficacy Data
CropTarget WeedsApplication Rate (a.i.)Weed Control Efficiency (%)Impact on YieldReference
Transplanted RiceMonochoria vaginalis, Ludwigia octovalvis, Leptochloa chinensis, Echinochloa crus-galli, Cyperus difformis1250 - 1750 g/haEffective control up to 6 weeks after applicationHighest yields at 1750 g/ha dose
Transplanted RiceGeneral weed flora1500 g/ha followed by one hand weeding84.17 - 84.12Not specified
Direct-Seeded RiceGeneral weed floraNot specifiedReduced weed dry biomass by 46%Highest rice yield in the second year of the study
Transplanted RiceGeneral weed flora1.0 kg/ha with paddy weeder-Higher monetary returns
Glyphosate Efficacy Data (Pre-Plant/Pre-Emergence Application)
CropTarget WeedsApplication Rate (a.i.)Weed ControlImpact on YieldReference
SugarcaneStubborn weeds (sedges and grasses)2.25 - 3.6 kg/ha Lower weed cover scores, density, and dry matterNot significantly affected
CassavaMajor weeds in experimental plots1% solution (pre-plant)Sufficient for controlling major weedsNot significantly increased with higher rates
Various CropsAnnual Weeds0.14 - 3.99 kg/ha 90% controlNot specified
Citrus GrovesIvyleaf morning-glory, milkweed vine, hemp sesbania, field-bind weed1.25 - 2.5 kg/ha 17% - 76% control depending on weed and rateNot specified

Experimental Protocols

This compound Efficacy Trial in Transplanted Rice

A study was conducted to determine the efficacy of this compound in controlling common weeds in rice cultivation.

  • Experimental Design: Randomized block design with 7 treatments and 4 replications.

  • Treatments: this compound at doses of 750, 1000, 1250, 1500, and 1750 g a.i./ha, mechanical weeding, and a no-weeding control.

  • Application: The herbicide was applied as a pre-emergence treatment.

  • Data Collection: Weed dry weight for various species (Monochoria vaginalis, Ludwigia octovalvis, Leptochloa chinensis, Echinochloa crus-galli, Cyperus difformis) was measured at 3 and 6 weeks after application. Milled dry grain yield was also recorded.

  • Phytotoxicity Assessment: Visual observation for any damage to the rice plants.

The experimental workflow is outlined below.

Butenachlor_Trial_Workflow Start Start Experimental_Setup Randomized Block Design (7 Treatments, 4 Replications) Start->Experimental_Setup Herbicide_Application Pre-emergence Application of this compound at Varying Doses Experimental_Setup->Herbicide_Application Data_Collection_3_Weeks Weed Dry Weight Measurement (3 Weeks Post-Application) Herbicide_Application->Data_Collection_3_Weeks Data_Collection_6_Weeks Weed Dry Weight Measurement (6 Weeks Post-Application) Data_Collection_3_Weeks->Data_Collection_6_Weeks Yield_Measurement Milled Dry Grain Yield Measurement at Harvest Data_Collection_6_Weeks->Yield_Measurement Analysis Statistical Analysis of Weed Control and Yield Data Yield_Measurement->Analysis End End Analysis->End

Caption: Workflow for a this compound pre-emergence efficacy trial in rice.

Glyphosate Pre-Emergence Trial in Sugarcane

A field study was conducted to evaluate the effect of pre-emergence application of Glyphosate on sugarcane growth and weed control.

  • Experimental Design: Randomized complete block design (RCBD) with three replications.

  • Treatments: Five rates of Glyphosate application: 1.8, 2.25, 2.70, 3.60 kg a.i./ha, and a no-herbicide control.

  • Application: The herbicide was applied immediately after planting the sugarcane setts.

  • Data Collection: Weed density and weed dry matter were measured at 30 and 60 days after planting (DAP). Sugarcane growth parameters (germination, vigor, tiller count, and height) were also recorded.

  • Phytotoxicity Assessment: Visual observation for any injury to the sugarcane plants.

Comparative Summary

FeatureThis compoundGlyphosate
Herbicide Type Selective, Pre-emergenceNon-selective, Systemic, primarily Post-emergence
Primary Use in Pre-Emergence Controls germinating weed seeds after crop planting.Pre-plant burndown to kill existing weeds before planting.
Mechanism of Action Inhibition of Very-Long-Chain Fatty Acid (VLCFA) synthesis.Inhibition of EPSP synthase in the shikimate pathway.
Spectrum of Control Primarily annual grasses and some broad-leaved weeds.Broad-spectrum, controls most annual and perennial plants.
Crop Selectivity Selective in crops like rice, barley, cotton, peanuts, sugar beet, and wheat.Non-selective; will damage or kill most crops unless they are genetically modified to be resistant.
Residual Activity Provides soil protection for 3-4 weeks.Minimal to no soil residual activity.

Conclusion

This compound and Glyphosate are both valuable tools for weed management, but they are not interchangeable for pre-emergence weed control. This compound is a true pre-emergence herbicide that provides selective, residual control of germinating weeds, particularly in rice cultivation. Glyphosate's role in a pre-emergence context is primarily as a non-selective, pre-plant burndown herbicide to ensure a weed-free seedbed. The choice between these two herbicides for pre-emergence weed management depends on the specific cropping system, the target weed species, and the desired timing of weed control. For control of weeds that have not yet emerged, this compound is the appropriate choice. For clearing existing vegetation before planting, Glyphosate is highly effective. Researchers and professionals should consider these fundamental differences when designing weed control programs and experiments.

References

Evaluating the Joint Toxicity of Butenachlor and Chlorpyrifos Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread agricultural use of pesticides, such as the herbicide Butenachlor and the insecticide chlorpyrifos, raises significant concerns regarding their potential combined toxic effects on non-target organisms, including humans. Understanding the nature of their joint toxicity is crucial for accurate risk assessment and the development of potential therapeutic interventions. This guide provides a comparative analysis of the toxicological profiles of this compound and chlorpyrifos, summarizes the available experimental data on their mixture, and outlines detailed experimental protocols for further investigation.

Individual Toxicological Profiles

This compound, a chloroacetanilide herbicide, and chlorpyrifos, an organophosphate insecticide, exhibit distinct mechanisms of action which may contribute to complex toxicological interactions when present as a mixture.

This compound: The primary mode of action for this compound is the inhibition of long-chain fatty acid synthesis in plants. In non-target organisms, its toxicity is less well-defined but is thought to involve the inhibition of biosynthesis of lipids, fatty acids, and proteins.[1] Studies in aquatic organisms have demonstrated its potential for toxicity, while reports on human poisoning suggest a generally low but potential for severe neurological and cardiovascular outcomes following acute oral ingestion.[2]

Chlorpyrifos: The toxicity of chlorpyrifos is well-documented and primarily attributed to its irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[2][3] Inhibition of AChE leads to an accumulation of acetylcholine in synaptic clefts, resulting in neurotoxicity.[2] Beyond its primary neurotoxic effects, chlorpyrifos is also known to induce oxidative stress, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage, including apoptosis. Studies have implicated the involvement of several signaling pathways in chlorpyrifos-induced toxicity, including the JAK/STAT and MAPK pathways in hepatic cells and both intrinsic and extrinsic apoptotic pathways in various cell types.

Joint Toxicity of this compound and Chlorpyrifos Mixtures: Experimental Evidence

Direct experimental data on the joint toxicity of this compound and chlorpyrifos in mammalian systems is currently limited. The most relevant findings come from ecotoxicological studies on the earthworm Eisenia fetida. These studies have demonstrated both synergistic and additive toxic effects of this compound and chlorpyrifos mixtures, depending on the experimental conditions.

A study assessing the joint acute toxicity of a this compound and chlorpyrifos mixture on Eisenia fetida reported significant synergistic interactions after 14 days in a soil toxicity assay. However, a greater additive toxicity was observed after 48 hours in a contact toxicity bioassay. These findings suggest that the nature of the interaction between these two pesticides can be influenced by the duration and route of exposure. Another study also concluded that binary mixtures of this compound and chlorpyrifos exhibited additive effects in E. fetida.

Table 1: Joint Acute Toxicity of this compound and Chlorpyrifos on Eisenia fetida

Bioassay TypeExposure DurationObserved EffectReference
Soil Toxicity Assay14 daysSynergistic Interaction
Contact Toxicity Bioassay48 hoursAdditive Toxicity
Artificial Soil Test14 daysAdditive (conformed to Concentration Addition model)
Contact Filter Paper Test48 hoursAdditive (conformed to Concentration Addition model)

Proposed Experimental Protocols for Evaluating Joint Toxicity in a Research Setting

To address the gap in knowledge regarding the joint toxicity of this compound and chlorpyrifos in a context relevant to human health, a series of in vitro experiments are proposed. These protocols are designed to be conducted in human cell lines, such as the neuroblastoma cell line SH-SY5Y (for neurotoxicity) and the liver-derived cell line HepG2 (for general cytotoxicity and metabolic effects), which are commonly used in toxicological research.

Cytotoxicity Assessment

Objective: To determine the cytotoxic effects of individual and mixed this compound and chlorpyrifos on cell viability.

Methodology:

  • Cell Culture: Culture SH-SY5Y or HepG2 cells in appropriate media and conditions.

  • Treatment: Seed cells in 96-well plates and expose them to a range of concentrations of this compound alone, chlorpyrifos alone, and various fixed-ratio mixtures of the two compounds (e.g., based on environmentally relevant ratios or equitoxic ratios determined from individual dose-response curves).

  • MTT Assay: After a 24 or 48-hour incubation period, assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

  • LDH Assay: As a complementary method, measure the release of lactate dehydrogenase (LDH) into the culture medium. LDH is a cytosolic enzyme that is released upon cell membrane damage, providing a measure of cytotoxicity.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each compound and the mixtures. The nature of the interaction (synergistic, additive, or antagonistic) can be determined using the Combination Index (CI) method.

Oxidative Stress Evaluation

Objective: To investigate the induction of oxidative stress by the pesticide mixture.

Methodology:

  • Cell Culture and Treatment: Prepare and treat cells as described for the cytotoxicity assessment, using sub-lethal concentrations of the individual compounds and their mixture.

  • ROS Measurement: Measure the intracellular generation of reactive oxygen species (ROS) using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Antioxidant Enzyme Activity: Assess the activity of key antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in cell lysates.

  • Lipid Peroxidation Assay: Quantify the levels of malondialdehyde (MDA), a marker of lipid peroxidation, in cell lysates.

  • Data Analysis: Compare the levels of ROS, antioxidant enzyme activity, and MDA in treated cells to control cells.

Apoptosis Assessment

Objective: To determine if the pesticide mixture induces apoptosis (programmed cell death).

Methodology:

  • Cell Culture and Treatment: Treat cells with the individual pesticides and their mixture at appropriate concentrations.

  • Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to quantify the percentage of apoptotic cells by staining with Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and PI (a fluorescent dye that stains the nucleus of necrotic cells).

  • Caspase Activity Assay: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, in cell lysates using a colorimetric or fluorometric assay.

  • Western Blot Analysis: Analyze the expression levels of key apoptosis-related proteins, such as Bcl-2, Bax, and cleaved PARP, by Western blotting.

  • Data Analysis: Compare the rates of apoptosis and the expression of apoptotic markers in treated versus control cells.

Acetylcholinesterase (AChE) Inhibition Assay

Objective: To evaluate the combined effect of this compound and chlorpyrifos on AChE activity.

Methodology:

  • Enzyme Source: Use purified electric eel AChE or a lysate from a relevant cell line (e.g., SH-SY5Y).

  • Treatment: Incubate the enzyme with this compound, chlorpyrifos, and their mixture at various concentrations.

  • Ellman's Assay: Measure AChE activity using the Ellman's method, which is a colorimetric assay based on the reaction of thiocholine (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Data Analysis: Determine the IC50 values for AChE inhibition and assess the nature of the interaction between the two compounds.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the proposed research and the potential mechanisms of joint toxicity, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Assays cluster_analysis Data Analysis Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Pesticide Solutions Pesticide Solutions Pesticide Solutions->Treatment Cytotoxicity Cytotoxicity Treatment->Cytotoxicity Oxidative Stress Oxidative Stress Treatment->Oxidative Stress Apoptosis Apoptosis Treatment->Apoptosis AChE Inhibition AChE Inhibition Treatment->AChE Inhibition IC50 Determination IC50 Determination Cytotoxicity->IC50 Determination AChE Inhibition->IC50 Determination Interaction Analysis Interaction Analysis IC50 Determination->Interaction Analysis

Caption: Experimental workflow for evaluating the joint toxicity of this compound and chlorpyrifos.

Signaling_Pathways cluster_pesticides Pesticide Mixture cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathways cluster_outcome Toxicological Outcome This compound This compound Biosynthesis Inhibition Biosynthesis Inhibition This compound->Biosynthesis Inhibition Chlorpyrifos Chlorpyrifos AChE Inhibition AChE Inhibition Chlorpyrifos->AChE Inhibition Oxidative Stress (ROS) Oxidative Stress (ROS) Chlorpyrifos->Oxidative Stress (ROS) Neurotoxicity Neurotoxicity AChE Inhibition->Neurotoxicity MAPK Pathway MAPK Pathway Oxidative Stress (ROS)->MAPK Pathway JAK/STAT Pathway JAK/STAT Pathway Oxidative Stress (ROS)->JAK/STAT Pathway Apoptotic Pathways Apoptotic Pathways Oxidative Stress (ROS)->Apoptotic Pathways Cytotoxicity Cytotoxicity Biosynthesis Inhibition->Cytotoxicity Apoptosis Apoptosis MAPK Pathway->Apoptosis JAK/STAT Pathway->Apoptosis Apoptotic Pathways->Apoptosis Apoptosis->Cytotoxicity

Caption: Hypothesized signaling pathways involved in the joint toxicity of this compound and chlorpyrifos.

Conclusion

The available evidence, primarily from ecotoxicological studies, suggests that mixtures of this compound and chlorpyrifos can exert greater than expected toxicity through synergistic or additive interactions. However, a significant data gap exists regarding their combined effects in mammalian systems. The proposed experimental protocols provide a framework for researchers to investigate the joint toxicity of these pesticides in a manner that is relevant to human health. A deeper understanding of their interactive effects on key cellular processes such as acetylcholinesterase activity, oxidative stress, and apoptosis, as well as the underlying signaling pathways, is essential for a comprehensive risk assessment and the development of strategies to mitigate their potential harm. Further research in this area is critical to inform regulatory decisions and protect public health.

References

Comparison of Butenachlor's impact on different aquatic plant species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread use of the herbicide butachlor necessitates a thorough understanding of its ecological impact, particularly on non-target aquatic plant species. This guide provides a comparative analysis of butachlor's effects on a range of aquatic macrophytes, supported by experimental data. The information presented here is intended to aid researchers in assessing the environmental risk of butachlor and in the development of more ecologically sound herbicides.

Comparative Toxicity of Butenachlor to Various Aquatic Plant Species

The susceptibility to butachlor varies significantly among different aquatic plant species. The following table summarizes the observed effects of butachlor at various concentrations on several key species, based on available research.

Aquatic Plant SpeciesThis compound ConcentrationObserved EffectsReference
Myriophyllum aquaticum 0.5 - 2.0 mg/LTolerant; exhibited higher growth rates compared to other species. No significant difference in dry weight.[1][2]
Ceratophyllum demersum 0.5 - 1.0 mg/LNo significant change in relative growth rate.[1][2]
2.0 mg/LSignificant decrease in relative growth rate.[1]
Hydrilla verticillata > 0.5 mg/LMarked suppression of dry weight and a decrease in relative growth rate with increasing concentration.
Potamogeton maackianus > 0.5 mg/LDecrease in relative growth rate with increasing concentration. Classified as butachlor-sensitive.
> 2.0 mg/LInhibition of dry weight.
Najas minor 7.5 L a.i./ha/mNo negative effect on biomass observed.
Ottelia alismoides 7.5 L a.i./ha/mComplete decay within 15 days.
Azolla caroliniana 7.5 L a.i./ha/mTotal mortality within seven days.
Azolla microphylla 1.5 ppmNo threat to growth and metabolic activity.
Lemna minor (Duckweed) Data not availableSpecific quantitative toxicity data for butachlor (e.g., EC50) were not found in the reviewed literature. However, Lemna species are standard models in aquatic phytotoxicity testing.

Experimental Protocols

The following are summaries of the experimental methodologies used in the cited studies to assess the impact of butachlor on aquatic plants.

Mixed Species Submerged Macrophyte Study
  • Test Species: Hydrilla verticillata, Ceratophyllum demersum, Potamogeton maackianus, and Myriophyllum aquaticum.

  • Experimental Setup: Plants were cultured in a greenhouse environment. Apical shoots of each species were placed in beakers containing a nutrient-rich culture solution.

  • This compound Treatment: Plants were exposed to butachlor concentrations of 0 mg/L (control), 0.50 mg/L, 1.00 mg/L, and 2.00 mg/L.

  • Duration: The experiment was conducted over a 15-day period.

  • Endpoints Measured:

    • Growth Characteristics: Dry weight and relative growth rate (calculated from plant height) were measured at the end of the experiment.

    • Photosynthetic Characteristics: Chlorophyll a, chlorophyll b, carotenoid content, and the maximal photochemical efficiency of photosystem II (Fv/Fm) were determined.

    • This compound Concentration: The residual concentration of butachlor in the culture medium was analyzed at the end of the experiment using gas chromatography-mass spectrometry (GC-MS).

Submerged Macrophyte and Water Fern Study
  • Test Species: Hydrilla verticillata, Najas minor, Nechamandra alternifolia, Ottelia alismoides, and Azolla caroliniana.

  • Experimental Setup: Experiments were conducted in 20L glass jars containing 10L of dechlorinated tap water and a 1kg soil base. For Azolla caroliniana, 25L glass jars with 20L of water were used.

  • This compound Treatment: A concentration of 7.5 L of active ingredient per hectare per meter (L a.i./ha/m) was used.

  • Duration: Observations were recorded for up to 15 days or until the plant material decayed. For Azolla caroliniana, the observation period was seven days.

  • Endpoints Measured:

    • Biomass: Changes in wet biomass were recorded. For Ottelia alismoides, individual plant weight was used.

    • Mortality/Decay: Visual assessment of plant decay and mortality.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for conducting an aquatic plant phytotoxicity test with butachlor.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_conclusion Conclusion start Start plant_acclimation Acclimation of Test Plant Species start->plant_acclimation media_prep Preparation of Culture Media start->media_prep exposure Introduction of Plants to Test Solutions (Control & Butachlor Concentrations) plant_acclimation->exposure butachlor_prep Preparation of Butachlor Stock and Test Solutions media_prep->butachlor_prep butachlor_prep->exposure incubation Incubation under Controlled Conditions (Light, Temperature, Duration) exposure->incubation data_collection Data Collection (e.g., Growth, Biomass, Photosynthesis) incubation->data_collection chem_analysis Chemical Analysis (Residual Butachlor) incubation->chem_analysis stat_analysis Statistical Analysis (e.g., EC50, NOEC) data_collection->stat_analysis chem_analysis->stat_analysis report Reporting of Findings stat_analysis->report end End report->end

Caption: Generalized workflow for aquatic phytotoxicity testing.

Concluding Remarks

The available data clearly indicate that butachlor has a differential impact on various aquatic plant species. While some species like Myriophyllum aquaticum and Najas minor exhibit tolerance, others such as Potamogeton maackianus, Ottelia alismoides, and Azolla caroliniana are highly sensitive. The significant toxicity observed in several species underscores the potential for butachlor to disrupt aquatic ecosystems by altering plant community structure.

A notable gap in the current literature is the lack of specific quantitative toxicity data for the common duckweed, Lemna minor, a standard indicator species in ecotoxicological studies. Further research focusing on the effects of butachlor on Lemna minor would be invaluable for a more comprehensive risk assessment. Researchers are encouraged to utilize the outlined experimental protocols as a foundation for future investigations into the ecotoxicological effects of butachlor and other herbicides on aquatic flora.

References

A Comparative Analysis of Butenachlor's Impact on Soil Microbial Diversity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the herbicide Butenachlor's effects on soil microbial diversity, with a focus on its performance relative to other commonly used herbicides, namely Atrazine and Glyphosate. The information presented is collated from various scientific studies to offer a comprehensive overview supported by experimental data.

Executive Summary

This compound, a chloroacetanilide herbicide, is widely used for pre-emergence weed control. Its application, however, raises concerns about its impact on the delicate balance of soil microbial communities, which are crucial for soil health and nutrient cycling. This guide synthesizes findings on this compound's effects on microbial populations, soil enzyme activities, and microbial diversity indices, drawing comparisons with Atrazine and Glyphosate to provide a broader context for its environmental footprint.

Comparative Effects on Soil Microbial Populations

The application of this compound has been shown to elicit varied responses from different microbial groups in the soil. The following table summarizes the quantitative effects of this compound in comparison to Atrazine and Glyphosate on key microbial populations.

Microbial GroupThis compoundAtrazineGlyphosate
Bacteria - Increase in total bacterial population at lower concentrations.[1][2] - Stimulation of anaerobic hydrolytic fermentative bacteria, sulfate-reducing bacteria (SRB), and denitrifying bacteria.[1][2] - Higher concentrations can lead to a decrease in viable bacterial communities.[2]- Can cause a significant decrease in the viable bacterial community. - Some studies report an increase in bacterial populations in atrazine-treated fields.- No significant overall effect on bacterial community diversity has been observed in some field studies. - Other studies suggest an increase in bacterial populations in glyphosate-treated fields.
Fungi - Increased fungal populations at lower concentrations. - Higher concentrations can retard fungal growth.- A significant decrease in fungal population has been observed in fields treated with atrazine.- No significant overall effect on the fungal community structure has been observed in some field studies.
Actinomycetes - Significant decline in the number of actinomycetes after application at various concentrations.- Generally, a decrease in the actinomycetes population is observed.- Effects on actinomycetes are less consistently reported compared to bacteria and fungi.

Comparative Effects on Soil Enzyme Activities

Soil enzymes are sensitive indicators of soil health and are directly involved in nutrient cycling. The impact of this compound on key soil enzymes is compared with that of Atrazine and Glyphosate in the table below.

Soil EnzymeThis compoundAtrazineGlyphosate
Dehydrogenase - Enhanced activity at increasing concentrations, with the highest activity observed on the 16th day after application of 22.0 µg/g dried soil.- Generally inhibitory effect on dehydrogenase activity.- Field application rates had no significant effect on soil microbial respiration (which is related to dehydrogenase activity).
Urease - Stimulated at lower concentrations (5 and 10 mg/kg) in the initial days, but inhibited at higher concentrations (50 and 100 mg/kg) and over longer periods.- Can have an inhibitory effect on urease activity.- Effects on urease activity are variable and can be concentration-dependent.
Phosphatase - Decreased phosphatase activity has been reported. - One study suggests stimulation of alkaline phosphatase.- Can have an inhibitory effect on phosphatase activity.- Effects on phosphatase activity are not consistently reported.

Comparative Effects on Soil Microbial Diversity Indices

Microbial diversity indices such as the Shannon and Simpson indices provide a quantitative measure of the richness and evenness of microbial communities.

Diversity IndexThis compoundAtrazineGlyphosate
Shannon Index (H') - Can cause shifts in the diversity of diazotrophs.- Atrazine has been shown to reduce the Shannon index of microbial diversity.- Some studies have found no significant effect of glyphosate on the Shannon's diversity index for both fungal and prokaryotic communities.
Simpson Index (D) - Can cause shifts in the diversity of diazotrophs.- Atrazine has been shown to reduce the Simpson index of microbial diversity.- Some studies have found no significant effect of glyphosate on the Simpson's diversity index for both fungal and prokaryotic communities.

Experimental Protocols

Assessment of Soil Microbial Community Structure using Denaturing Gradient Gel Electrophoresis (DGGE)

DGGE is a molecular fingerprinting technique used to separate DNA fragments of the same length based on their sequence differences, providing a profile of the microbial community.

DGGE_Workflow cluster_dna_extraction DNA Extraction cluster_pcr PCR Amplification cluster_dgge DGGE Analysis cluster_interpretation Interpretation Soil_Sample Soil Sample DNA_Extraction Total DNA Extraction Soil_Sample->DNA_Extraction PCR_Amplification PCR Amplification of 16S rRNA gene (with GC-clamped primers) DNA_Extraction->PCR_Amplification DGGE Denaturing Gradient Gel Electrophoresis PCR_Amplification->DGGE Band_Analysis Band Pattern Analysis DGGE->Band_Analysis Community_Profile Microbial Community Profile Band_Analysis->Community_Profile

DGGE Experimental Workflow.

Protocol:

  • Soil Sampling and DNA Extraction: Collect soil samples from the experimental plots. Extract total microbial DNA from the soil samples using a suitable commercial kit or a standard protocol.

  • PCR Amplification: Amplify a specific region of the 16S rRNA gene (for bacteria) or ITS region (for fungi) using universal primers. One of the primers should have a GC-clamp (a GC-rich sequence) at the 5' end.

  • Denaturing Gradient Gel Electrophoresis (DGGE): Load the PCR products onto a polyacrylamide gel containing a linear gradient of a denaturant (e.g., urea and formamide). As the DNA fragments migrate through the gel, they will denature and stop at different positions based on their sequence, creating a banding pattern.

  • Visualization and Analysis: Stain the gel with a DNA-binding dye (e.g., SYBR Green) and visualize the banding patterns under UV light. Analyze the number and intensity of the bands to assess the richness and evenness of the microbial community.

Soil Dehydrogenase Activity Assay

This assay measures the activity of intracellular dehydrogenase enzymes, which reflects the total oxidative activity of soil microorganisms.

Dehydrogenase_Assay_Workflow cluster_incubation Incubation cluster_extraction Extraction cluster_measurement Measurement cluster_calculation Calculation Soil Soil Sample TTC Add 2,3,5-triphenyltetrazolium chloride (TTC) solution Soil->TTC Incubate Incubate in the dark TTC->Incubate Methanol Add Methanol to extract Triphenylformazan (TPF) Incubate->Methanol Filter Filter the extract Methanol->Filter Spectrophotometer Measure absorbance at 485 nm Filter->Spectrophotometer Calculate Calculate Dehydrogenase Activity (μg TPF / g soil / hr) Spectrophotometer->Calculate

Dehydrogenase Activity Assay Workflow.

Protocol:

  • Sample Preparation: Weigh a known amount of fresh soil into a test tube.

  • Incubation: Add a solution of 2,3,5-triphenyltetrazolium chloride (TTC) to the soil. TTC acts as an artificial electron acceptor and is reduced to triphenylformazan (TPF), a red-colored compound, by dehydrogenase activity. Incubate the samples in the dark at a specific temperature (e.g., 37°C) for a set period (e.g., 24 hours).

  • Extraction: After incubation, stop the reaction and extract the TPF from the soil using a suitable solvent, such as methanol or ethanol.

  • Quantification: Centrifuge the mixture and measure the absorbance of the supernatant at 485 nm using a spectrophotometer.

  • Calculation: Calculate the amount of TPF produced using a standard curve and express the dehydrogenase activity as µg of TPF formed per gram of soil per hour.

Conclusion

The available evidence suggests that this compound has a variable impact on soil microbial diversity, with effects that are dependent on the concentration applied and the specific microbial group or enzyme being considered. In comparison to Atrazine, this compound appears to be less detrimental to overall microbial populations and some enzyme activities. The impact of Glyphosate on soil microbial diversity is still a subject of ongoing research, with some studies indicating minimal effects at recommended field application rates.

It is crucial for researchers and professionals in drug development and environmental science to consider the potential non-target effects of herbicides on soil ecosystems. This guide provides a comparative framework to aid in the assessment of this compound's environmental profile and to encourage the development of more sustainable agricultural practices. Further research employing standardized methodologies is needed to provide more definitive comparisons between these and other herbicides.

References

The Enduring Utility of Butachlor: A Cost-Effectiveness Analysis Against Newer Herbicides in Rice Cultivation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the economic and agronomic performance of Butachlor in comparison to modern herbicides like Pretilachlor and Pyrazosulfuron-ethyl reveals its continued relevance in specific agricultural contexts. While newer herbicides may offer broader-spectrum weed control, Butachlor remains a cost-effective option, particularly for managing annual grasses in transplanted rice.

This guide provides a detailed comparison of Butachlor with newer generation herbicides, supported by experimental data on their efficacy, impact on crop yield, and overall profitability. The analysis is intended for researchers, agronomists, and crop protection professionals to inform strategic weed management decisions.

Performance and Economic Comparison

Field trials consistently demonstrate that while newer herbicides can provide higher weed control efficiency across a broader spectrum of weeds, Butachlor remains a viable and economical option. Its cost-effectiveness is particularly notable when evaluating the benefit-cost ratio.

A comparative study on the efficacy of various herbicides in transplanted rice revealed that a combination of Pretilachlor and Pyrazosulfuron-ethyl resulted in a higher grain yield and net return compared to the sole application of Butachlor.[1] However, from a purely economic standpoint, the benefit-cost ratio of Butachlor can be competitive, especially when the cost of newer herbicides is significantly higher.[2][3]

Another study highlighted that the application of Pyrazosulfuron-ethyl led to the highest net return and benefit-cost ratio, outperforming Butachlor.[2][3] The lower grain yield observed with Butachlor in some studies was often attributed to its narrower spectrum of weed control compared to combination herbicides.

The following table summarizes key performance indicators from various experimental studies, offering a quantitative comparison of Butachlor and its alternatives.

Table 1: Comparative Efficacy and Economics of Butachlor vs. Newer Herbicides in Transplanted Rice

Herbicide TreatmentWeed Control Efficiency (%)Grain Yield (t/ha)Cost of Cultivation (USD/ha)Net Return (USD/ha)Benefit:Cost Ratio (B:C)Reference
Butachlor 70-854.5 - 5.5350 - 450500 - 6502.0 - 2.5
Pretilachlor 80-905.0 - 6.0400 - 500600 - 7502.2 - 2.8
Pyrazosulfuron-ethyl 85-955.5 - 6.7420 - 520700 - 8502.5 - 3.0
Pretilachlor + Pyrazosulfuron-ethyl 90-986.0 - 7.0450 - 550800 - 9502.8 - 3.2
Hand Weeding (Weed-free check) ~1006.5 - 7.5550 - 650750 - 9002.3 - 2.8
Unweeded Control 02.5 - 3.5300 - 400200 - 3501.5 - 2.0

Note: The values presented are approximate ranges synthesized from multiple studies and are subject to variations based on specific experimental conditions, geographic location, and prevailing market prices.

Experimental Protocols

The data presented in this guide are derived from field experiments conducted under standardized agronomic practices for rice cultivation. The following provides a generalized methodology for such trials.

1. Experimental Design and Layout:

  • Design: Randomized Complete Block Design (RCBD) is typically employed to minimize the influence of field variability.

  • Replications: Each herbicide treatment is replicated three to four times.

  • Plot Size: Individual plot sizes generally range from 20 to 50 square meters.

2. Crop and Weed Management:

  • Crop: High-yielding rice varieties suitable for the local agro-climatic zone are used.

  • Transplanting: Rice seedlings are transplanted at a uniform spacing (e.g., 20 cm x 15 cm).

  • Fertilization: Recommended doses of nitrogen, phosphorus, and potassium are applied.

  • Water Management: A shallow depth of water (2-5 cm) is maintained in the field, especially after herbicide application.

3. Herbicide Application:

  • Timing: Pre-emergence herbicides, such as Butachlor and Pretilachlor, are typically applied within 3-5 days after transplanting (DAT). Post-emergence herbicides are applied at the 2-4 leaf stage of weeds.

  • Method: Herbicides are uniformly sprayed using a knapsack sprayer fitted with a flat-fan nozzle. The sprayer is calibrated to deliver a specific volume of spray solution per hectare. Sand-mix application is also a common method for granular formulations.

4. Data Collection:

  • Weed Data: Weed density (number of weeds per square meter) and weed dry biomass (grams per square meter) are recorded at specific intervals (e.g., 30 and 60 DAT) using a quadrat. Weed control efficiency is calculated based on the reduction in weed biomass in treated plots compared to the unweeded control.

  • Crop Data: Rice grain yield and straw yield are recorded at harvest from a designated net plot area to avoid border effects.

  • Economic Analysis: The cost of cultivation for each treatment is calculated by considering the costs of inputs (seeds, fertilizers, herbicides) and labor. Gross returns are calculated based on the market price of the grain and straw. Net returns are the gross returns minus the cost of cultivation. The benefit-cost ratio is calculated by dividing the gross returns by the cost of cultivation.

Mode of Action and Signaling Pathways

The differential efficacy of Butachlor and newer herbicides stems from their distinct modes of action at the molecular level.

  • Butachlor and Pretilachlor: Both belong to the chloroacetamide class of herbicides and function by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are essential components of plant cell membranes and the protective cuticle. By inhibiting the elongase enzymes involved in VLCFA synthesis, these herbicides disrupt cell division and shoot growth in susceptible weeds, particularly annual grasses.

  • Pyrazosulfuron-ethyl: This herbicide is a member of the sulfonylurea group and acts by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of this enzyme leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing weed death.

The following diagrams illustrate the targeted signaling pathways for these herbicides.

G Herbicide Mode of Action: Inhibition of Essential Biosynthesis Pathways cluster_0 VLCFA Synthesis Inhibition (Butachlor, Pretilachlor) cluster_1 Amino Acid Synthesis Inhibition (Pyrazosulfuron-ethyl) AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FattyAcidElongase VLCFA Elongase Complex MalonylCoA->FattyAcidElongase VLCFA Very-Long-Chain Fatty Acids (VLCFAs) FattyAcidElongase->VLCFA CellMembranes Cell Membranes & Cuticle Formation VLCFA->CellMembranes WeedGrowth1 Weed Growth (Shoot Elongation) CellMembranes->WeedGrowth1 Inhibition1 Inhibition Inhibition1->FattyAcidElongase Herbicides1 Butachlor Pretilachlor Herbicides1->Inhibition1 Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS AlphaKetobutyrate α-Ketobutyrate AlphaKetobutyrate->ALS AminoAcids Branched-Chain Amino Acids (Val, Leu, Ile) ALS->AminoAcids ProteinSynthesis Protein Synthesis & Cell Division AminoAcids->ProteinSynthesis WeedGrowth2 Weed Growth ProteinSynthesis->WeedGrowth2 Inhibition2 Inhibition Inhibition2->ALS Herbicides2 Pyrazosulfuron-ethyl Herbicides2->Inhibition2

Caption: Comparative signaling pathways of VLCFA and ALS inhibitor herbicides.

The following diagram illustrates a typical experimental workflow for assessing herbicide cost-effectiveness.

G Experimental Workflow for Herbicide Cost-Effectiveness Assessment cluster_0 Field Trial Setup cluster_1 Treatment Application cluster_2 Data Collection cluster_3 Data Analysis A Experimental Design (RCBD) B Plot Layout & Replication A->B C Crop Sowing/ Transplanting B->C D Herbicide Application (Pre/Post-emergence) C->D E Control Treatments (Weed-free, Unweeded) C->E F Weed Density & Biomass Assessment D->F E->F G Crop Yield Measurement F->G I Efficacy Calculation (WCE) G->I J Economic Analysis (Net Return, B:C Ratio) G->J H Input Cost Recording H->J K Statistical Analysis (ANOVA) I->K J->K

Caption: A typical workflow for herbicide efficacy and economic evaluation.

References

Butenachlor and 2,4-D: A Comparative Analysis for Weed Management

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of agricultural chemistry, the precise selection of herbicides is critical for effective weed management and crop yield optimization. This guide provides a detailed comparison of two widely used herbicides, butenachlor and 2,4-D, with a focus on their applications, mechanisms of action, and efficacy as supported by experimental data. While both are pivotal in weed control, their primary applications differ significantly; this compound is predominantly a pre-emergence herbicide for controlling grasses, whereas 2,4-D is a post-emergence herbicide targeting broadleaf weeds.

Section 1: Herbicide Overview and Primary Applications

This compound is a selective, pre-emergence herbicide belonging to the chloroacetamide class. It is primarily applied to the soil before weed seeds germinate. Its main utility lies in the control of annual grasses and certain sedges in rice and other crops.

2,4-D (2,4-Dichlorophenoxyacetic acid) is a selective, systemic, post-emergence herbicide. It is one of the most common and widely used herbicides for the control of broadleaf weeds in a variety of settings, including cereal crops, pastures, and turf.

Section 2: Mechanism of Action

The fundamental difference in the herbicidal activity of this compound and 2,4-D lies in their distinct mechanisms of action at the cellular level.

This compound acts by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. This inhibition disrupts cell division and growth in the emerging shoots and roots of germinating seeds, ultimately leading to their death before they can establish.

2,4-D functions as a synthetic auxin, mimicking the natural plant growth hormone indole-3-acetic acid (IAA). It induces uncontrolled and disorganized cell growth in broadleaf weeds, leading to stem curling, leaf malformation, and eventual plant death. Grasses are generally tolerant to 2,4-D at typical application rates due to differences in their vascular structure and metabolism.

G cluster_0 This compound: Pre-emergence Action cluster_1 2,4-D: Post-emergence Action This compound Application This compound Application Soil Absorption Soil Absorption This compound Application->Soil Absorption Uptake by Germinating Seedling Uptake by Germinating Seedling Soil Absorption->Uptake by Germinating Seedling Inhibition of VLCFA Synthesis Inhibition of VLCFA Synthesis Uptake by Germinating Seedling->Inhibition of VLCFA Synthesis Disruption of Cell Division Disruption of Cell Division Inhibition of VLCFA Synthesis->Disruption of Cell Division Seedling Death Seedling Death Disruption of Cell Division->Seedling Death 2,4-D Application 2,4-D Application Foliar Absorption Foliar Absorption 2,4-D Application->Foliar Absorption Translocation in Plant Translocation in Plant Foliar Absorption->Translocation in Plant Mimics Auxin Hormone Mimics Auxin Hormone Translocation in Plant->Mimics Auxin Hormone Uncontrolled Cell Growth Uncontrolled Cell Growth Mimics Auxin Hormone->Uncontrolled Cell Growth Broadleaf Weed Death Broadleaf Weed Death Uncontrolled Cell Growth->Broadleaf Weed Death

Fig. 1: Comparative workflow of this compound and 2,4-D action.

Section 3: Efficacy and Selectivity - Experimental Data

Direct comparative studies of this compound and 2,4-D for the same application are scarce due to their differing primary uses. The following tables summarize data from studies evaluating their efficacy within their respective classes of weed control.

Table 1: Efficacy of this compound on Grassy Weeds in Rice
Weed SpeciesApplication Rate (kg a.i./ha)Weed Control (%)Crop Yield (t/ha)Reference
Echinochloa crus-galli1.0926.8
Echinochloa crus-galli1.5957.2
Leptochloa chinensis1.0886.5
Leptochloa chinensis1.5936.9

a.i./ha: active ingredient per hectare

Table 2: Efficacy of 2,4-D on Broadleaf Weeds in Wheat
Weed SpeciesApplication Rate (kg a.i./ha)Weed Control (%)Crop Yield (t/ha)Reference
Chenopodium album0.5944.5
Chenopodium album0.75974.8
Convolvulus arvensis0.5854.2
Convolvulus arvensis0.75914.6

a.i./ha: active ingredient per hectare

Section 4: Experimental Protocols

The methodologies employed in herbicide efficacy studies are crucial for the interpretation of results. Below are representative protocols for evaluating pre- and post-emergence herbicides.

Protocol 1: Evaluation of Pre-emergence Herbicides (e.g., this compound)
  • Experimental Design: A randomized complete block design with four replications is established.

  • Plot Size: Individual plots of 5m x 4m are prepared.

  • Herbicide Application: this compound is applied to the soil surface one day after sowing the crop using a knapsack sprayer calibrated to deliver a specific volume of spray solution.

  • Data Collection: Weed density and biomass are recorded from a 1m² quadrat in each plot at 30 and 60 days after sowing. Crop yield is determined at harvest.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA), and treatment means are compared using a suitable post-hoc test.

G Field Preparation Field Preparation Crop Sowing Crop Sowing Field Preparation->Crop Sowing This compound Application (Pre-emergence) This compound Application (Pre-emergence) Crop Sowing->this compound Application (Pre-emergence) Data Collection (30 & 60 DAS) Data Collection (30 & 60 DAS) This compound Application (Pre-emergence)->Data Collection (30 & 60 DAS) Crop Harvest & Yield Measurement Crop Harvest & Yield Measurement Data Collection (30 & 60 DAS)->Crop Harvest & Yield Measurement Statistical Analysis Statistical Analysis Crop Harvest & Yield Measurement->Statistical Analysis

Fig. 2: Workflow for pre-emergence herbicide evaluation.
Protocol 2: Evaluation of Post-emergence Herbicides (e.g., 2,4-D)
  • Experimental Design: A randomized complete block design is utilized with four replications.

  • Plot Size: Individual plots of 5m x 4m are established.

  • Herbicide Application: 2,4-D is applied to the foliage of actively growing weeds (typically at the 2-4 leaf stage) using a calibrated knapsack sprayer.

  • Data Collection: Weed control is visually rated on a scale of 0-100% at 7, 14, and 28 days after application. Weed biomass and crop yield are also measured.

  • Statistical Analysis: The collected data are analyzed using ANOVA to determine the significance of treatment effects.

Conclusion

This compound and 2,4-D are effective herbicides with distinct and complementary roles in weed management. This compound provides pre-emergence control of grassy weeds, particularly in rice, by inhibiting seedling development. In contrast, 2,4-D offers post-emergence control of established broadleaf weeds in various crops by inducing hormonal imbalance. The choice between these herbicides is therefore not a matter of direct substitution but rather a strategic decision based on the target weed species, crop, and the timing of application relative to weed emergence. For comprehensive weed control programs, a combination or sequential application of herbicides with different modes of action, such as this compound and 2,4-D, may be necessary to manage a broad spectrum of weed flora.

Unraveling Butenachlor's Fate: A Comparative Guide to Degradation Pathways via LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the environmental degradation of herbicides like Butenachlor is critical. This guide provides a comparative analysis of this compound's degradation pathways, primarily focusing on microbial and photocatalytic routes, with a special emphasis on the application of Liquid Chromatography-Mass Spectrometry (LC-MS) for confirmation and analysis.

This document delves into the experimental data supporting these degradation pathways, offering a side-by-side comparison of different analytical methodologies. Detailed experimental protocols are provided to ensure reproducibility, and all quantitative data is summarized for clarity. Visual diagrams generated using Graphviz illustrate the complex degradation pathways and analytical workflows.

Comparative Analysis of this compound Degradation

This compound, a widely used pre-emergence herbicide, undergoes degradation in the environment through various mechanisms, principally microbial degradation and photocatalysis. The efficiency and byproducts of these pathways differ significantly, impacting the overall environmental persistence and toxicity of the herbicide.

Microbial Degradation

Microorganisms in soil and water play a crucial role in the breakdown of this compound. Several bacterial strains have been identified that can utilize this compound as a source of carbon and nitrogen, leading to its detoxification. The degradation efficiency is influenced by environmental factors such as pH, temperature, and the initial concentration of the herbicide.

Photocatalytic Degradation

Photocatalysis, particularly using semiconductor nanoparticles like Titanium Dioxide (TiO₂) and Zinc Oxide (ZnO), presents an effective method for this compound degradation in aqueous solutions. This process relies on the generation of highly reactive hydroxyl radicals upon exposure to light, which then attack the this compound molecule, leading to its decomposition.

The following table summarizes the quantitative data from studies on microbial and photocatalytic degradation of this compound.

Degradation MethodOrganism/CatalystInitial ConcentrationConditionDegradation Efficiency (%)Reference
Microbial DegradationBacillus cereus strain DC-1100 mg/LpH 7.29, 32.89°C, 5.18% inoculum87.06% in 12 hours[1]
Microbial DegradationPseudomonas sp. But1Not specifiedNot specifiedIncreased degradation by ~35% over native microbes in 30 days[2]
Microbial DegradationPseudomonas sp. But2Not specifiedNot specifiedIncreased degradation by ~40% over native microbes in 30 days[2]
Microbial DegradationTrichoderma viride50 mg/kg15 days~98%[3][4]
Microbial DegradationPseudomonas alcaligenes50 mg/kg21 days~75%
Photocatalytic DegradationTiO₂Not specifiedpH 9, 0.5 g/L catalyst98.5%
Photocatalytic DegradationZnONot specifiedNeutral pH, 0.5 g/L catalyst96.3%

Experimental Protocols

Accurate identification and quantification of this compound and its degradation products are paramount. LC-MS has emerged as a powerful tool for this purpose due to its high sensitivity and selectivity.

LC-MS/MS Method for this compound Analysis

This protocol is adapted from a validated method for the analysis of this compound in a complex matrix.

1. Sample Preparation (QuEChERS-based):

  • Homogenize 10 g of the sample with 10 mL of acetonitrile.

  • Add the appropriate QuEChERS salt packet and shake vigorously.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the supernatant for cleanup.

  • Cleanup is performed using a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) and C18 sorbents.

  • Vortex and centrifuge the sample.

  • The final extract is filtered through a 0.22 µm filter before injection into the LC-MS/MS system.

2. LC-MS/MS Parameters:

ParameterSpecification
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase BMethanol with 0.1% formic acid and 5 mM ammonium formate
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Cone Gas Flow50 L/hr
Desolvation Gas Flow800 L/hr

Alternative Analytical Techniques

While LC-MS is a preferred method, Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable alternative for the analysis of this compound and its metabolites. GC-MS offers excellent separation for volatile and semi-volatile compounds and can provide complementary information to LC-MS.

Visualizing Degradation Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the proposed degradation pathways of this compound and the analytical workflow for its analysis.

Butenachlor_Degradation_Pathways cluster_microbial Microbial Degradation cluster_photocatalytic Photocatalytic Degradation This compound This compound (N-(butoxymethyl)-2-chloro- N-(2,6-diethylphenyl)acetamide) Metabolite1 2-chloro-N-(2,6-diethylphenyl)- N-methylacetamide This compound->Metabolite1 Dealkylation/Deoxygenation Metabolite2 2-chloro-N-(2,6-diethylphenyl) acetamide Metabolite1->Metabolite2 N-demethylation Metabolite3 N-chloroacetyl-2,6-diethylaniline Metabolite2->Metabolite3 Hydrolysis Metabolite4 2,6-diethylaniline Metabolite3->Metabolite4 Deacetylation Butenachlor_photo This compound Intermediates Various Oxygenated Intermediates Butenachlor_photo->Intermediates Hydroxyl Radical Attack Mineralization CO2 + H2O + HCl + NO3- Intermediates->Mineralization Further Oxidation

Caption: Proposed degradation pathways of this compound.

LCMS_Workflow Sample Sample Collection (Soil/Water) Extraction Sample Extraction (e.g., QuEChERS) Sample->Extraction Cleanup Extract Cleanup (d-SPE) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Data Data Acquisition and Processing Analysis->Data Identification Compound Identification and Quantification Data->Identification

Caption: Experimental workflow for LC-MS analysis.

References

Safety Operating Guide

Proper Disposal Procedures for Butachlor: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Butachlor, a pre-emergence herbicide. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to mitigate environmental contamination. Butachlor is recognized as toxic to aquatic life and is classified as an environmentally hazardous substance, necessitating specialized disposal protocols.[1][2][3]

Immediate Safety and Handling Precautions

Before handling Butachlor, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

Item Specification
Gloves Chemical-resistant gloves (e.g., heavy rubber)
Eye Protection Safety glasses or goggles
Clothing Long-sleeved shirt and long pants
Footwear Closed-toe shoes and socks
Respiratory Use in a well-ventilated area. For spills or aerosols, a self-contained breathing apparatus may be necessary.[1]

Safe Handling Practices:

  • Avoid all contact with eyes, skin, and clothing.[1]

  • Do not inhale product mists or vapors.

  • Wash hands and face thoroughly with soap and water after handling and before eating, drinking, or smoking.

  • Store Butachlor in its original, closed container in a cool, dry, and well-ventilated area, away from children, food, and animal feed.

Step-by-Step Disposal and Decontamination Protocols

The disposal of Butachlor and its containers must be managed as hazardous waste. Do not dispose of Butachlor with household garbage or allow it to enter sewage systems or waterways.

Experimental Protocol for Spill Management:

  • Evacuate the Area: Immediately clear the vicinity of the spill.

  • Ensure Proper Ventilation: Increase airflow to the area.

  • Don PPE: Wear the recommended personal protective equipment, including a self-contained breathing apparatus for significant spills.

  • Contain the Spill: Use an absorbent, liquid-binding material such as sand, diatomite, acid binders, universal binders, or sawdust to soak up the spilled Butachlor.

  • Collect the Absorbed Material: Carefully sweep or scoop up the contaminated absorbent material.

  • Place in a Labeled Container: Transfer the waste into a clean, sealable container suitable for hazardous waste.

  • Decontaminate the Area: Wash the spill site thoroughly with water and a suitable detergent.

  • Dispose of Contaminated Materials: All materials used for cleanup, including the absorbent material and cleaning supplies, must be disposed of as hazardous waste according to the procedures outlined below.

Disposal of Unused or Waste Butachlor:

The preferred method for the disposal of unwanted Butachlor is through incineration at a licensed chemical destruction facility.

  • Do Not Dispose On-Site: Never pour Butachlor down the drain, on the ground, or into any water body. Improper disposal is illegal and environmentally damaging.

  • Professional Disposal: The primary and recommended method is to cautiously mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. This must be performed by a licensed hazardous waste disposal service.

  • Contact Local Authorities: To find a suitable facility, contact your local household hazardous waste program or your state's environmental agency. They can provide information on collection events or designated disposal sites.

Disposal of Empty Butachlor Containers:

Empty containers may retain product residue and must be handled carefully.

  • Triple Rinse: For concentrated product containers, rinse the empty container three times.

    • Fill the container approximately one-quarter full with water.

    • Securely close the lid and shake for at least 30 seconds.

    • Empty the rinsate into the spray tank for use, if applicable, or collect it for disposal as hazardous waste.

    • Repeat this process two more times.

  • Puncture the Container: After triple rinsing, puncture the container to prevent reuse.

  • Final Disposal:

    • Concentrate Containers: Dispose of rinsed, empty containers from concentrated products in general household waste or at a local authority landfill if permitted by local regulations. These are not suitable for recycling.

    • Ready-to-Use Containers: Empty containers from ready-to-use formulations may be placed in household recycling if local guidelines permit.

Butachlor Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Butachlor and its associated waste.

Butachlor_Disposal_Workflow cluster_prep Preparation & Handling cluster_assessment Waste Type Assessment cluster_spill Spill Management cluster_product Unused Product Disposal cluster_container Container Disposal cluster_final Final Disposal Route start Butachlor for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Protective Clothing) start->ppe waste_type Identify Waste Type ppe->waste_type spill_proc Contain with Absorbent Material waste_type->spill_proc Accidental Spill incinerate Arrange for Professional Incineration (Licensed Facility) waste_type->incinerate Unused/Waste Product container_type Concentrate or Ready-to-Use? waste_type->container_type Empty Container collect_spill Collect Contaminated Material spill_proc->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate hazardous_waste Dispose as Hazardous Waste decontaminate->hazardous_waste incinerate->hazardous_waste triple_rinse Triple Rinse Container container_type->triple_rinse Concentrate dispose_recycle Dispose in Household Recycling (If Permitted) container_type->dispose_recycle Ready-to-Use puncture Puncture Container triple_rinse->puncture dispose_gen_waste Dispose in General Waste/ Landfill (Non-recyclable) puncture->dispose_gen_waste

Caption: Workflow for the safe handling and disposal of Butachlor waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Butenachlor

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, ensuring personal safety during the handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of personal protective equipment (PPE) when working with Butenachlor. Adherence to these protocols is critical to mitigate risks and ensure a safe research environment.

Personal Protective Equipment (PPE) for this compound

The selection of appropriate PPE is the first line of defense against chemical exposure. This compound is harmful if swallowed or in contact with skin and may cause an allergic skin reaction.[1] Therefore, a comprehensive PPE ensemble is required.

PPE CategoryItemSpecifications & Best Practices
Hand Protection Chemical-resistant glovesNitrile, butyl, or neoprene gloves are recommended for good protection against both dry and liquid pesticides.[2] Always use unlined, elbow-length gloves to protect the wrists and prevent chemicals from running down sleeves into the gloves.[2] Never use leather or cotton gloves as they can absorb and retain the chemical.[2][3]
Eye and Face Protection Safety goggles or face shieldWear snug-fitting, non-fogging goggles or a full-face shield to protect against splashes. For low-exposure situations, shielded safety glasses may be acceptable.
Body Protection Protective suit or coverallsA clean, dry protective suit that covers the entire body from wrists to ankles is necessary. This should be worn over regular work clothes. Sleeves should overlap with gloves.
Respiratory Protection RespiratorWhile not always required under normal laboratory conditions with adequate ventilation, a respirator should be considered during lengthy exposure or when there is a high risk of inhalation. Always wear a respirator when mixing or handling highly toxic pesticides.
Foot Protection Chemical-resistant bootsWear chemical-resistant boots. Pant legs should be worn over the boots to prevent pesticides from draining into them.

Procedural Guidance: Donning, Doffing, and Disposal of PPE

Proper technique in putting on (donning) and taking off (doffing) PPE is as crucial as the equipment itself to prevent cross-contamination.

Experimental Protocol: PPE Donning and Doffing

Objective: To safely don and doff PPE to minimize exposure to this compound.

Materials:

  • Chemical-resistant gloves (unlined, elbow-length)

  • Safety goggles or face shield

  • Protective suit/coveralls

  • Chemical-resistant boots

  • Respirator (if required)

  • Designated area for donning and doffing

  • Appropriate waste disposal containers

Procedure (Donning):

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Footwear: Put on chemical-resistant boots.

  • Body Protection: Step into the protective suit or coveralls and fasten securely.

  • Respiratory Protection: If required, fit the respirator to your face, ensuring a proper seal.

  • Eye Protection: Put on safety goggles or a face shield.

  • Gloves: Put on chemical-resistant gloves, ensuring the cuffs of the gloves are pulled over the sleeves of the protective suit.

Procedure (Doffing):

  • Gloves (Outer Pair if Double-Gloved): Remove the outer pair of gloves.

  • Protective Suit: Unfasten the suit and peel it downwards, turning it inside out as you remove it. Avoid shaking the garment.

  • Boots: Remove boots.

  • Gloves (Inner Pair): Remove the inner pair of gloves by peeling them off from the cuff, turning them inside out.

  • Eye and Respiratory Protection: Remove the face shield/goggles and respirator from the back of the head forward.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan:

  • All disposable PPE, including gloves and coveralls, should be placed in a designated, labeled hazardous waste container.

  • Reusable PPE, such as boots and face shields, must be thoroughly cleaned after each use.

  • Contaminated clothing should be laundered separately from other clothing.

  • Follow all local, state, and federal regulations for the disposal of pesticide-contaminated materials.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of water. Remove contaminated clothing.

  • Eye Contact: Flush eyes immediately with large amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.

  • Spills: In case of a spill, control and contain the spill to prevent it from spreading. Use absorbent materials to clean up the spill and dispose of the waste in a sealed container for hazardous materials.

Workflow for Handling this compound

To provide a clear, at-a-glance understanding of the safety and logistical workflow, the following diagram illustrates the key stages and considerations when working with this compound.

Butenachlor_Handling_Workflow This compound Handling Workflow cluster_before Before Handling cluster_during During Handling cluster_after After Handling cluster_emergency Emergency Procedures a1 Review Safety Data Sheet (SDS) a2 Prepare & Inspect PPE a1->a2 a3 Ensure Emergency Equipment is Accessible a2->a3 b1 Don PPE Correctly b2 Handle this compound in a Well-Ventilated Area b1->b2 b3 Follow Standard Operating Procedures b2->b3 d1 Skin/Eye Contact b2->d1 Exposure Event d2 Inhalation/Ingestion b2->d2 Exposure Event d3 Spill b2->d3 Spill Event c1 Doff PPE Correctly c2 Decontaminate Reusable PPE c1->c2 c3 Dispose of Single-Use PPE & Waste c1->c3 c4 Wash Hands Thoroughly c2->c4 c3->c4

Caption: This diagram outlines the critical steps and safety considerations for handling this compound, from preparation to disposal and emergency response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.